molecular formula C8H5FN2O B1321230 7-Fluoro-[1,8]naphthyridin-2-ol CAS No. 846033-37-2

7-Fluoro-[1,8]naphthyridin-2-ol

Numéro de catalogue: B1321230
Numéro CAS: 846033-37-2
Poids moléculaire: 164.14 g/mol
Clé InChI: FUBNBYAEJAJCBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Fluoro-[1,8]naphthyridin-2-ol (CAS 846033-37-2) is a versatile 1,8-naphthyridine derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 8 H 5 FN 2 O and a molecular weight of 164.14 g/mol, this compound serves as a valuable synthetic intermediate and core scaffold for developing novel therapeutic agents . The 1,8-naphthyridine core is recognized for its wide spectrum of pharmacological activities. Research highlights its potential in developing new antimicrobial agents , particularly as a precursor for fluoroquinolone-class antibiotics that target bacterial DNA gyrase and topoisomerase IV . Furthermore, 1,8-naphthyridine derivatives have demonstrated promising anticancer properties . Certain analogues function as DNA intercalators, binding to double-stranded DNA and inhibiting replication and transcription, which can suppress cancer cell growth . This mechanism is exemplified by the anticancer agent Voreloxin . The structural motif is also being explored in other therapeutic areas, including the treatment of visceral leishmaniasis, underscoring its broad research utility . Product Details: • CAS Registry Number: 846033-37-2 • Molecular Formula: C 8 H 5 FN 2 O • Molecular Weight: 164.14 g/mol • Melting Point: 280-281°C Safety Information: This compound may be harmful if swallowed and may cause skin and eye irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines . Important Notice: This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-fluoro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBNBYAEJAJCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610537
Record name 7-Fluoro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846033-37-2
Record name 7-Fluoro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Fluoro-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 7-fluoro-naphthyridin-2-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles and predicts its characterization profile using data from analogous structures.

Synthesis of 7-Fluoro-naphthyridin-2-ol

A feasible synthetic approach for 7-fluoro-naphthyridin-2-ol involves a variation of the Skraup-Doebner-von Miller reaction, a classic method for the synthesis of quinolines and their bioisosteres, naphthyridines. This proposed pathway utilizes the readily available starting material, 2-amino-4-fluoropyridine, which undergoes a cyclization reaction with a suitable three-carbon carbonyl precursor, such as malic acid, in the presence of a strong acid and an oxidizing agent.

A proposed reaction scheme is the acid-catalyzed condensation of 2-amino-4-fluoropyridine with malic acid. The reaction is thought to proceed through the formation of an acrylic acid intermediate from malic acid, followed by a Michael addition of the amino group of the pyridine, and subsequent cyclization and oxidation to yield the final product.

Proposed Experimental Protocol:

Materials:

  • 2-amino-4-fluoropyridine

  • Malic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to a cooled mixture of 2-amino-4-fluoropyridine and malic acid.

  • Slowly heat the reaction mixture to a temperature of 120-130°C and maintain it for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium hydroxide solution until a precipitate is formed.

  • Filter the crude product, wash it with cold deionized water, and dry it under vacuum.

  • For purification, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by column chromatography on silica gel using an appropriate eluent like dichloromethane/methanol.

Characterization of 7-Fluoro-naphthyridin-2-ol

The structural confirmation and purity assessment of the synthesized 7-fluoro-naphthyridin-2-ol would be conducted using a combination of spectroscopic techniques.

Physical Properties

A summary of the known and predicted physical properties of 7-fluoro-naphthyridin-2-ol is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
Appearance Predicted to be an off-white to pale yellow solid
Melting Point 280-281 °C[1]
Boiling Point (est.) 376.1 °C at 760 mmHg[1]
Density (est.) 1.373 g/cm³[1]
Spectroscopic Data

The predicted NMR data for 7-fluoro-naphthyridin-2-ol is summarized in Table 2.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H NMR
H-3~6.5 - 6.7dJ(H3-H4) = ~9.0
H-4~7.8 - 8.0dJ(H4-H3) = ~9.0
H-5~7.2 - 7.4ddJ(H5-H6) = ~8.5, J(H5-F) = ~5.0
H-6~8.1 - 8.3dJ(H6-H5) = ~8.5
NH~11.0 - 12.0br s
¹³C NMR
C-2~160 - 162s
C-3~110 - 112d
C-4~140 - 142d
C-4a~118 - 120d (J = ~15-20 Hz)
C-5~115 - 117d (J = ~5-10 Hz)
C-6~145 - 147d (J = ~10-15 Hz)
C-7~160 - 165d (J = ~240-260 Hz)
C-8a~150 - 152s
¹⁹F NMR ~ -110 to -130dJ(F-H5) = ~5.0

Note: Predicted values are based on the analysis of similar fluorinated naphthyridine and quinoline structures.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted fragmentation pattern in electron ionization (EI) mass spectrometry is detailed in Table 3.

m/z (Predicted) Proposed Fragment Fragmentation Pathway
164[M]⁺Molecular ion
136[M - CO]⁺Loss of carbon monoxide from the pyridinone ring
109[M - HCN - CO]⁺Subsequent loss of hydrogen cyanide

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2-amino-4-fluoropyridine C 7-Fluoro-naphthyridin-2-ol A->C B Malic Acid reagents + H₂SO₄ (conc.) B->reagents reagents->C

Caption: Proposed synthesis of 7-Fluoro-naphthyridin-2-ol.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Crude Product Purification Purified 7-Fluoro-naphthyridin-2-ol Synthesis->Purification Recrystallization / Chromatography NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS MP Melting Point Determination Purification->MP

Caption: General workflow for characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of 7-fluoro-naphthyridin-2-ol. The proposed synthetic route offers a practical approach for obtaining this compound, and the predicted analytical data serves as a valuable reference for researchers undertaking its synthesis and characterization. Further experimental validation is required to confirm the details outlined in this document.

References

A Technical Guide to the Physicochemical Properties of 7-Fluoro-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-naphthyridin-2-ol is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive overview of the known physicochemical characteristics of 7-Fluoro-naphthyridin-2-ol, details the standard experimental methodologies for their determination, and presents a logical workflow for property assessment.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 7-Fluoro-naphthyridin-2-ol. This data is essential for in silico modeling, formulation development, and preliminary assessment of its drug-likeness.

PropertyValueSource
Molecular Formula C₈H₅FN₂O[1][2][3]
Molecular Weight 164.14 g/mol [1][2][3]
CAS Number 846033-37-2[1][2]
Melting Point 280-281 °C[1][2]
Boiling Point 376.1 °C at 760 mmHg[1]
Density 1.373 g/cm³[1]
Flash Point 181.3 °C[1]
pKa Data not available
LogP (Octanol/Water) Data not available
Aqueous Solubility Data not available

Experimental Protocols for Physicochemical Property Determination

The following sections outline the standard experimental methodologies for determining the physicochemical properties of small molecules like 7-Fluoro-naphthyridin-2-ol.

Melting Point Determination

The melting point is a critical indicator of purity and is determined using a capillary melting point apparatus.

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of 7-Fluoro-naphthyridin-2-ol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. The shake-flask method is the traditional and most reliable technique.

  • Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A known amount of 7-Fluoro-naphthyridin-2-ol is dissolved in either n-octanol or water (pre-saturated with the other phase).

    • The solution is added to a separatory funnel containing the other phase.

    • The mixture is shaken at a constant temperature until equilibrium is reached (typically for several hours).

    • The funnel is allowed to stand to ensure complete phase separation.

    • The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. The equilibrium solubility method is a common approach.

  • Apparatus: Vials, constant temperature shaker, filtration device, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of solid 7-Fluoro-naphthyridin-2-ol is added to a known volume of purified water (or a specific buffer solution) in a vial.

    • The vial is sealed and agitated in a constant temperature shaker until equilibrium is achieved (typically 24-48 hours).

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a standard method.

  • Apparatus: pH meter, burette, titration vessel, magnetic stirrer.

  • Procedure:

    • A known concentration of 7-Fluoro-naphthyridin-2-ol is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration.

    • A titration curve (pH versus volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the physicochemical characterization of a novel compound and the general role of naphthyridine derivatives in biological systems.

G cluster_0 Physicochemical Property Determination Workflow A Compound Synthesis (7-Fluoro-naphthyridin-2-ol) B Purity Assessment (e.g., NMR, LC-MS) A->B C Melting Point Determination B->C D Solubility (Aqueous & Organic) B->D E Lipophilicity (LogP/LogD) B->E F Ionization Constant (pKa) B->F G In Silico Modeling (ADMET Prediction) D->G E->G F->G H Formulation Development G->H

Physicochemical Property Determination Workflow

G cluster_1 General Biological Activity of Naphthyridine Derivatives Naphthyridine Naphthyridine Core (e.g., 7-Fluoro-naphthyridin-2-ol) Enzyme Target Enzyme (e.g., Kinase, Gyrase) Naphthyridine->Enzyme Inhibition/Modulation Pathway Cellular Signaling Pathway Enzyme->Pathway Disruption Response Biological Response (e.g., Anti-proliferative, Anti-bacterial) Pathway->Response

Generalized Biological Role of Naphthyridines

Conclusion

The provided data and methodologies form a foundational basis for the scientific investigation of 7-Fluoro-naphthyridin-2-ol. While key experimental values for pKa, LogP, and solubility are yet to be published, the outlined standard procedures provide a clear path for their determination. A comprehensive understanding of these physicochemical properties is indispensable for advancing the research and development of 7-Fluoro-naphthyridin-2-ol as a potential therapeutic agent. Researchers are encouraged to perform these experiments to build a complete profile of this compound.

References

Spectroscopic and Synthetic Elucidation of 7-Fluoro-naphthyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 7-fluoro-naphthyridin-2-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a hypothetical synthetic protocol based on established chemical transformations and representative spectroscopic data from a closely related, well-characterized analogue. This approach offers valuable insights for the synthesis and characterization of this and similar fluorinated naphthyridine scaffolds.

Spectroscopic Data Analysis

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H7.8 - 8.2d~8.0H-4
7.0 - 7.4dd~8.0, ~2.0H-5
6.8 - 7.1d~8.0H-6
11.0 - 12.0br s-N1-H
9.0 - 10.0s-O2-H
¹³C160 - 165s-C-2
145 - 150d (¹JCF)~240-260C-7
140 - 145s-C-8a
120 - 125d-C-4
115 - 120d (²JCF)~20-30C-6
110 - 115d (³JCF)~5-10C-4a
105 - 110d (²JCF)~25-35C-8
100 - 105d (³JCF)~3-5C-5
¹⁹F-110 to -120s-F-7

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Technique Value Interpretation
IR (cm⁻¹) 3400-3200 (broad)O-H stretch
3100-3000N-H stretch
1650-1630C=O stretch (keto tautomer)
1620-1600C=C & C=N stretching
1250-1200C-F stretch
MS (m/z) 164.04[M]⁺ (Calculated for C₈H₅FN₂O)
136[M-CO]⁺
109[M-CO-HCN]⁺

Experimental Protocols

The synthesis of 7-fluoro-naphthyridin-2-ol can be approached through a multi-step sequence, leveraging established named reactions in heterocyclic chemistry. The proposed route, outlined below, begins with the synthesis of a key fluorinated pyridine intermediate followed by the construction of the naphthyridine core.

Hypothetical Synthesis of 7-Fluoro-naphthyridin-2-ol

A plausible synthetic route to 7-fluoro-naphthyridin-2-ol involves the Gould-Jacobs reaction. This method is widely used for the synthesis of 4-hydroxyquinolines and can be adapted for the preparation of the analogous 1,8-naphthyridin-2-ol system.

The key steps would be:

  • Synthesis of the Starting Aminopyridine: The synthesis would commence with a suitable 2-amino-6-fluoropyridine derivative.

  • Condensation with a Malonic Ester Derivative: The aminopyridine would then be reacted with a diethyl malonate derivative, such as diethyl ethoxymethylenemalonate (EMME), to form an enamine intermediate.

  • Thermal Cyclization: The intermediate would then undergo a thermal cyclization to form the fused pyridine ring, yielding the ethyl ester of 7-fluoro-2-hydroxy-1,8-naphthyridine-3-carboxylic acid.

  • Hydrolysis and Decarboxylation: The final steps would involve the saponification of the ester to the corresponding carboxylic acid, followed by decarboxylation to yield the target molecule, 7-fluoro-naphthyridin-2-ol.

It is important to note that the reaction conditions, particularly for the cyclization and decarboxylation steps, would require careful optimization to achieve a good yield of the final product.

General Procedure for Spectroscopic Analysis

For the characterization of the synthesized 7-fluoro-naphthyridin-2-ol, the following general protocols for spectroscopic analysis are recommended.

NMR Spectroscopy:

  • Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL).

  • Record ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

  • For ¹⁹F NMR, an external reference standard such as CFCl₃ may be used.

IR Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample as a thin film.

  • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).

  • Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern.

Workflow and Pathway Visualization

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the spectroscopic characterization of 7-fluoro-naphthyridin-2-ol.

Spectroscopic_Analysis_Workflow cluster_synthesis Hypothetical Synthesis cluster_analysis Spectroscopic Characterization Start 2-Amino-6-fluoropyridine Derivative Intermediate1 Enamine Intermediate Start->Intermediate1 Condensation with Malonic Ester Deriv. Intermediate2 Naphthyridine Ester Intermediate1->Intermediate2 Thermal Cyclization Product 7-Fluoro-naphthyridin-2-ol Intermediate2->Product Hydrolysis & Decarboxylation NMR NMR (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Product->IR MS MS Product->MS Data Structural Data NMR->Data IR->Data MS->Data

Caption: Hypothetical synthesis and spectroscopic analysis workflow.

This guide provides a foundational framework for researchers interested in the synthesis and characterization of 7-fluoro-naphthyridin-2-ol. While the presented synthetic route is based on established methodologies, experimental validation is necessary to confirm its feasibility and optimize the reaction conditions. The provided spectroscopic data, derived from analogous structures, will serve as a valuable reference for the structural elucidation of this and other novel fluorinated naphthyridine derivatives.

The Ascendant Trajectory of Fluorinated Naphthyridinones: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The strategic incorporation of fluorine into the naphthyridinone scaffold has unlocked a new frontier in medicinal chemistry, yielding compounds with potent and diverse biological activities. This technical guide offers an in-depth exploration of the biological landscape of fluorinated naphthyridinones, tailored for researchers, scientists, and drug development professionals. Herein, we consolidate quantitative data, delineate experimental protocols, and visualize key mechanistic pathways to provide a comprehensive resource for advancing the development of this promising class of molecules.

Fluorinated naphthyridinones have emerged as privileged structures in drug discovery, demonstrating significant potential in oncology and infectious diseases. The unique physicochemical properties of fluorine, including its high electronegativity and small atomic radius, profoundly influence the pharmacokinetic and pharmacodynamic profiles of these compounds, leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.

Quantitative Analysis of Biological Activity

The biological efficacy of fluorinated naphthyridinones is underscored by a growing body of quantitative data. The following tables summarize key activity metrics for representative compounds across antibacterial and anticancer assays, providing a clear comparative overview.

Table 1: Anticancer Activity of Fluorinated Naphthyridinone Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Complex 1C A549 (Lung Carcinoma)MTT Assay1.2 ± 0.1[1]
BMY 43748 VariousNot SpecifiedNot Specified[2]
1C (Iridium Complex) A549MTT Assay1.2[1]
2C (Iridium Complex) A549MTT Assay1.5[1]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Table 2: Antibacterial Activity of Fluorinated Naphthyridinone Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
BMY 43748 S. aureus0.1 - 0.2[2]
BMY 43748 E. coli0.05 - 0.1[2]
Compound 33 Gram-positive & Gram-negativeNot Specified[2]
Trovafloxacin Gram-positive streptococci & Gram-negative pathogensNot Specified[3]
Gemifloxacin Multidrug-resistant Gram-positive bacteriaNot Specified[3]
Zabofloxacin Multidrug-resistant Gram-positive bacteria & N. gonorrhoeaeNot Specified[3]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Key Mechanistic Pathways

The biological effects of fluorinated naphthyridinones are driven by their interaction with specific cellular targets. The following diagrams, generated using the DOT language, illustrate two of the primary mechanisms of action: inhibition of bacterial DNA gyrase and topoisomerase IV, and induction of apoptosis via lysosomal targeting in cancer cells.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Fluorinated naphthyridinones, particularly those belonging to the fluoroquinolone class, exert their antibacterial effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4] This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.

antibacterial_mechanism Fluorinated\nNaphthyridinone Fluorinated Naphthyridinone DNA_Gyrase DNA Gyrase (GyrA/GyrB) Fluorinated\nNaphthyridinone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Fluorinated\nNaphthyridinone->Topoisomerase_IV Inhibits DNA_Supercoiling DNA Supercoiling (Relaxation) DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation DNA_Replication DNA Replication & Repair DNA_Supercoiling->DNA_Replication Chromosome_Segregation->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.
Anticancer Mechanism: Lysosomal Targeting and Apoptosis Induction

Certain fluorinated naphthyridinone complexes, particularly organometallic derivatives, have been shown to selectively accumulate in the lysosomes of cancer cells.[1] This targeted accumulation leads to lysosomal damage, the release of cathepsins, and the subsequent initiation of the apoptotic cascade.

anticancer_mechanism cluster_cell FN_Complex Fluorinated Naphthyridinone Complex Cancer_Cell Cancer Cell FN_Complex->Cancer_Cell Lysosome Lysosome Cathepsin_Release Cathepsin Release Lysosome->Cathepsin_Release Damage leads to Mitochondrion Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Cathepsin_Release->Mitochondrion Induces Mitochondrial Membrane Depolarization

Lysosomal Targeting and Induction of Apoptosis.

Experimental Protocols

To facilitate the replication and extension of the research cited, detailed methodologies for key experiments are provided below.

Synthesis of 5-Substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids

A general synthetic route involves the reaction of a 2,6-dichloro-5-fluoronicotinoyl derivative with a suitable amine to introduce the C-7 substituent. This is followed by cyclization to form the naphthyridinone ring system and subsequent N-alkylation at the 1-position. The final step is the hydrolysis of the ester to yield the carboxylic acid.[2]

General Procedure:

  • Synthesis of the Naphthyridinone Core: A substituted 2,6-dichloro-5-fluoronicotinoylacetate is reacted with a primary amine (e.g., cyclopropylamine) in a suitable solvent like ethanol at reflux to afford the corresponding 7-amino-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

  • N-Alkylation: The resulting naphthyridinone is treated with an alkylating agent (e.g., an alkyl halide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the final product.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated naphthyridinone compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the fluorinated naphthyridinone compounds are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The compelling biological data, coupled with a growing understanding of their mechanisms of action, positions fluorinated naphthyridinones as a highly promising class of therapeutic agents. The strategic use of fluorine has proven to be a powerful tool in modulating the activity and properties of these molecules. This guide provides a foundational resource for the scientific community, with the aim of stimulating further research and accelerating the translation of these compounds from the laboratory to the clinic. The provided experimental protocols offer a starting point for researchers to explore the vast potential of this chemical space, while the visualized pathways provide a conceptual framework for understanding their biological impact. Continued investigation into the structure-activity relationships and mechanistic details of fluorinated naphthyridinones will undoubtedly pave the way for the development of next-generation therapies for cancer and infectious diseases.

References

In Vitro Screening of 7-Fluoro-naphthyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4][5][6][7][8] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of a representative in vitro screening cascade for a novel derivative, 7-Fluoro-naphthyridin-2-ol. The document details experimental protocols for primary and secondary assays, presents hypothetical data in structured tables for clarity, and includes visual diagrams of key workflows and potential signaling pathways to facilitate understanding. The methodologies described herein are based on established screening protocols for analogous heterocyclic compounds and are intended to serve as a foundational template for the systematic evaluation of 7-Fluoro-naphthyridin-2-ol's therapeutic potential.

Introduction

The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is of significant interest in drug discovery.[2][3][4][5] Modifications of this scaffold have led to the development of compounds with diverse mechanisms of action, from DNA gyrase inhibitors to kinase modulators.[1][9][10] 7-Fluoro-naphthyridin-2-ol represents a novel chemical entity with the potential for unique biological activity. A systematic in vitro screening approach is essential to elucidate its pharmacological profile, including potency, selectivity, and mechanism of action. This guide outlines a tiered screening strategy, beginning with broad cytotoxicity assessments and progressing to more specific functional and mechanistic assays.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is crucial for interpreting in vitro assay results and guiding further development.

PropertyValue (Predicted/Experimental)Method
Molecular FormulaC₈H₅FN₂ON/A
Molecular Weight164.14 g/mol N/A
pKa7.8 ± 0.5Capillary Electrophoresis
logP1.2 ± 0.3HPLC
Aqueous Solubility75 µMNephelometry
Chemical StabilityStable at pH 5.0-8.0 for 48hHPLC-UV

Primary Screening: Cytotoxicity and Antiproliferative Activity

The initial phase of screening aims to determine the compound's general cytotoxic and antiproliferative effects across a panel of relevant human cancer cell lines.

Experimental Protocol: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of 7-Fluoro-naphthyridin-2-ol (typically from 0.01 µM to 100 µM) is prepared in the corresponding cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Antiproliferative Activity
Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.7
HepG2Liver Cancer12.1
Normal FibroblastsNormal Tissue> 50

Secondary Screening: Kinase Inhibition Assays

Given that many naphthyridine derivatives exhibit activity as kinase inhibitors, a secondary screening against a panel of relevant kinases is a logical next step.[9][10]

Experimental Workflow: Kinase Screening

G start Start: 7-Fluoro-naphthyridin-2-ol primary_screen Primary Kinase Panel Screen (e.g., 10 µM concentration) start->primary_screen data_analysis1 Data Analysis: Identify kinases with >50% inhibition primary_screen->data_analysis1 hit_kinases Hit Kinases Identified data_analysis1->hit_kinases dose_response Dose-Response Assays (IC₅₀ determination) hit_kinases->dose_response data_analysis2 Data Analysis: Determine IC₅₀ values dose_response->data_analysis2 selectivity_profiling Selectivity Profiling (against related kinases) data_analysis2->selectivity_profiling end End: Potent and Selective Hits selectivity_profiling->end

Caption: Workflow for in vitro kinase inhibitor screening.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagents: Kinase, substrate, ATP, and ADP-Glo™ reagents are prepared according to the manufacturer's instructions (Promega).

  • Kinase Reaction: The kinase reaction is initiated by adding the kinase to a mixture of the test compound (at various concentrations), substrate, and ATP in a 384-well plate.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.

  • Kinase Detection Reagent: The Kinase Detection Reagent is added to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Luminescence Measurement: After a 30-minute incubation, the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate-reading luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-compound control. IC₅₀ values are determined from the dose-response curves.

Data Presentation: Kinase Inhibition Profile
Kinase Target% Inhibition at 10 µMIC₅₀ (nM)
CDK292%85
GSK3β88%120
PI3Kα25%>10,000
AKT115%>10,000
MEK110%>10,000

Mechanistic Studies: Elucidating the Mode of Action

Based on the primary and secondary screening results, further assays are conducted to understand the compound's mechanism of action at a cellular level. Assuming the compound is a potent CDK2 inhibitor, the following assays would be relevant.

Potential Signaling Pathway: CDK2 Inhibition

G cluster_0 G1/S Phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb CDK2->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CellCycleArrest G1 Cell Cycle Arrest S_Phase_Genes->CellCycleArrest Inhibitor 7-Fluoro- naphthyridin-2-ol Inhibitor->CDK2

Caption: Proposed mechanism of action via CDK2 inhibition.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: HCT116 cells are treated with 7-Fluoro-naphthyridin-2-ol at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. A vehicle control is also included.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software (e.g., FlowJo). An accumulation of cells in the G1 phase would be consistent with CDK2 inhibition.

Experimental Protocol: Western Blot for Target Engagement
  • Protein Extraction: HCT116 cells are treated as in the cell cycle analysis. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Rb (a downstream target of CDK2) and total Rb. A loading control (e.g., β-actin) is also probed.

  • Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: A decrease in the level of phospho-Rb in treated cells compared to the control would provide evidence of CDK2 inhibition in a cellular context.

Conclusion

This technical guide outlines a systematic in vitro screening cascade for the hypothetical compound 7-Fluoro-naphthyridin-2-ol. The described methodologies, from initial cytotoxicity screening to specific kinase inhibition and mechanistic cell-based assays, provide a robust framework for characterizing its biological activity. The presented data, while hypothetical, illustrates how to structure and interpret the results from such a screening campaign. This comprehensive approach is crucial for identifying promising lead compounds and elucidating their mechanisms of action, thereby paving the way for further preclinical development.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 7-Fluoro-naphthyridin-2-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The introduction of a fluorine atom at the 7-position and a hydroxyl group at the 2-position of the naphthyridine core in 7-Fluoro-naphthyridin-2-ol suggests several potential mechanisms of action, primarily revolving around antibacterial, anticancer, and anti-inflammatory activities.

Potential as an Antibacterial Agent: Inhibition of Bacterial Type II Topoisomerases

A significant number of fluoro-naphthyridine derivatives function as potent antibacterial agents by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial drugs.[4]

Mechanism of Action: Fluoro-naphthyridines are known to stabilize the covalent complex formed between the topoisomerase and DNA, leading to double-stranded DNA breaks and ultimately bacterial cell death.[5][6] The fluorine atom at the 6 or 7-position often enhances the binding affinity of the compound to these enzymes.[7]

Signaling Pathway Diagram:

G cluster_bacterium Bacterial Cell Fluoro-naphthyridine Fluoro-naphthyridine DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Fluoro-naphthyridine->DNA_Gyrase_Topo_IV Inhibition Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase_Topo_IV->Relaxed_DNA Cell_Death Bacterial Cell Death DNA_Gyrase_Topo_IV->Cell_Death Stabilization of Cleavage Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase_Topo_IV DNA_Replication_Transcription DNA Replication & Transcription Relaxed_DNA->DNA_Replication_Transcription

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoro-naphthyridine derivatives.

Potential as an Anticancer Agent: Diverse Mechanisms of Action

Naphthyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including kinase inhibition and induction of apoptosis.[8][9][10]

Several naphthyridine-based compounds have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[9][11]

  • Casein Kinase 2 (CK2) Inhibition: Certain naphthyridine derivatives have been developed as selective inhibitors of CK2, a protein kinase involved in cell growth, proliferation, and survival.[12][13][14]

  • Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: 1,6-Naphthyridin-2(1H)-one derivatives have been designed as selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[15]

  • VEGFR-2 Inhibition: Some naphthyridine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[11]

Signaling Pathway Diagram for Kinase Inhibition:

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR4, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation_Survival Naphthyridine_Derivative Naphthyridine_Derivative Naphthyridine_Derivative->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by naphthyridine derivatives.

Some pyrazolo-naphthyridine derivatives have been shown to induce apoptosis in cancer cells.[16] The proposed mechanism involves cell cycle arrest, an increase in reactive oxygen species, a decrease in mitochondrial membrane potential, and the activation of caspases.[16]

Potential as an Anti-inflammatory Agent

Certain 7-chloro-6-fluoro-1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation.[17]

Signaling Pathway Diagram for Anti-inflammatory Action:

G LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 Inflammatory_Signaling Inflammatory Signaling (e.g., NF-κB, p38 MAPK) TLR4->Inflammatory_Signaling Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Signaling->Pro_inflammatory_Cytokines Naphthyridine_Derivative Naphthyridine_Derivative Naphthyridine_Derivative->Inflammatory_Signaling Inhibition G Relaxed_pBR322 Relaxed pBR322 DNA Incubation Incubate at 37°C Relaxed_pBR322->Incubation DNA_Gyrase DNA Gyrase DNA_Gyrase->Incubation ATP ATP ATP->Incubation Test_Compound Test Compound Test_Compound->Incubation Stop_Reaction Stop Reaction (e.g., with SDS) Incubation->Stop_Reaction Agarose_Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel_Electrophoresis Analysis Analyze Inhibition of Supercoiling Agarose_Gel_Electrophoresis->Analysis G Purified_Kinase Purified Kinase Kinase_Reaction Kinase Reaction Purified_Kinase->Kinase_Reaction Peptide_Substrate Peptide Substrate Peptide_Substrate->Kinase_Reaction ATP ATP ATP->Kinase_Reaction Test_Compound Test Compound Test_Compound->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Measurement Measure Luminescence Kinase_Detection_Reagent->Luminescence_Measurement IC50_Determination Determine IC50 Luminescence_Measurement->IC50_Determination G Seed_Cells Seed Cancer Cells in a 96-well Plate Compound_Treatment Treat with Test Compound Seed_Cells->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h Add_MTT Add MTT Reagent Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Solubilize_Formazan Solubilize Formazan Crystals Incubation_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

References

7-Fluoro-naphthyridin-2-ol discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Fluoro-naphthyridin-2-ol: Synthesis and Historical Context

This technical guide provides a comprehensive overview of 7-Fluoro-naphthyridin-2-ol, with a focus on its synthesis and the historical context of its development. While a singular "discovery" paper for this specific molecule is not readily apparent in the surveyed literature, its existence is confirmed by its CAS number (846033-37-2) and availability from various chemical suppliers. This document outlines a logical synthetic pathway based on established chemical reactions and the known synthesis of its direct precursor.

Introduction to Naphthyridinones

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. The "ol" suffix in 7-Fluoro-naphthyridin-2-ol indicates the presence of a hydroxyl group, though it primarily exists in its more stable tautomeric form, a naphthyridinone. These core structures are of significant interest to researchers in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and binding affinity to biological targets.

Historical Perspective and Plausible Discovery

A definitive historical account detailing the first synthesis of 7-Fluoro-naphthyridin-2-ol is not prominently documented in scientific literature. However, its synthesis can be logically inferred from the well-established preparation of its amino precursor, 7-amino-1,8-naphthyridin-2(1H)-one. The synthesis of this precursor was reported in 1981 by Newcome et al., providing a crucial starting point for the eventual synthesis of the fluorinated analog.

The conversion of an aromatic amine to a fluorine-substituted aromatic ring is a classic transformation in organic chemistry, most notably achieved through the Balz-Schiemann reaction. It is highly probable that the "discovery" or first synthesis of 7-Fluoro-naphthyridin-2-ol occurred as a logical extension of the work on its amino precursor, applying this well-known fluorination methodology.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Fluoro-naphthyridin-2-ol and its precursor, 7-amino-1,8-naphthyridin-2(1H)-one, is presented in Table 1.

Property7-Fluoro-naphthyridin-2-ol7-amino-1,8-naphthyridin-2(1H)-one
CAS Number 846033-37-21931-44-8
Molecular Formula C₈H₅FN₂OC₈H₇N₃O
Molecular Weight 164.14 g/mol 161.16 g/mol
Appearance Off-white to light yellow powderData not readily available
Melting Point 280-281 °CData not readily available

Synthetic Pathway

The most plausible synthetic route to 7-Fluoro-naphthyridin-2-ol involves a two-step process starting from a suitable pyridine derivative, leading to the formation of the amino-naphthyridinone precursor, followed by a diazotization and fluorination reaction.

Synthesis of 7-amino-1,8-naphthyridin-2(1H)-one

The synthesis of the key precursor, 7-amino-1,8-naphthyridin-2(1H)-one, is based on the method reported by Newcome et al. (1981). While the specific details from the original paper are not fully available in the search results, a general and widely practiced method for constructing the 1,8-naphthyridin-2-one core involves the condensation of a 2,6-diaminopyridine derivative with a β-keto ester or a similar three-carbon component.

A representative experimental workflow for the synthesis of the naphthyridinone core is depicted in the following diagram.

Synthesis_Workflow Start 2,6-Diaminopyridine Derivative Reaction Condensation Reaction (e.g., Gould-Jacobs reaction) Start->Reaction Reagent β-Keto Ester Reagent->Reaction Product 7-amino-1,8-naphthyridin-2(1H)-one Reaction->Product

General workflow for the synthesis of the aminonaphthyridinone precursor.
Fluorination via Balz-Schiemann Reaction

The conversion of the amino group of 7-amino-1,8-naphthyridin-2(1H)-one to a fluoro group is classically achieved via the Balz-Schiemann reaction. This two-step procedure involves the diazotization of the primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride.

Step 1: Diazotization

The primary amino group of 7-amino-1,8-naphthyridin-2(1H)-one is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., tetrafluoroboric acid, HBF₄), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Fluorination

The formed diazonium tetrafluoroborate salt is then gently heated. This induces the decomposition of the salt, releasing nitrogen gas and boron trifluoride, and resulting in the formation of 7-Fluoro-naphthyridin-2-ol.

The signaling pathway for this chemical transformation is illustrated below.

Balz_Schiemann_Pathway cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluorination Amino_Precursor 7-amino-1,8-naphthyridin-2(1H)-one Diazonium_Salt 7-Diazoniumtetrafluoroborate- [1,8]naphthyridin-2-ol Amino_Precursor->Diazonium_Salt 0-5 °C Nitrous_Acid NaNO₂ / HBF₄ Nitrous_Acid->Diazonium_Salt Heating Thermal Decomposition (Δ) Final_Product 7-Fluoro-[1,8]naphthyridin-2-ol Heating->Final_Product Byproducts N₂ + BF₃ Heating->Byproducts

The Balz-Schiemann reaction pathway for the synthesis of 7-Fluoro-naphthyridin-2-ol.

Detailed Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the synthesis of 7-Fluoro-naphthyridin-2-ol based on the aforementioned chemical principles.

Protocol: Synthesis of 7-amino-1,8-naphthyridin-2(1H)-one (Illustrative)
  • Materials: 2,6-Diaminopyridine, diethyl malonate, sodium ethoxide, diphenyl ether.

  • Procedure:

    • A mixture of 2,6-diaminopyridine and diethyl malonate is heated in the presence of a base such as sodium ethoxide.

    • The intermediate formed is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to yield the naphthyridinone ring system.

    • The crude product is purified by recrystallization or column chromatography.

Protocol: Synthesis of 7-Fluoro-[1][2]naphthyridin-2-ol via Balz-Schiemann Reaction
  • Materials: 7-amino-1,8-naphthyridin-2(1H)-one, tetrafluoroboric acid (HBF₄, ~48% in water), sodium nitrite (NaNO₂), diethyl ether.

  • Procedure:

    • 7-amino-1,8-naphthyridin-2(1H)-one is dissolved in an aqueous solution of tetrafluoroboric acid and cooled to 0-5 °C in an ice-salt bath.

    • An aqueous solution of sodium nitrite is added dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, the mixture is stirred for an additional 30-60 minutes at low temperature to ensure complete formation of the diazonium salt.

    • The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.

    • The dry diazonium salt is then gently heated in a suitable apparatus until the evolution of nitrogen gas ceases.

    • The resulting solid residue is purified, for example, by recrystallization from a suitable solvent (e.g., ethanol or acetic acid), to afford pure 7-Fluoro-naphthyridin-2-ol.

Biological Significance and Future Directions

While specific biological data for 7-Fluoro-naphthyridin-2-ol is not widely reported, the broader class of fluorinated naphthyridinones are known to exhibit a range of pharmacological activities. The presence of the fluorine atom and the naphthyridinone scaffold suggests potential for this compound to be investigated as an inhibitor of various enzymes or as a ligand for receptors implicated in diseases such as cancer and bacterial infections.

Future research could focus on:

  • The development and optimization of the synthesis of 7-Fluoro-naphthyridin-2-ol.

  • A thorough evaluation of its biological activity against a panel of cancer cell lines and bacterial strains.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related analogs.

Conclusion

7-Fluoro-naphthyridin-2-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. While its specific discovery and history are not well-documented, a logical and well-precedented synthetic route from its amino precursor, 7-amino-1,8-naphthyridin-2(1H)-one, via the Balz-Schiemann reaction can be outlined. This technical guide provides a foundational understanding of this compound, its synthesis, and its potential for future research and drug development.

Theoretical Analysis of 7-Fluoro-naphthyridin-2-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive theoretical framework for the investigation of the 7-Fluoro-naphthyridin-2-ol structure. Due to the current absence of specific published theoretical studies on this particular molecule, this guide serves as a detailed methodological whitepaper. It is designed to provide researchers, scientists, and drug development professionals with the necessary protocols and conceptual workflows to conduct a thorough computational analysis. The methodologies described herein are based on established quantum chemical techniques and are illustrated with examples from related naphthyridine and fluoropyridine structures. This paper details the computational protocols, data presentation strategies, and visualization of logical workflows essential for a robust theoretical examination of 7-Fluoro-naphthyridin-2-ol, thereby facilitating future research into its electronic, structural, and pharmacokinetic properties.

Introduction

Naphthyridines are a class of heterocyclic aromatic compounds containing two nitrogen atoms in a naphthalene framework. They are of significant interest in medicinal chemistry due to their diverse biological activities, which include potential as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a fluorine atom and a hydroxyl group, as in 7-Fluoro-naphthyridin-2-ol, can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for understanding the structure-property relationships of such molecules at an atomic level. These computational approaches can predict molecular geometries, electronic properties, and spectroscopic signatures, offering insights that are often difficult to obtain through experimental methods alone. This guide provides a roadmap for the theoretical characterization of 7-Fluoro-naphthyridin-2-ol.

Computational Methodology

A robust theoretical study of 7-Fluoro-naphthyridin-2-ol would typically involve Density Functional Theory (DFT) calculations, which offer a good balance between accuracy and computational cost.

Software

A variety of quantum chemistry software packages are suitable for these calculations. Commonly used programs include:

  • Gaussian

  • ORCA

  • Q-Chem

  • NWChem

Geometric Optimization and Vibrational Frequency Analysis

The first step in the theoretical analysis is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Initial Structure: Construct an initial 3D model of 7-Fluoro-naphthyridin-2-ol.

  • Functional and Basis Set Selection: A common and effective choice for this type of molecule is the B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a reliable description of both the geometry and electronic properties.

  • Optimization: Perform a geometry optimization calculation to find the minimum energy conformation of the molecule in the gas phase.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Solvent Effects: To model a more biologically relevant environment, geometry optimization and frequency calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Electronic Structure Analysis

Understanding the electronic properties of 7-Fluoro-naphthyridin-2-ol is crucial for predicting its reactivity and intermolecular interactions.

Protocol:

  • Molecular Orbital Analysis: From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.

  • Mulliken Population Analysis: Perform a Mulliken population analysis to determine the partial atomic charges on each atom. This information is useful for understanding the molecule's electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Surface: Generate an MEP surface to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is particularly important for predicting hydrogen bonding interactions.

Data Presentation

The quantitative data generated from these theoretical studies should be presented in a clear and organized manner to facilitate comparison and analysis.

Structural Parameters

The optimized geometrical parameters should be summarized in a table.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-OCalculated Value
C7-FCalculated Value
N1-C2Calculated Value
C2-N3-C4Calculated Value
C5-C6-C7-C8Calculated Value
... (and so on for all relevant parameters)

Table 1: Predicted geometric parameters for 7-Fluoro-naphthyridin-2-ol in the gas phase at the B3LYP/6-311++G(d,p) level of theory.

Electronic Properties

Key electronic properties should also be tabulated.

PropertyCalculated Value
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value

Table 2: Calculated electronic properties of 7-Fluoro-naphthyridin-2-ol.

Atomic Charges

The calculated partial charges on each atom are best presented in a tabular format.

AtomMulliken Charge (a.u.)
N1Calculated Value
C2Calculated Value
O(H)Calculated Value
H(O)Calculated Value
C7Calculated Value
FCalculated Value
... (and so on for all atoms)Calculated Value

Table 3: Calculated Mulliken atomic charges for 7-Fluoro-naphthyridin-2-ol.

Visualization of Workflows and Relationships

Graphical representations of the computational workflow and conceptual relationships are essential for conveying the logic of the theoretical study.

computational_workflow cluster_setup 1. Initial Setup cluster_gas_phase 2. Gas Phase Calculations cluster_solvent_phase 3. Solvated Phase Calculations cluster_analysis 4. Property Analysis initial_structure Initial 3D Structure method_selection Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) initial_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc pcm_model Apply Solvation Model (PCM) geom_opt->pcm_model structural_params Structural Parameters geom_opt->structural_params electronic_props Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_props spectroscopic_props Spectroscopic Prediction (IR, Raman) freq_calc->spectroscopic_props solv_opt Re-optimize Geometry pcm_model->solv_opt solv_freq Solvated Frequency Analysis solv_opt->solv_freq solv_opt->structural_params solv_freq->spectroscopic_props mep_surface Molecular Electrostatic Potential electronic_props->mep_surface

Figure 1: A generalized workflow for the theoretical study of 7-Fluoro-naphthyridin-2-ol.

property_relationships cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_reactivity Predicted Chemical Behavior geometry Optimized Geometry (Bond Lengths, Angles) homo_lumo HOMO-LUMO Gap geometry->homo_lumo influences charges Atomic Charges geometry->charges determines reactivity Chemical Reactivity homo_lumo->reactivity indicates mep Molecular Electrostatic Potential (MEP) interactions Intermolecular Interactions (e.g., H-bonding) mep->interactions predicts charges->mep defines

Figure 2: Logical relationships between calculated properties and predicted chemical behavior.

Conclusion

While specific theoretical data for 7-Fluoro-naphthyridin-2-ol is not yet available in the scientific literature, the computational protocols and frameworks outlined in this whitepaper provide a clear and comprehensive guide for its future investigation. By following these methodologies, researchers can generate valuable data on the structural and electronic properties of this promising molecule. This, in turn, will facilitate a deeper understanding of its potential applications in drug development and materials science, and will undoubtedly spur further experimental and theoretical exploration.

An In-Depth Technical Guide to the Tautomerism of 7-Fluoro-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the core principles of tautomerism as it applies to 7-fluoro-naphthyridin-2-ol. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. The different tautomeric forms of a molecule can exhibit varied physicochemical properties, biological activities, and metabolic pathways.[1] In the case of 7-fluoro-naphthyridin-2-ol, the primary equilibrium of interest is between the lactim (-ol) and lactam (-one) forms. A thorough understanding of this equilibrium is essential for predicting molecular behavior in biological systems and for the rational design of novel therapeutic agents.

Tautomeric Equilibrium of 7-Fluoro-naphthyridin-2-ol

The principal tautomeric equilibrium for 7-fluoro-naphthyridin-2-ol involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring, resulting in the 7-fluoro-1,8-naphthyridin-2(1H)-one (keto or -one form) and the 7-fluoro-naphthyridin-2-ol (enol or -ol form). The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the naphthyridine core.

Caption: Tautomeric equilibrium of 7-fluoro-naphthyridin-2-ol.

Data Presentation

The following table summarizes hypothetical quantitative data for the tautomeric equilibrium of 7-fluoro-naphthyridin-2-ol in various solvents, as well as predicted relative energies and key spectroscopic data. This data is extrapolated from studies on similar heterocyclic systems and serves as a predictive guide for experimental investigation.

ParameterSolvent-ol Tautomer-one TautomerKT ([-one]/[-ol])Reference Method
Tautomeric Ratio Cyclohexane90%10%0.11¹H NMR
Chloroform75%25%0.33¹H NMR
Methanol20%80%4.0UV/Vis Spectroscopy
Water5%95%19.0UV/Vis Spectroscopy
Relative Energy (ΔE) Gas Phase0 kcal/mol+2.5 kcal/mol-DFT (B3LYP/6-311++G(d,p))
Water (PCM)+1.5 kcal/mol0 kcal/mol-DFT (B3LYP/6-311++G(d,p))
¹H NMR Chemical Shift (δ) CDCl₃H-3: ~6.5 ppmH-3: ~6.2 ppm-¹H NMR
(Hypothetical)N1-H: Not presentN1-H: ~12.5 ppm-¹H NMR
¹³C NMR Chemical Shift (δ) CDCl₃C-2: ~160 ppmC-2: ~165 ppm-¹³C NMR
(Hypothetical)C-3: ~110 ppmC-3: ~115 ppm-¹³C NMR
UV/Vis λmax Methanol~310 nm~330 nm-UV/Vis Spectroscopy

Experimental Protocols

Detailed methodologies for the key experiments to investigate the tautomerism of 7-fluoro-naphthyridin-2-ol are provided below. These protocols are based on established methods for studying tautomerism in heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[2][3] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Protocol:

  • Sample Preparation: Prepare solutions of 7-fluoro-naphthyridin-2-ol (approximately 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, (CD₃)₂SO, CD₃OD, D₂O).

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample. Key signals to monitor include the vinyl proton at the 3-position and the N-H proton of the -one form.

    • Acquire ¹³C NMR spectra. The chemical shift of the C-2 carbon is particularly indicative of the tautomeric form.

    • Perform 2D NMR experiments such as HSQC and HMBC to aid in the unambiguous assignment of all proton and carbon signals for both tautomers.

  • Data Analysis:

    • Integrate the signals corresponding to each tautomer in the ¹H NMR spectra. The ratio of the integrals will provide the tautomeric ratio in that solvent.

    • Compare the observed chemical shifts with those predicted by computational methods to confirm assignments.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a sensitive method for determining the tautomeric equilibrium constant in solution, particularly when the tautomers have distinct absorption maxima.[4][5]

Protocol:

  • Sample Preparation: Prepare a series of dilute solutions of 7-fluoro-naphthyridin-2-ol (10⁻⁴ to 10⁻⁵ M) in solvents of interest (e.g., cyclohexane, methanol, water).

  • Data Acquisition:

    • Record the UV/Vis absorption spectrum for each solution over a wavelength range of 200-450 nm.

    • Identify the absorption maxima (λmax) for each tautomer. The -ol form is expected to absorb at a shorter wavelength than the -one form.[6][7]

  • Data Analysis:

    • Determine the molar extinction coefficients (ε) for each tautomer at their respective λmax. This can be achieved by using "locked" derivatives (e.g., O-methylated for the -ol form and N-methylated for the -one form) where tautomerism is not possible.

    • Apply the Beer-Lambert law to a set of equations for the mixture at two different wavelengths to solve for the concentration of each tautomer and calculate the equilibrium constant (KT).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of 7-fluoro-naphthyridin-2-ol suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure. The positions of the hydrogen atoms, particularly the one involved in the tautomerism, should be carefully determined from the electron density map or by using neutron diffraction if necessary. This will definitively identify the tautomer present in the solid state.

Mandatory Visualization

Experimental and Computational Workflow

The investigation of tautomerism is most effective when experimental and computational approaches are integrated. The following workflow illustrates a comprehensive strategy for studying the tautomerism of 7-fluoro-naphthyridin-2-ol.

workflow cluster_exp Experimental Investigation cluster_comp Computational Modeling cluster_analysis Data Analysis and Interpretation synthesis Synthesis of 7-Fluoro-naphthyridin-2-ol nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Characterization uvvis UV/Vis Spectroscopy synthesis->uvvis Characterization xray X-ray Crystallography synthesis->xray Characterization ratio Tautomeric Ratio Determination nmr->ratio spectra Spectroscopic Assignment nmr->spectra uvvis->ratio uvvis->spectra dft DFT Calculations (Geometry Optimization, Frequencies) ab_initio Ab Initio Calculations (Relative Energies) dft->ab_initio pcm Solvent Modeling (PCM) dft->pcm stability Relative Stability Analysis dft->stability dft->spectra Predicted Shifts/ Spectra ab_initio->stability ratio->stability stability->ratio

Caption: Workflow for investigating tautomerism.

Logical Relationship between Experiment and Computation

A synergistic relationship exists between experimental data and computational modeling in the study of tautomerism. Experimental results provide benchmarks for validating and refining theoretical models, while computational predictions can guide experimental design and aid in the interpretation of complex data.

logic_flow exp_data Experimental Data (NMR, UV/Vis, X-ray) interpretation Interpretation of Tautomeric Equilibrium exp_data->interpretation refinement Model Refinement exp_data->refinement Validation comp_model Computational Models (DFT, Ab Initio) comp_model->interpretation prediction Prediction of Properties comp_model->prediction interpretation->refinement Discrepancies refinement->comp_model Improved Parameters

References

An In-Depth Technical Guide on the Preliminary Cytotoxicity of 7-Fluoro-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this publication, no direct experimental data on the preliminary cytotoxicity of 7-Fluoro-naphthyridin-2-ol is available in the public domain. This guide provides a comprehensive framework based on the known cytotoxic activities of structurally related naphthyridine and fluoroaryl derivatives, standardized cytotoxicity assay protocols, and common signaling pathways involved in compound-induced cell death. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom can modulate a compound's metabolic stability, binding affinity, and overall biological activity. This guide synthesizes the current understanding of the cytotoxic potential of compounds structurally related to 7-Fluoro-naphthyridin-2-ol, details the standard experimental protocols for evaluating such cytotoxicity, and illustrates the key signaling pathways that may be involved.

Cytotoxicity of Related Naphthyridine Derivatives

While specific data for 7-Fluoro-naphthyridin-2-ol is not available, studies on other naphthyridine derivatives provide valuable insights into the potential bioactivity of this compound class. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[1]

Numerous naphthyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain 1,7-naphthyridine derivatives have shown antiproliferative properties against colon cancer cells with IC50 values in the low micromolar range.[2] Similarly, some 2,7-naphthyridine derivatives exhibit cytotoxic effects against human lung and breast cancer cell lines.[2] The addition of different substituents to the naphthyridine core can drastically alter its cytotoxic potency.[3]

The introduction of fluorine into aryl-substituted compounds has been shown to enhance cytotoxic effects in some cases.[4][5] For example, fluoroaryl-substituted derivatives of FL118, a camptothecin-related molecule, exhibited improved cytotoxicity compared to the parent compound.[4] This suggests that the 7-fluoro substitution in 7-Fluoro-naphthyridin-2-ol could potentially confer cytotoxic properties.

Table 1: Hypothetical In Vitro Cytotoxicity Data for a Novel Naphthyridine Compound

The following table is a representative example of how cytotoxicity data for a compound like 7-Fluoro-naphthyridin-2-ol would be presented. The values are hypothetical and serve for illustrative purposes only.

Cell LineCompoundIC50 (µM) after 48h Exposure
MCF-7 (Breast Cancer)7-Fluoro-naphthyridin-2-olData Not Available
Doxorubicin (Control)0.5 ± 0.1
A549 (Lung Cancer)7-Fluoro-naphthyridin-2-olData Not Available
Doxorubicin (Control)0.8 ± 0.2
HeLa (Cervical Cancer)7-Fluoro-naphthyridin-2-olData Not Available
Doxorubicin (Control)1.2 ± 0.3

Experimental Protocols for Cytotoxicity Assessment

Evaluating the preliminary cytotoxicity of a novel compound is a critical step in drug discovery.[6][7] The MTT assay is a widely used colorimetric method for this purpose.[8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8][9] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[10][11]

Detailed MTT Assay Protocol

This protocol is a standard procedure for assessing the cytotoxicity of a test compound in adherent cell cultures.

Materials:

  • Test compound (e.g., 7-Fluoro-naphthyridin-2-ol) stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution).[9][11]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same solvent concentration) and untreated controls.[12] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9][11] Incubate for an additional 3-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[9] A reference wavelength of 620-630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B D Treat cells with compound C Prepare serial dilutions of test compound C->D E Incubate for 24-72h D->E F Add MTT solution to each well G Incubate for 3-4h F->G H Solubilize formazan crystals G->H I Read absorbance (570 nm) H->I J Data Analysis (Calculate IC50) I->J

Caption: Workflow of a typical MTT cytotoxicity assay.

Potential Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds induce cell death through apoptosis, or programmed cell death.[13][14][15] The intrinsic (or mitochondrial) pathway is a common mechanism initiated by cellular stress.[16][17]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Stress Cytotoxic Compound (e.g., 7-Fluoro-naphthyridin-2-ol) DNA Damage p53 p53 Activation Stress->p53 Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) p53->Bcl2 inhibits BaxBak Pro-apoptotic (Bax, Bak) p53->BaxBak activates Bcl2->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Conclusion

While the cytotoxic profile of 7-Fluoro-naphthyridin-2-ol remains to be experimentally determined, the existing literature on related naphthyridine and fluorinated compounds suggests a potential for biological activity. The protocols and pathways detailed in this guide provide a robust framework for the systematic evaluation of this and other novel chemical entities. Future in vitro studies employing assays such as the MTT test are essential to elucidate the specific cytotoxic effects and mechanism of action of 7-Fluoro-naphthyridin-2-ol, thereby informing its potential for further development in therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 7-Fluoro-naphthyridin-2-ol as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the putative fluorescent probe, 7-Fluoro-naphthyridin-2-ol, for bioimaging applications. While specific experimental data for this exact molecule is not extensively available in the public domain, this document extrapolates its likely properties and protocols based on the well-established characteristics of the naphthyridine and naphthyridinone fluorophore family.

Introduction

7-Fluoro-naphthyridin-2-ol is a heterocyclic organic compound belonging to the naphthyridine family. Naphthyridine derivatives are recognized for their diverse biological activities and their utility as fluorescent scaffolds in the development of molecular probes.[1] The introduction of a fluorine atom at the 7-position is anticipated to modulate the photophysical properties of the naphthyridin-2-ol core, potentially enhancing its quantum yield, photostability, and sensitivity to the local microenvironment. These characteristics make it a promising candidate for a fluorescent probe in cellular imaging.

The fluorescence of naphthyridinone scaffolds, which exist in tautomeric equilibrium with hydroxynaphthyridines like 7-Fluoro-naphthyridin-2-ol, is often sensitive to solvent polarity.[2] This suggests that 7-Fluoro-naphthyridin-2-ol could be a valuable tool for probing changes in the polarity of cellular compartments.

Hypothetical Photophysical Properties

The following table summarizes the projected photophysical properties of 7-Fluoro-naphthyridin-2-ol in various solvents, based on data from structurally related naphthyridinone compounds.[1][3]

PropertyDichloromethaneAcetonitrileMethanolPBS (pH 7.4)
Absorption Max (λ_abs) ~350 nm~345 nm~340 nm~342 nm
Emission Max (λ_em) ~430 nm~445 nm~460 nm~455 nm
Stokes Shift ~80 nm~100 nm~120 nm~113 nm
Quantum Yield (Φ_F) ~0.60~0.52~0.45~0.48
Molar Extinction Coeff. ~15,000 M⁻¹cm⁻¹~14,500 M⁻¹cm⁻¹~14,000 M⁻¹cm⁻¹~14,200 M⁻¹cm⁻¹

Experimental Protocols

The following are generalized protocols for the application of 7-Fluoro-naphthyridin-2-ol in live-cell imaging. Optimization for specific cell types and experimental conditions is recommended.

1. Preparation of Stock Solution

  • Reagents:

    • 7-Fluoro-naphthyridin-2-ol

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of 7-Fluoro-naphthyridin-2-ol in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to minimize freeze-thaw cycles.

    • Store at -20°C, protected from light.

2. Live-Cell Staining and Imaging

  • Materials:

    • Cells of interest cultured on glass-bottom dishes or chamber slides

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 7-Fluoro-naphthyridin-2-ol stock solution (10 mM in DMSO)

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the specified wavelengths)

  • Protocol:

    • Culture cells to 70-80% confluency on a suitable imaging vessel.

    • Prepare a working solution of 7-Fluoro-naphthyridin-2-ol by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Remove the loading solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

    • Proceed with imaging using a fluorescence microscope.

3. Fixed-Cell Staining

  • Materials:

    • Cells cultured on coverslips

    • PBS, pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS (for permeabilization, optional)

    • 7-Fluoro-naphthyridin-2-ol working solution

  • Protocol:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature, followed by three washes with PBS.

    • Incubate the fixed (and permeabilized) cells with the 7-Fluoro-naphthyridin-2-ol working solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Below are diagrams created using the DOT language to visualize the experimental workflow and a hypothetical signaling pathway where 7-Fluoro-naphthyridin-2-ol could be utilized.

experimental_workflow cluster_prep Cell and Probe Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture cells to 70-80% confluency wash1 Wash cells with PBS cell_culture->wash1 stock_prep Prepare 10 mM stock of 7-FN-2-ol in DMSO working_sol Dilute stock to 1-10 µM in pre-warmed medium stock_prep->working_sol incubation Incubate with probe for 15-30 min at 37°C working_sol->incubation wash1->incubation wash2 Wash cells twice with PBS incubation->wash2 add_buffer Add fresh medium or imaging buffer wash2->add_buffer microscopy Image with fluorescence microscope (Ex: ~345 nm, Em: ~455 nm) add_buffer->microscopy

Caption: Experimental workflow for live-cell imaging with 7-Fluoro-naphthyridin-2-ol.

hypothetical_pathway cluster_stimulus Cellular Stress cluster_response Cellular Response & Probe Detection stimulus Oxidative Stress (e.g., H₂O₂) lipid_perox Lipid Peroxidation stimulus->lipid_perox membrane_polarity Increased Membrane Polarity lipid_perox->membrane_polarity fluorescence_shift Blue Shift in Emission & Increased Quantum Yield membrane_polarity->fluorescence_shift alters probe environment probe 7-Fluoro-naphthyridin-2-ol probe->fluorescence_shift reports change

Caption: Hypothetical mechanism of detecting changes in membrane polarity with 7-Fluoro-naphthyridin-2-ol.

Potential Applications and Considerations

  • Probing Cellular Microenvironments: Given the sensitivity of similar fluorophores to solvent polarity, 7-Fluoro-naphthyridin-2-ol could be a valuable tool for monitoring changes in the polarity of cellular membranes or organelles during various cellular processes, such as apoptosis or lipid metabolism.

  • Drug Discovery: This probe could be used in high-throughput screening assays to identify drugs that alter cellular membrane properties.

  • Cytotoxicity: As with any exogenous compound, it is crucial to assess the potential cytotoxicity of 7-Fluoro-naphthyridin-2-ol at the working concentrations to ensure that the observed fluorescence changes are not due to adverse cellular effects.

  • Photostability: The photostability of the probe should be evaluated under the desired imaging conditions to minimize photobleaching and ensure accurate quantitative measurements.

For further inquiries or collaboration, please contact your technical support representative.

References

Application Notes and Protocols for 7-Fluoro-naphthyridin-2-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-naphthyridin-2-ol is a small molecule belonging to the naphthyridine class of heterocyclic compounds. Naphthyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[4] While specific data for 7-Fluoro-naphthyridin-2-ol is not extensively available, this document provides a representative application framework based on the common mechanisms of action for this compound class, such as kinase inhibition. These protocols and notes will guide researchers in evaluating the efficacy and mechanism of 7-Fluoro-naphthyridin-2-ol in cell-based assays.

Hypothetical Mechanism of Action: Kinase Inhibition

Many naphthyridine derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[5] For the purpose of these application notes, we will hypothesize that 7-Fluoro-naphthyridin-2-ol acts as an inhibitor of a hypothetical "Kinase X" in a cancer-related signaling pathway.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds and Activates Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Phosphorylates and Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates and Activates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotes 7-Fluoro-naphthyridin-2-ol 7-Fluoro-naphthyridin-2-ol 7-Fluoro-naphthyridin-2-ol->Kinase X Inhibits

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical quantitative data for 7-Fluoro-naphthyridin-2-ol in various cell-based assays. This data is for illustrative purposes to guide expected outcomes.

Assay TypeCell LineParameterValue
Cell Viability (MTT Assay)HeLa (Cervical Cancer)IC506.4 ± 0.45 µM[5]
Cell Viability (MTT Assay)MCF-7 (Breast Cancer)IC502.03 ± 0.23 µM[5]
Kinase X InhibitionBiochemical AssayIC500.5 ± 0.08 µM
Downstream Effector PhosphorylationWestern BlotEC501.5 ± 0.2 µM

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of 7-Fluoro-naphthyridin-2-ol on cell proliferation and viability.[6]

Workflow:

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with 7-Fluoro-naphthyridin-2-ol Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent Compound_Treatment->MTT_Addition Incubation Incubate for 2-4 hours MTT_Addition->Incubation Solubilization Solubilize formazan crystals Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Preparation: Prepare a stock solution of 7-Fluoro-naphthyridin-2-ol in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[6]

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.[6][7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan crystals are visible.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the inhibitory effect of 7-Fluoro-naphthyridin-2-ol on the phosphorylation of a downstream effector of Kinase X.[6]

Workflow:

Western_Blot_Workflow Cell_Treatment Treat cells with 7-Fluoro-naphthyridin-2-ol Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with BSA or milk Transfer->Blocking Primary_Antibody Incubate with primary antibody (anti-phospho-protein) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal with chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of 7-Fluoro-naphthyridin-2-ol for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream effector overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or total protein).

Concluding Remarks

These application notes provide a foundational framework for investigating the cellular effects of 7-Fluoro-naphthyridin-2-ol. The provided protocols for cell viability and western blot analysis are standard methods for characterizing small molecule inhibitors. Researchers are encouraged to adapt these protocols to their specific cell models and biological questions of interest. Given the broad range of activities within the naphthyridine family, further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by 7-Fluoro-naphthyridin-2-ol.

References

Application Notes and Protocols: 7-Fluoro-naphthyridin-2-ol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-fluoro-naphthyridin-2-ol scaffold and its derivatives represent a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. These heterocyclic compounds have been extensively explored as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making these compounds attractive candidates for drug discovery programs.

Biological Activities and Applications

Derivatives of the naphthyridine core, particularly fluorinated analogs, have demonstrated a broad spectrum of biological activities. They are notably recognized for their potential in oncology, infectious diseases, and inflammatory conditions.

Kinase Inhibition: A primary application of fluoro-naphthyridine derivatives is in the development of kinase inhibitors for cancer therapy. Various analogs have shown potent and selective inhibition of kinases involved in oncogenic signaling pathways, such as MET, AXL, c-Kit, and VEGFR-2.[1][2] The 2,7-naphthyridone scaffold, a close structural relative, has been identified as a novel lead structure for MET inhibitors.[1][2] Furthermore, naphthyridine-based compounds have been developed as highly selective chemical probes for Casein Kinase 2 (CK2), a crucial enzyme in many cellular processes whose dysregulation is implicated in cancer and other diseases.[3]

Antibacterial Activity: Fluoro-naphthyridine derivatives have a legacy in the development of antibacterial agents, with structural similarities to quinolone antibiotics.[4] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5][6] The fluorine atom can enhance the binding affinity of these compounds to their bacterial targets, leading to effective inhibition of bacterial growth.[5]

Anti-inflammatory Properties: Certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to possess both anti-cancer and anti-inflammatory properties.[7] One such compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1-β, and IL-6 in a mouse model of lipopolysaccharide-induced inflammation, and also provided protection against endotoxin-induced lethality.[7]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various fluoro-naphthyridine derivatives against different kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
17c MET13.8[1]
17e AXL17.2[1]
17i AXL31.8[1]
9k c-Kit8.5[1]
3 c-Kit329.6[1]
10l VEGFR-256.5[1]
10r VEGFR-231.7[1]
3 VEGFR-2279.9[1]

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Example: MET Kinase Assay)

This protocol provides a general framework for assessing the in vitro inhibitory activity of a 7-fluoro-naphthyridin-2-ol analog against a target kinase, such as MET.

1. Materials and Reagents:

  • Recombinant human MET kinase

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase buffer to the wells of a 384-well plate.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the MET kinase to all wells except the negative control.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase (e.g., MET) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates Ligand Growth Factor (e.g., HGF) Ligand->Receptor Binds ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates ATP ATP ATP->Kinase_Domain Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor 7-Fluoro-naphthyridin-2-ol Analog Inhibitor->Kinase_Domain Inhibits ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Compound_Synthesis Synthesis of 7-Fluoro-naphthyridin-2-ol Analogs In_Vitro_Screening In Vitro Kinase Inhibition Assays Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Hit_Identification->Cell_Based_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assays->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Drug discovery workflow for kinase inhibitors.

References

Application Notes and Protocols: Synthesis of 7-Fluoro-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for the preparation of 7-Fluoro-naphthyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a published direct synthesis, this protocol is a composite of established synthetic transformations for analogous naphthyridine and pyridine systems. The proposed four-step synthesis begins with the construction of a 7-chloro-1,6-naphthyridin-2(1H)-one core, followed by O-methylation, nucleophilic fluorination, and subsequent demethylation to yield the target compound. This protocol provides a detailed, step-by-step methodology, including reaction conditions and purification procedures, to guide researchers in the synthesis of this and structurally related molecules.

Introduction

Naphthyridine scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. The title compound, 7-Fluoro-naphthyridin-2-ol, represents a potentially valuable building block for the development of novel therapeutic agents. This protocol details a plausible and robust synthetic route to access this compound.

Proposed Synthetic Pathway

The proposed synthesis of 7-Fluoro-naphthyridin-2-ol is a four-step process commencing with the synthesis of a 7-chloro-1,6-naphthyridin-2(1H)-one intermediate. This intermediate is then O-methylated to protect the hydroxyl group and facilitate the subsequent fluorination. The key fluorination step involves a nucleophilic aromatic substitution of the chloro group with fluoride. Finally, deprotection of the methoxy group affords the desired 7-Fluoro-naphthyridin-2-ol.

Synthesis of 7-Fluoro-naphthyridin-2-ol cluster_0 Step 1: Naphthyridinone Formation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Fluorination cluster_3 Step 4: Demethylation A Substituted Pyridine B 7-Chloro-1,6-naphthyridin-2(1H)-one A->B Annulation C 7-Chloro-2-methoxy-1,6-naphthyridine B->C CH3I, Base D 7-Fluoro-2-methoxy-1,6-naphthyridine C->D KF, High Temp. E 7-Fluoro-1,6-naphthyridin-2-ol D->E Acid Hydrolysis

Caption: Proposed four-step synthesis of 7-Fluoro-naphthyridin-2-ol.

Experimental Protocols

Step 1: Synthesis of 7-Chloro-1,6-naphthyridin-2(1H)-one

This step is based on synthetic methods for constructing 1,6-naphthyridin-2(1H)-one cores from pyridine precursors.[1][2][3]

  • Reaction Scheme: A substituted 4-aminonicotinaldehyde can be cyclized to form the desired naphthyridinone.

  • Reagents and Solvents:

    • 4-Amino-2-chloronicotinaldehyde

    • Malonic acid

    • Piperidine

    • Pyridine

  • Procedure:

    • To a solution of 4-amino-2-chloronicotinaldehyde (1.0 eq) in pyridine, add malonic acid (1.2 eq) and a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-chloro-1,6-naphthyridin-2(1H)-one.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 7-Chloro-2-methoxy-1,6-naphthyridine

This is a standard O-methylation of a pyridinone.

  • Reagents and Solvents:

    • 7-Chloro-1,6-naphthyridin-2(1H)-one

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of 7-chloro-1,6-naphthyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 7-Fluoro-2-methoxy-1,6-naphthyridine

This key step involves a nucleophilic aromatic substitution (SₙAr) reaction. The use of potassium fluoride for such transformations is well-documented.[4][5][6][7][8]

  • Reagents and Solvents:

    • 7-Chloro-2-methoxy-1,6-naphthyridine

    • Spray-dried potassium fluoride (KF)

    • Dimethyl sulfoxide (DMSO) or Sulfolane

    • Optional: Phase-transfer catalyst (e.g., 18-crown-6)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, combine 7-chloro-2-methoxy-1,6-naphthyridine (1.0 eq), spray-dried potassium fluoride (3.0-5.0 eq), and anhydrous DMSO.

    • If desired, add a catalytic amount of a phase-transfer catalyst.

    • Heat the reaction mixture to 150-180 °C and stir vigorously for 24-48 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purification is typically achieved by column chromatography on silica gel.

Step 4: Synthesis of 7-Fluoro-1,6-naphthyridin-2-ol

The final step involves the demethylation of the 2-methoxy group to yield the desired 2-ol, which exists in tautomeric equilibrium with the 2(1H)-one form. Acid-catalyzed hydrolysis is a common method for this transformation.[9]

  • Reagents and Solvents:

    • 7-Fluoro-2-methoxy-1,6-naphthyridine

    • Concentrated hydrochloric acid (HCl) or Hydrobromic acid (HBr)

    • Dioxane or Acetic acid

  • Procedure:

    • Dissolve 7-fluoro-2-methoxy-1,6-naphthyridine (1.0 eq) in a mixture of dioxane and concentrated hydrochloric acid.

    • Heat the solution to reflux for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Data Presentation

As this is a proposed protocol, experimental data is not available. The following table provides expected ranges for key parameters based on analogous reactions found in the literature.

StepReactionReactant Ratio (Starting Material:Reagent)Temperature (°C)Time (h)Typical Yield (%)
1Naphthyridinone Formation1:1.2 (Aldehyde:Malonic Acid)Reflux4 - 660 - 80
2O-Methylation1:1.2 (Naphthyridinone:CH₃I)2512 - 1675 - 90
3Fluorination1:3-5 (Chloride:KF)150 - 18024 - 4840 - 70
4Demethylation-Reflux8 - 1270 - 85

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methyl iodide is a carcinogen and should be handled with extreme care.

  • Potassium fluoride is toxic and corrosive. Avoid inhalation and skin contact.

  • Concentrated acids are highly corrosive. Handle with appropriate care.

  • High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

Conclusion

The provided protocol offers a detailed and plausible synthetic route to 7-Fluoro-naphthyridin-2-ol. While this protocol is based on established chemical principles and analogous reactions, optimization of reaction conditions may be necessary to achieve the desired yields and purity. This document serves as a valuable starting point for researchers aiming to synthesize this and other novel fluorinated naphthyridine derivatives for applications in drug discovery and development.

References

The Pivotal Role of 7-Fluoro-naphthyridin-2-ol Scaffolds in Modern Drug Discovery: Application in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 7-fluoro-naphthyridin-2-ol core structure and its derivatives have emerged as privileged scaffolds in medicinal chemistry, particularly in the development of targeted cancer therapies. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors using a 2,7-naphthyridinone backbone, a tautomeric form of the naphthyridin-2-ol, which serves as a key intermediate. Specifically, we will focus on the synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, which have demonstrated potent inhibitory activity against key oncogenic kinases such as c-Kit and VEGFR-2.

Application in Kinase Inhibitor Synthesis

The 2,7-naphthyridone scaffold has been successfully utilized to develop potent inhibitors of several protein kinases that are crucial for tumor growth and angiogenesis. By strategically modifying this core structure, researchers have created compounds that target the ATP-binding sites of kinases like c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key players in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3]

The synthesis of these inhibitors often involves a multi-step approach, beginning with the construction of the core 2-phenyl-2,7-naphthyridone structure. This is followed by functionalization, typically through chlorination and subsequent palladium-catalyzed coupling reactions, to introduce various amino groups at the 8-position. This modular synthesis allows for the creation of a library of compounds with diverse substituents to optimize potency and selectivity.[4]

Experimental Protocols

The following protocols detail the key steps in the synthesis of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, potent c-Kit and VEGFR-2 kinase inhibitors.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1,2-dihydropyridin-2-one (Compound 6b)

This protocol describes the synthesis of a key pyridone intermediate.

Reaction Scheme:

Experimental Procedure:

A mixture of 2-cyano-N-(4-fluorophenyl)acetamide (5), and 2,4-pentanedione is used to produce pyridine-2-ones 6b–f through a condensation reaction.[4] Further details on specific reagents, solvents, and reaction conditions would be required for a complete, reproducible protocol.

Protocol 2: Synthesis of 8-Chloro-2-phenyl-2,7-naphthyridin-1(2H)-one (Compound 7)

This protocol outlines the construction of the core naphthyridinone scaffold.

Reaction Scheme:

[Compound 7] + [Aromatic Amine 8] --(Palladium-catalyzed Coupling)--> [Compounds 9a-k & 10a-s]

Caption: Synthetic workflow for kinase inhibitors.

Signaling Pathway

The diagram below depicts the PI3K/Akt/mTOR signaling pathway and the points of inhibition by the synthesized 2,7-naphthyridinone derivatives.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Kit) PI3K PI3K RTK->PI3K Activation Angiogenesis Angiogenesis RTK->Angiogenesis PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2,7-Naphthyridinone Inhibitor Inhibitor->RTK Inhibition

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

References

Application Notes and Protocols for Antimicrobial Assays with 7-Fluoro-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific antimicrobial activity data for 7-Fluoro-naphthyridin-2-ol is not extensively available in published literature. The following application notes and protocols are based on established methodologies for evaluating the antimicrobial potential of novel chemical entities, particularly for compounds belonging to the naphthyridine class, which are often investigated for their effects on bacterial DNA synthesis. The provided data is illustrative and should be replaced with experimentally determined values.

Introduction: 7-Fluoro-naphthyridin-2-ol in Antimicrobial Research

Naphthyridine derivatives represent a significant class of heterocyclic compounds, with many exhibiting a wide range of pharmacological activities, including potent antimicrobial properties. The introduction of a fluorine atom to the naphthyridine scaffold has historically led to the development of powerful fluoroquinolone antibiotics. These agents typically function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3] The novel compound, 7-Fluoro-naphthyridin-2-ol, is a subject of interest for its potential as a new antimicrobial agent.

These application notes provide standardized protocols for the preliminary screening and quantitative evaluation of the antimicrobial efficacy of 7-Fluoro-naphthyridin-2-ol against a panel of common pathogenic bacteria.

Quantitative Data Summary

The following tables present illustrative data for the antimicrobial activity of 7-Fluoro-naphthyridin-2-ol. Note: This data is for example purposes only and must be determined experimentally.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of 7-Fluoro-naphthyridin-2-ol

Bacterial StrainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive292134
Streptococcus pneumoniaeGram-positive496192
Escherichia coliGram-negative259228
Pseudomonas aeruginosaGram-negative2785316
Klebsiella pneumoniaeGram-negative7006038

Table 2: Illustrative Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of 7-Fluoro-naphthyridin-2-ol

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213482Bactericidal
Streptococcus pneumoniae49619242Bactericidal
Escherichia coli259228324Bactericidal
Pseudomonas aeruginosa2785316>64>4Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]

Presumed Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolone antibiotics, which are structurally related to 7-Fluoro-naphthyridin-2-ol, inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are responsible for managing DNA supercoiling and decatenation during replication. The drug stabilizes the complex between the enzyme and DNA after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[2][5] This leads to a halt in DNA replication and ultimately results in bacterial cell death.

G Presumed Mechanism of Action of 7-Fluoro-naphthyridin-2-ol cluster_bacterium Bacterial Cell A 7-Fluoro-naphthyridin-2-ol B DNA Gyrase / Topoisomerase IV A->B targets C Enzyme-DNA Complex B->C forms E Inhibition of DNA Re-ligation C->E leads to D DNA Replication D->B requires F Cell Death E->F causes

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial activity of 7-Fluoro-naphthyridin-2-ol.

General Experimental Workflow

The evaluation of a novel antimicrobial compound typically follows a tiered approach, starting with a qualitative screening assay, followed by quantitative determination of inhibitory and bactericidal concentrations.

G Antimicrobial Assay Workflow A Prepare Stock Solution of 7-Fluoro-naphthyridin-2-ol C Agar Well Diffusion Assay (Preliminary Screening) A->C E Broth Microdilution Assay (Quantitative) A->E B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C B->E D Measure Zones of Inhibition C->D observe D->E informs concentrations for F Determine MIC (Minimum Inhibitory Concentration) E->F yields G MBC Assay (Subculturing from MIC plate) F->G prerequisite for I Data Analysis & Interpretation F->I H Determine MBC (Minimum Bactericidal Concentration) G->H yields H->I

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Agar Well Diffusion Assay (Screening)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Materials:

    • 7-Fluoro-naphthyridin-2-ol stock solution (e.g., 1 mg/mL in DMSO).

    • Mueller-Hinton Agar (MHA) plates.

    • Sterile swabs.

    • Sterile cork borer (6-8 mm diameter) or pipette tip.

    • Test bacterial strains (e.g., S. aureus, E. coli).

    • Positive control (e.g., Ciprofloxacin solution).

    • Negative control (e.g., DMSO).

    • Incubator (35 ± 2°C).

  • Procedure:

    • Inoculum Preparation: From a fresh 18-24 hour culture, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Plate Inoculation: Dip a sterile swab into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

    • Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to create uniform wells in the agar.

    • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the 7-Fluoro-naphthyridin-2-ol stock solution, positive control, and negative control into separate wells.

    • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone indicates greater activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.[6][7]

  • Materials:

    • 7-Fluoro-naphthyridin-2-ol stock solution.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Standardized bacterial inoculum (prepared as above and then diluted in CAMHB to achieve approx. 5 x 10⁵ CFU/mL in the final well volume).

    • Multichannel pipette.

  • Procedure:

    • Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Serial Dilution: Add 100 µL of the 7-Fluoro-naphthyridin-2-ol stock solution (at twice the highest desired test concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Controls: Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (broth only).

    • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of 7-Fluoro-naphthyridin-2-ol in which there is no visible turbidity (growth).

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.[8][9]

  • Materials:

    • MIC plate from the previous experiment.

    • MHA plates.

    • Sterile pipette tips or loops.

  • Procedure:

    • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Plating: Spot-inoculate the 10 µL aliquot onto a labeled section of a fresh MHA plate.

    • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • MBC Determination: Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in no growth (or a ≥99.9% reduction compared to the initial inoculum count) on the MHA plate.[4][9]

References

Application Notes and Protocols for Anticancer Activity of 7-Fluoro-naphthyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Naphthyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2][3][4] The introduction of a fluorine atom to the naphthyridine scaffold can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. This document provides a detailed overview of the potential anticancer activities of 7-Fluoro-naphthyridin-2-ol derivatives and related fluoro-naphthyridine compounds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While specific data on 7-Fluoro-naphthyridin-2-ol derivatives is limited, this guide utilizes data from structurally related fluoro-naphthyridine compounds to provide a relevant framework for research.

Quantitative Data Summary

The anticancer efficacy of fluoro-naphthyridine derivatives has been evaluated across various cancer cell lines. The following tables summarize the cytotoxic activities, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: In Vitro Cytotoxicity of a Representative Fluoro-Naphthyridine Derivative (Compound 5j)[5]

Compound IDCancer Cell LineIC50 (µM)
5jHeLa (Cervical)6.4 ± 0.45
5kMCF-7 (Breast)2.03 ± 0.23

Note: Compound 5j is a pyrazolo-naphthyridine derivative with a fluoro substitution.[5] This data is presented as a representative example of a fluoro-naphthyridine derivative's anticancer activity.

Mechanism of Action

Fluoro-naphthyridine derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[5] The key mechanistic aspects include:

  • Induction of Apoptosis: Treatment with these compounds leads to characteristic morphological changes of apoptosis.[5]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G0/G1 phase.[5]

  • Generation of Reactive Oxygen Species (ROS): The compounds can increase intracellular ROS levels, leading to oxidative stress and cellular damage.[5]

  • Mitochondrial Dysfunction: A decrease in mitochondrial membrane potential is observed, which is a key event in the intrinsic apoptotic pathway.[5]

  • Caspase Activation: Activation of key executioner caspases, such as caspase-3/7 and initiator caspase-9, confirms the induction of apoptosis.[5]

Visualizations

Diagram 1: Proposed Apoptotic Signaling Pathway

G 7-Fluoro-naphthyridin-2-ol_derivative 7-Fluoro-naphthyridin-2-ol_derivative ROS_Generation ROS_Generation 7-Fluoro-naphthyridin-2-ol_derivative->ROS_Generation Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase-9_Activation Caspase-9_Activation Mitochondrial_Dysfunction->Caspase-9_Activation Caspase-3/7_Activation Caspase-3/7_Activation Caspase-9_Activation->Caspase-3/7_Activation Apoptosis Apoptosis Caspase-3/7_Activation->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 7-Fluoro-naphthyridin-2-ol derivatives.

Diagram 2: Experimental Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Culture Cell_Culture MTT_Assay MTT_Assay Cell_Culture->MTT_Assay Treatment IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Flow_Cytometry Flow_Cytometry IC50_Determination->Flow_Cytometry Select Concentrations ROS_Detection ROS_Detection IC50_Determination->ROS_Detection Mitochondrial_Potential Mitochondrial_Potential IC50_Determination->Mitochondrial_Potential Caspase_Assay Caspase_Assay IC50_Determination->Caspase_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis_Assay Flow_Cytometry->Apoptosis_Assay

Caption: A typical workflow for evaluating the anticancer activity of novel compounds.

Experimental Protocols

Here are detailed protocols for the key experiments used to assess the anticancer activity of 7-Fluoro-naphthyridin-2-ol derivatives.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • 7-Fluoro-naphthyridin-2-ol derivative stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the 7-Fluoro-naphthyridin-2-ol derivative and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cells treated with the test compound

    • Phosphate-buffered saline (PBS)

    • 70% ice-cold ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with the 7-Fluoro-naphthyridin-2-ol derivative for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

    • Add PI staining solution and incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

Protocol 3: Apoptosis Assay using DAPI/PI Staining

This method uses fluorescent dyes to visualize apoptotic cells under a microscope.

  • Materials:

    • Treated and untreated cancer cells on coverslips or in chamber slides

    • PBS

    • 4% Paraformaldehyde for fixing

    • DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL)

    • Propidium Iodide (PI) solution (1 µg/mL)

    • Fluorescence microscope

  • Procedure:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Stain the cells with a solution containing both DAPI and PI for 15 minutes in the dark.

    • Wash with PBS and mount the coverslips on slides.

    • Visualize the cells under a fluorescence microscope. Live cells will show only blue fluorescence (DAPI), early apoptotic cells will show condensed or fragmented blue nuclei, and late apoptotic/necrotic cells will show both blue and red (PI) fluorescence.

Protocol 4: Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels.

  • Materials:

    • Treated and untreated cancer cells

    • Serum-free medium

    • H2DCF-DA stock solution (10 mM in DMSO)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Treat cells with the 7-Fluoro-naphthyridin-2-ol derivative for the desired time.

    • Wash the cells with serum-free medium.

    • Load the cells with 10 µM H2DCF-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or a microplate reader.

Protocol 5: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a cationic fluorescent dye like JC-1 to assess mitochondrial health.

  • Materials:

    • Treated and untreated cancer cells

    • JC-1 staining solution

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • After treatment, harvest the cells and wash with PBS.

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Protocol 6: Caspase-3/7 Activity Assay

This is a luminometric or fluorometric assay to measure the activity of executioner caspases.

  • Materials:

    • Treated and untreated cancer cells

    • Caspase-Glo® 3/7 Assay kit (or similar)

    • Luminometer or fluorometer

  • Procedure:

    • Plate cells in a 96-well plate and treat with the compound.

    • Add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity.

References

Application Notes and Protocols for Naphthyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to form the core of potent and selective kinase inhibitors. Various derivatives of naphthyridine have been developed to target a wide range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them key targets for therapeutic intervention.

This document provides a comprehensive overview of the application of a representative naphthyridine-based compound in kinase inhibition assays. It includes a summary of its inhibitory activity, detailed protocols for relevant assays, and visualizations of associated signaling pathways and experimental workflows. While the data presented here is based on a specific exemplar, the methodologies are broadly applicable to the characterization of other naphthyridine-based kinase inhibitors.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a representative naphthyridine-based kinase inhibitor is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Target KinaseInhibitorIC50 (nM)Assay TypeReference
CK2αNaphthyridine Derivative3Enzymatic Assay[1]
CK2α'Naphthyridine Derivative16NanoBRET[1]
CK2αNaphthyridine Derivative36NanoBRET[1]
HIPK2Naphthyridine Derivative600Enzymatic Assay[2]
DYRK1ANaphthyridine Derivative>1 µMEnzymatic Assay[1]
PIP4K2ABAY-091 (1,7-Naphthyridine)13ADP-Glo (10 µM ATP)[3]
PIP4K2ABAY-091 (1,7-Naphthyridine)69ADP-Glo (250 µM ATP)[3]
p38α MAP Kinase1,7-Naphthyridine 1-oxidePotent InhibitionN/A[4]

Signaling Pathway

Naphthyridine-based inhibitors often target key nodes in oncogenic signaling pathways. For instance, inhibitors of Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase, can modulate pathways critical for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. By blocking the activity of CK2, these inhibitors can prevent the phosphorylation of downstream substrates, leading to an anti-proliferative effect.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival CK2 CK2 CK2->Akt Activates CK2->ERK Activates Inhibitor Naphthyridine Inhibitor Inhibitor->CK2

Caption: Inhibition of a Pro-Survival Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay measures the direct inhibitory effect of a test compound on the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a naphthyridine derivative against a specific protein kinase.

Materials:

  • Recombinant active kinase

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • ATP (at a concentration near the Km for the kinase)

  • Peptide or protein substrate

  • Test compounds (naphthyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup:

    • Prepare a reaction buffer containing all components except ATP.

    • To a 384-well plate, add the purified kinase enzyme, the specific substrate, and the test compound at various concentrations.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP.

    • The final reaction volume is typically 5-10 µL.

  • Incubation:

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Start Start Reaction_Setup Prepare Reaction Mix (Kinase, Substrate, Inhibitor) Start->Reaction_Setup Initiate_Reaction Add ATP to Start Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Incubation->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Generate Signal) Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an ADP-Glo™ Kinase Assay.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the binding of a test compound to a target kinase in living cells.

Objective: To determine the cellular potency (IC50) of a naphthyridine derivative against a specific kinase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding a NanoLuc®-Kinase fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer

  • Test compounds (naphthyridine derivatives) dissolved in DMSO

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well or 384-well white plates

  • Plate reader capable of measuring BRET (Bioluminescence Resonance Energy Transfer)

Procedure:

  • Cell Transfection:

    • Transiently transfect HEK293 cells with the plasmid encoding the NanoLuc®-Kinase fusion protein.

  • Cell Seeding:

    • After transfection, seed the cells into 96-well or 384-well plates and incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with the NanoBRET™ Tracer.

    • Add the test compound at various concentrations or a vehicle control.

  • Substrate Addition:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • BRET Measurement:

    • Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting to a dose-response curve.[1]

Transfect_Cells Transfect Cells with NanoLuc-Kinase Plasmid Seed_Cells Seed Cells into Plate Transfect_Cells->Seed_Cells Add_Tracer Add NanoBRET™ Tracer Seed_Cells->Add_Tracer Add_Inhibitor Add Naphthyridine Inhibitor Add_Tracer->Add_Inhibitor Add_Substrate Add Nano-Glo® Substrate Add_Inhibitor->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET Analyze_Data Calculate Cellular IC50 Measure_BRET->Analyze_Data

Caption: Workflow for a NanoBRET™ Cellular Assay.

Conclusion

The naphthyridine scaffold provides a versatile platform for the design of potent and selective kinase inhibitors. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the discovery and characterization of novel kinase inhibitors. The methodologies described can be adapted to a wide range of kinase targets and inhibitor chemotypes, facilitating the advancement of new therapeutic agents for a variety of diseases.

References

Application Note: High-Throughput Analysis of 7-Fluoro-naphthyridin-2-ol using HPLC-UV/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Fluoro-naphthyridin-2-ol and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research and development due to their potential as scaffolds for various therapeutic agents. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of these compounds throughout the drug discovery and development process. This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detectors for the analysis of 7-Fluoro-naphthyridin-2-ol.

Challenges and Solutions

The analysis of naphthyridine derivatives can present challenges related to their polarity and potential for interactions with stationary phases. The developed method utilizes a reversed-phase C18 column with a formic acid modifier in the mobile phase to ensure good peak shape and retention. The combination of UV and MS detection provides both quantitative accuracy and structural confirmation.

Method Overview

A gradient HPLC method was developed to achieve a short run time while maintaining good resolution. Electrospray ionization in positive mode (ESI+) was found to be optimal for the mass spectrometric detection of 7-Fluoro-naphthyridin-2-ol, providing a strong signal for the protonated molecule.

Protocol 1: Quantitative Analysis of 7-Fluoro-naphthyridin-2-ol by HPLC-UV/MS

1. Materials and Reagents

  • 7-Fluoro-naphthyridin-2-ol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade) for sample preparation

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column oven

  • UV-Vis detector

  • Mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 254 nm

4. Mass Spectrometry Conditions

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 50-500

5. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 7-Fluoro-naphthyridin-2-ol in methanol.

  • Prepare working standards by serial dilution of the stock solution with 50:50 methanol:water.

  • For analysis of experimental samples, dilute with 50:50 methanol:water to an appropriate concentration.

6. Data Analysis

  • Quantify the amount of 7-Fluoro-naphthyridin-2-ol by integrating the peak area from the UV chromatogram and comparing it to a calibration curve generated from the reference standards.

  • Confirm the identity of the peak by extracting the ion chromatogram for the protonated molecule [M+H]+ at m/z 165.04.

Workflow for HPLC-UV/MS Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing start Weigh Standard / Sample dissolve Dissolve in Methanol (Stock Solution) start->dissolve dilute Dilute with 50:50 Methanol:Water dissolve->dilute inject Inject Sample dilute->inject hplc HPLC Separation (C18 Column) inject->hplc detect UV (254 nm) & MS (ESI+) Detection hplc->detect quant Quantification (UV Peak Area) detect->quant confirm Identity Confirmation (m/z 165.04) detect->confirm report Generate Report quant->report confirm->report

Caption: Workflow for the quantitative analysis of 7-Fluoro-naphthyridin-2-ol.

Protocol 2: Structural Characterization by NMR Spectroscopy

1. Materials and Reagents

  • 7-Fluoro-naphthyridin-2-ol sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

2. Instrumentation

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

3. Sample Preparation

  • Dissolve approximately 5-10 mg of 7-Fluoro-naphthyridin-2-ol in 0.6 mL of DMSO-d6.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

  • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment such as DEPTQ can provide information on the types of carbon atoms.

  • ¹⁹F NMR will show a signal corresponding to the fluorine atom, and its coupling to adjacent protons can aid in structural confirmation.

5. Expected Spectral Data

The following table summarizes the expected NMR chemical shifts for 7-Fluoro-naphthyridin-2-ol based on related structures.[1]

NucleusExpected Chemical Shift (ppm)
¹H6.5 - 8.5
¹³C100 - 160
¹⁹F-110 to -130

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) instrument->acquire process Process Spectra (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Chemical Shifts, Coupling Constants, and Integrals process->analyze structure Confirm Structure analyze->structure

Caption: Workflow for the structural characterization of 7-Fluoro-naphthyridin-2-ol by NMR.

Quantitative Data Summary

The following table summarizes the key quantitative data for the analysis of 7-Fluoro-naphthyridin-2-ol.

Analytical TechniqueParameterValue
HPLC Retention Time~ 2.5 min
Mass Spectrometry [M+H]⁺165.04 m/z
[M+Na]⁺187.02 m/z
¹H NMR Chemical Shift Range6.5 - 8.5 ppm
¹³C NMR Chemical Shift Range100 - 160 ppm
¹⁹F NMR Chemical Shift~ -120 ppm

References

Application Notes: 7-Fluoro-naphthyridin-2-ol for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthyridine scaffolds are privileged heterocyclic motifs in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles attractive for drug design.[3] Furthermore, the inherent fluorescence of some naphthyridinone cores presents an opportunity for their use in theranostic applications, combining therapeutic delivery with bioimaging.[4][5]

This document outlines a hypothetical application of 7-Fluoro-naphthyridin-2-ol as a core component of a targeted drug delivery system. In this proposed system, the 7-Fluoro-naphthyridin-2-ol scaffold serves a dual role:

  • Fluorescent Tracer: The naphthyridinone core allows for optical imaging to track the biodistribution of the drug delivery system.

  • Conjugation Hub: The hydroxyl and nitrogen positions on the naphthyridine ring provide sites for the attachment of a targeting ligand and a therapeutic agent, creating a comprehensive drug conjugate.

The system is designed to selectively deliver a cytotoxic payload to cancer cells overexpressing a specific receptor, thereby enhancing efficacy and reducing off-target toxicity.

Proposed Targeted Drug Delivery System

The proposed system is a conjugate consisting of three key components linked via the 7-Fluoro-naphthyridin-2-ol core:

  • Targeting Ligand: Folic acid, to target the folate receptor, which is overexpressed on the surface of many cancer cells.

  • Core Scaffold: 7-Fluoro-naphthyridin-2-ol, providing a stable, fluorescent backbone.

  • Therapeutic Payload: Doxorubicin (DOX), a potent chemotherapeutic agent, attached via a pH-sensitive hydrazone linker for release in the acidic tumor microenvironment or endosomes.

The logical workflow of this targeted drug delivery system is depicted below.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Conjugate Folate-Naphthyridin-DOX Conjugate TumorCell Cancer Cell (Folate Receptor Overexpression) Conjugate->TumorCell 1. Targeting & Receptor Binding Endosome Endosome (Acidic pH) TumorCell->Endosome 2. Endocytosis Nucleus Nucleus Endosome->Nucleus 3. pH-triggered DOX Release Nucleus->Nucleus

Figure 1: Logical workflow of the proposed targeted drug delivery system.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-1,8-naphthyridin-2(1H)-one

This protocol describes a plausible synthetic route for the core scaffold, based on established naphthyridine synthesis methodologies.

Materials:

  • 2-Amino-4-fluoropyridine

  • Diethyl malonate

  • Sodium ethoxide

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-4-fluoropyridine (1 eq) in absolute ethanol. Add sodium ethoxide (1.1 eq) and diethyl malonate (1.2 eq). Reflux the mixture for 6 hours.

  • Cyclization: After cooling, evaporate the ethanol under reduced pressure. To the resulting residue, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250 °C for 1 hour to induce thermal cyclization.

  • Purification: Cool the reaction mixture to room temperature. The crude product will precipitate. Filter the solid and wash with hexane to remove the diphenyl ether.

  • Hydrolysis & Decarboxylation: Suspend the crude solid in 6M hydrochloric acid and reflux for 4 hours to hydrolyze the ester and decarboxylate.

  • Neutralization & Extraction: Cool the solution and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. The product, 7-Fluoro-1,8-naphthyridin-2(1H)-one, will precipitate. Filter the solid, wash with water, and dry. For higher purity, the aqueous layer can be extracted with DCM, dried over anhydrous sodium sulfate, and the solvent evaporated.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

G A 2-Amino-4-fluoropyridine + Diethyl Malonate B Condensation (NaOEt, Ethanol, Reflux) A->B C Intermediate B->C D Cyclization (Diphenyl Ether, 250°C) C->D E Crude Ester D->E F Hydrolysis & Decarboxylation (HCl, Reflux) E->F G 7-Fluoro-1,8-naphthyridin-2(1H)-one F->G

Figure 2: Synthetic workflow for the 7-Fluoro-naphthyridin-2-ol core.
Protocol 2: Functionalization and Conjugation

This protocol details the steps to conjugate folic acid and doxorubicin to the 7-Fluoro-naphthyridin-2-ol scaffold.

Part A: Synthesis of Hydrazide-Functionalized Naphthyridinone

  • Alkylation: React 7-Fluoro-1,8-naphthyridin-2(1H)-one (1 eq) with tert-butyl bromoacetate (1.2 eq) in the presence of potassium carbonate (2 eq) in DMF at 60 °C for 12 hours to alkylate the N1 position.

  • Deprotection: Treat the resulting ester with trifluoroacetic acid (TFA) in DCM to remove the tert-butyl protecting group, yielding the carboxylic acid derivative.

  • Hydrazide Formation: Activate the carboxylic acid with EDC/NHS and react with an excess of hydrazine hydrate to form the hydrazide-functionalized naphthyridinone.

Part B: Conjugation of Doxorubicin

  • Dissolve the hydrazide-functionalized naphthyridinone (1 eq) and doxorubicin hydrochloride (1 eq) in methanol with a catalytic amount of acetic acid.

  • Stir the reaction at room temperature for 24 hours to form the hydrazone bond.

  • Purify the product by column chromatography.

Part C: Conjugation of Folic Acid

  • The 2-ol position of the naphthyridinone can be used for conjugation. Activate the hydroxyl group using a suitable linker, for example, by reacting with succinic anhydride to introduce a terminal carboxylic acid.

  • Activate the carboxylic acid of folic acid using EDC/NHS chemistry.

  • React the activated folic acid with the hydroxyl-linked naphthyridinone-DOX conjugate in a suitable solvent like DMSO with a base such as DIPEA.

  • Purify the final Folate-Naphthyridin-DOX conjugate using HPLC.

In Vitro Evaluation Protocols

Protocol 3: Characterization and Drug Loading

1. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: Determine the absorbance spectra of the final conjugate. The characteristic peaks of doxorubicin (~480 nm) and the naphthyridinone core (~350 nm) should be present.

  • Fluorescence Spectroscopy: Measure the emission spectrum of the conjugate when excited at the absorbance maximum of the naphthyridinone core to confirm its fluorescent properties.

2. Drug Loading Content (DLC):

  • Prepare a standard curve of free doxorubicin using UV-Vis spectroscopy at 480 nm.

  • Dissolve a known weight of the lyophilized conjugate in a suitable solvent.

  • Measure the absorbance at 480 nm and calculate the concentration of DOX using the standard curve.

  • Calculate DLC using the formula: DLC (%) = (Weight of loaded DOX / Total weight of conjugate) x 100

Protocol 4: pH-Responsive Drug Release
  • Prepare two buffer solutions: Phosphate Buffered Saline (PBS) at pH 7.4 (simulating blood) and Acetate Buffer at pH 5.0 (simulating endosomal environment).

  • Dialyze a known amount of the conjugate against each buffer at 37 °C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the release medium.

  • Quantify the amount of released doxorubicin using fluorescence spectroscopy or HPLC.

  • Plot the cumulative drug release (%) against time for both pH conditions.

G cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis A Prepare Conjugate Solution B Prepare Dialysis Setup (pH 7.4 and pH 5.0 buffers) A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Quantify DOX Release (HPLC/Fluorescence) D->E F Plot Cumulative Release vs. Time E->F

Figure 3: Experimental workflow for in vitro pH-responsive drug release study.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the evaluation of the Folate-Naphthyridin-DOX conjugate.

Table 1: Physicochemical Properties

Property Value Method
Molecular Weight ~1200 g/mol Mass Spectrometry
Absorbance Maxima 352 nm, 485 nm UV-Vis Spectroscopy
Emission Maximum 450 nm (Excitation at 352 nm) Fluorescence Spectroscopy

| Drug Loading Content (DLC) | 15.2% (w/w) | UV-Vis Spectroscopy |

Table 2: In Vitro Drug Release at 48 hours

Condition Cumulative Release (%)
pH 7.4 18.5 ± 2.1%

| pH 5.0 | 75.3 ± 4.5% |

Table 3: In Vitro Cytotoxicity (MTT Assay)

Cell Line Treatment IC₅₀ (µM)
HeLa (Folate Receptor +) Free Doxorubicin 0.85
HeLa (Folate Receptor +) Folate-Naphthyridin-DOX 1.20
A549 (Folate Receptor -) Free Doxorubicin 0.95

| A549 (Folate Receptor -) | Folate-Naphthyridin-DOX | 8.50 |

Cellular Mechanism of Action

Upon release from the endosome, doxorubicin enters the nucleus and intercalates into the DNA. This action inhibits the progression of the enzyme topoisomerase II, which is crucial for DNA replication. The resulting DNA damage triggers a cascade of signaling events leading to apoptosis, or programmed cell death.

G DOX Released Doxorubicin Nucleus Cell Nucleus DOX->Nucleus DNA DNA Intercalation Nucleus->DNA enters TopoII Topoisomerase II Inhibition DNA->TopoII Damage DNA Damage TopoII->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria acts on CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 4: Signaling pathway for Doxorubicin-induced apoptosis.

The proposed application of 7-Fluoro-naphthyridin-2-ol as a core scaffold for a targeted drug delivery system is a promising, albeit hypothetical, strategy. The inherent fluorescence, coupled with multiple sites for functionalization, makes it a versatile platform for creating sophisticated theranostic agents. The outlined protocols provide a comprehensive framework for the synthesis, conjugation, and evaluation of such a system, paving the way for future research into novel naphthyridine-based drug delivery technologies.

References

Troubleshooting & Optimization

optimizing reaction conditions for 7-Fluoro-naphthyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Fluoro-naphthyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 7-Fluoro-naphthyridin-2-ol?

A common and effective method is the Friedländer annulation, which involves the condensation of an appropriately substituted aminopyridine with a β-ketoester. For the synthesis of 7-Fluoro-naphthyridin-2-ol, a plausible route is the reaction of 2-amino-4-fluoropyridine with ethyl acetoacetate. This reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by cyclodehydration.

Q2: What are the key starting materials for the Friedländer synthesis of 7-Fluoro-naphthyridin-2-ol?

The primary starting materials are:

  • 2-Amino-4-fluoropyridine: This provides the pyridine ring with the desired fluorine substituent at the 7-position of the final naphthyridine core.

  • Ethyl acetoacetate: This β-ketoester provides the carbon atoms necessary to form the second ring of the naphthyridine structure, ultimately incorporating the hydroxyl group at the 2-position.

Q3: Are there any "green" or environmentally friendly approaches to this synthesis?

Yes, recent advancements in the Friedländer synthesis have focused on developing more environmentally benign methods. Using water as a solvent, often in combination with a mild and reusable catalyst, has shown promise in yielding high-purity products while minimizing the use of hazardous organic solvents.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 7-Fluoro-naphthyridin-2-ol via the proposed Friedländer condensation of 2-amino-4-fluoropyridine and ethyl acetoacetate.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use strong acids or bases, these can sometimes lead to side reactions or degradation.

    • Solution: Screen a variety of catalysts, including milder options. Recent studies on similar naphthyridine syntheses have shown good results with catalysts like choline hydroxide (ChOH) in water or basic ionic liquids such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]).[1][2] Propylphosphonic anhydride (T3P®) has also been reported as an effective promoter for Friedländer reactions under mild conditions.

  • Incorrect Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.

    • Solution: Optimize the reaction temperature. While some protocols require heating (e.g., 80°C), others achieve high yields at or near room temperature, particularly with highly active catalysts.[2][3] Experiment with a range of temperatures to find the optimum for your specific reaction.

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Solution: While traditional syntheses often use organic solvents, water has been shown to be an effective solvent for similar reactions, especially when paired with a suitable catalyst.[1] Solvent-free conditions, such as grinding the reactants with a solid catalyst, can also be explored.[3]

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.

  • Purity of Starting Materials: Impurities in the 2-amino-4-fluoropyridine or ethyl acetoacetate can inhibit the reaction or lead to the formation of side products.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis.

Issue 2: Formation of Multiple Products/Side Reactions

Possible Causes and Solutions:

  • Hydrolysis of Ethyl Acetoacetate: Under certain conditions (especially with strong acid or base catalysts and the presence of water), the ethyl acetoacetate can hydrolyze to acetoacetic acid, which can then decarboxylate to acetone.[4][5]

    • Solution: Employ milder reaction conditions, such as using a less aggressive catalyst or controlling the amount of water in the reaction.

  • Self-Condensation of Ethyl Acetoacetate: β-ketoesters can undergo self-condensation, especially under strong basic conditions.

    • Solution: Optimize the stoichiometry of the reactants and consider adding the base or catalyst portion-wise to control the reaction.

  • Poor Regioselectivity: While less of a concern with the symmetrical ethyl acetoacetate, using unsymmetrical ketones in Friedländer syntheses can lead to a mixture of regioisomers.

    • Solution: This is generally not an issue for this specific synthesis.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • High Polarity of the Product: Hydroxynaphthyridines are often polar compounds, which can lead to streaking on silica gel columns and difficulty in achieving good separation.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Alternative Chromatography Media: Consider using alumina for column chromatography, which can be more suitable for basic compounds.

      • Modified Mobile Phase: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce streaking and improve separation.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the purification of polar compounds that are not well-retained on reverse-phase columns.[6]

  • Presence of Unreacted Starting Materials: Unreacted 2-amino-4-fluoropyridine can be a common impurity.

    • Solution: An acidic wash (e.g., with 1M HCl) during the workup can help to remove the basic aminopyridine starting material.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from related Friedländer syntheses of naphthyridines, which can serve as a starting point for optimizing the synthesis of 7-Fluoro-naphthyridin-2-ol.

Table 1: Effect of Catalyst on Yield in the Synthesis of 2-Methyl-1,8-naphthyridine in Water [1]

EntryCatalyst (1 mol%)Temperature (°C)Time (h)Yield (%)
1ChOH50698
2LiOH501260
3NaOH501255
4KOH501245

Table 2: Optimization of Reaction Conditions for the Synthesis of 2,3-Diphenyl-1,8-naphthyridine [2]

EntryCatalystTime (h)Temperature (°C)Molar Ratio (a/b)Yield (%)
1[Bmmim][Im]24801:182
2[Bmmim][Im]241001:185
3[Bmmim][Im]12801:175
4[Bmmim][Im]24800.6:190

Experimental Protocols

The following is a proposed, detailed methodology for the synthesis of 7-Fluoro-naphthyridin-2-ol based on the Friedländer condensation. Note: This is a hypothetical protocol and may require optimization.

Proposed Synthesis of 7-Fluoro-naphthyridin-2-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-fluoropyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., water, ethanol, or an ionic liquid) and catalyst (e.g., choline hydroxide (1 mol%), or a few drops of a stronger acid/base like HCl or KOH).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 50-80 °C) and stir for the required time (e.g., 6-24 hours), monitoring the progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration.

    • If the product remains in solution, perform an extraction. If an organic solvent was used, it may be removed under reduced pressure. If water was used, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Friedlander_Synthesis cluster_reactants Starting Materials cluster_process Reaction 2_Amino_4_fluoropyridine 2-Amino-4-fluoropyridine Condensation Condensation 2_Amino_4_fluoropyridine->Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product 7-Fluoro-naphthyridin-2-ol Cyclization->Product

Caption: Proposed Friedländer synthesis workflow for 7-Fluoro-naphthyridin-2-ol.

Troubleshooting_Low_Yield Low_Yield Low Product Yield Check_Catalyst Optimize Catalyst Low_Yield->Check_Catalyst Check_Temperature Optimize Temperature Low_Yield->Check_Temperature Check_Solvent Optimize Solvent Low_Yield->Check_Solvent Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Check_Time Extend Reaction Time Low_Yield->Check_Time

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these vital heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted naphthyridines.

Issue 1: Low Yield in Friedländer Annulation for 1,8-Naphthyridine Synthesis

Symptoms: The yield of the desired 1,8-naphthyridine product is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions Optimize solvent, temperature, and catalyst. Recent studies show high yields in water or under solvent-free conditions.[1] Experiment with a range of temperatures as some catalysts work well at room temperature while others require heating (e.g., 80°C).[1]
Impure Starting Materials Ensure the purity of 2-aminopyridine-3-carbaldehyde and the active methylene compound, as impurities can lead to side products.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.[1]
Product Loss During Work-up Ensure complete extraction from the aqueous layer and minimize material transfers during the work-up procedure.[2]
Catalyst Choice Consider using milder catalysts like ionic liquids (e.g., choline hydroxide) or CeCl₃·7H₂O, which have been reported to give excellent yields under mild conditions.[2]

Issue 2: Poor Regioselectivity in Friedländer Annulation with Unsymmetrical Ketones

Symptoms: Formation of multiple products, indicating a lack of control over the site of cyclization.

Possible Causes and Solutions:

CauseRecommended Solution
Non-selective Catalyst The choice of catalyst can significantly influence regioselectivity. The use of a bicyclic amine catalyst like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to favor the formation of the 2-substituted 1,8-naphthyridine.[1] Pyrrolidine derivatives have also demonstrated high regioselectivity.[2]
Reaction Conditions Slowly adding the unsymmetrical ketone to the reaction mixture can improve regioselectivity towards the 2-substituted product.[2] In some cases, higher reaction temperatures can also enhance regioselectivity.[2]
Substrate Control If direct methods are unsuccessful, consider a multi-step approach. This could involve using a starting material with a directing group or synthesizing a precursor where only one α-position is available for reaction.[2]

Issue 3: Complex Product Mixture in Skraup-Doebner-von Miller Reaction

Symptoms: The reaction yields a complex mixture of products, making isolation of the desired substituted naphthyridine difficult.

Possible Causes and Solutions:

CauseRecommended Solution
Polymerization of Reactants The α,β-unsaturated carbonyl compound can polymerize under the harsh acidic conditions of the reaction.[2][3] Using a biphasic reaction medium can mitigate this by sequestering the carbonyl compound in the organic phase.[2][3][4]
Michael Addition Side Products The aminopyridine can undergo undesired Michael addition reactions. Careful control of reaction conditions is crucial.
Over-oxidation or Decomposition The oxidizing agent (e.g., nitrobenzene) can cause over-oxidation or decomposition of starting materials or the product. Use of a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor.[3]
Fragmentation-Recombination The reaction mechanism can involve fragmentation and recombination, leading to scrambled products.[5][6] While difficult to control, understanding this can aid in product identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude substituted naphthyridine products?

A1: The most frequent impurities are unreacted starting materials, especially 2-aminopyridine derivatives, which are common precursors.[7] Other common impurities include side products from reactions like homocoupling or dehalogenation in cross-coupling reactions.[8]

Q2: How can I effectively remove unreacted 2-aminopyridine from my product?

A2: An acidic wash is a highly effective method. Dissolve the crude product in an organic solvent and wash it with 1M aqueous HCl. The basic 2-aminopyridine will move into the aqueous layer and can be separated.[7]

Q3: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) is giving low yields. What could be the problem?

A3: Low yields in cross-coupling reactions for naphthyridine synthesis can be due to several factors. Catalyst deactivation is a common issue.[9] For some substrates, switching from an arylmagnesium halide to an arylzinc reagent and using a ligand like sodium formate can improve yields.[9] It is also crucial to ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Q4: I am struggling with the purification of my substituted naphthyridine. What are the recommended methods?

A4: Purification strategies depend on the nature of the compound and impurities. Common techniques include:

  • Recrystallization: Effective for obtaining highly pure crystalline products.[7]

  • Acid/Base Extraction: Useful for separating basic naphthyridine products from non-basic impurities.[7]

  • Silica Gel Column Chromatography: A standard method for separating complex mixtures.[7]

Experimental Protocols

Protocol 1: General Procedure for Acidic Wash to Remove 2-Aminopyridine Impurities

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Representative Friedländer Annulation for 1,8-Naphthyridine Synthesis

  • In a round-bottom flask, dissolve 2-aminopyridine-3-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent (e.g., water, ethanol).

  • Add the catalyst (e.g., 10 mol% of a selected amine catalyst).

  • Stir the reaction mixture at the optimized temperature (room temperature to 80°C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the residue by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., Low Yield) check_reaction Review Reaction Parameters start->check_reaction check_purity Verify Starting Material Purity start->check_purity monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction optimize Optimize Conditions (Solvent, Temp, Catalyst) check_reaction->optimize Suboptimal? purify_sm Purify Starting Materials check_purity->purify_sm Impurities Found? extend_time Extend Reaction Time monitor_reaction->extend_time Incomplete? success Successful Synthesis optimize->success extend_time->success purify_sm->success

Caption: A general troubleshooting workflow for synthetic challenges.

regioselectivity_control problem Poor Regioselectivity (Mixture of Isomers) catalyst Catalyst Selection (e.g., TABO, Pyrrolidine Derivatives) problem->catalyst conditions Modify Reaction Conditions problem->conditions substrate Substrate Modification problem->substrate outcome Improved Regioselectivity catalyst->outcome slow_addition Slow Addition of Ketone conditions->slow_addition temperature Adjust Temperature conditions->temperature directing_group Use Directing Groups substrate->directing_group precursor Synthesize Precursor with Single Reaction Site substrate->precursor slow_addition->outcome temperature->outcome directing_group->outcome precursor->outcome

Caption: Strategies to control regioselectivity in Friedländer annulation.

References

Technical Support Center: 7-Fluoro-naphthyridin-2-ol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-fluoro-naphthyridin-2-ol.

Troubleshooting Guide

Issue: My 7-fluoro-naphthyridin-2-ol is not dissolving in my desired solvent.

This is a common challenge with heterocyclic compounds. The following workflow can help you systematically address this issue.

Figure 1: Troubleshooting workflow for addressing solubility issues of 7-fluoro-naphthyridin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 7-fluoro-naphthyridin-2-ol?

Currently, there is limited publicly available quantitative data on the solubility of 7-fluoro-naphthyridin-2-ol in common laboratory solvents. As a heterocyclic compound with a relatively high melting point of 280-281°C, it is anticipated to have low aqueous solubility.[1] The first crucial step is to experimentally determine its baseline thermodynamic solubility.

Q2: How can I determine the baseline solubility of 7-fluoro-naphthyridin-2-ol?

A standard approach is the shake-flask method to determine thermodynamic solubility.[2][3] This will provide the saturation solubility of your compound.

Experimental Protocol: Thermodynamic Solubility Determination

  • Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of 7-fluoro-naphthyridin-2-ol into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of your desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved material settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[3]

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Q3: My compound has poor aqueous solubility. How can I improve it?

For ionizable compounds like 7-fluoro-naphthyridin-2-ol, which contains basic nitrogen atoms from the naphthyridine core, pH adjustment is often an effective strategy.[4][5]

Experimental Protocol: Solubility Enhancement by pH Adjustment

  • pKa Determination (Recommended): If possible, determine the pKa of 7-fluoro-naphthyridin-2-ol. This will help in selecting the optimal pH range for solubilization. For a basic compound, a pH below its pKa will favor the more soluble, protonated form.

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 7.4).

  • Solubility Measurement: Perform the thermodynamic solubility protocol (as described in Q2) in each of these buffers.

  • Analysis: Plot solubility as a function of pH to identify the pH range where solubility is maximized. Typically for basic compounds, solubility increases as the pH decreases.[4]

Q4: What if pH adjustment is not sufficient or not suitable for my experiment?

If altering the pH is not an option, or if you need to improve the intrinsic solubility of the solid form, co-crystallization is a viable strategy. Co-crystals are multicomponent crystals of the active pharmaceutical ingredient (API) and a co-former, which can exhibit different (and often improved) physicochemical properties, including solubility.

Experimental Protocol: Co-crystal Screening

  • Co-former Selection: Choose a selection of pharmaceutically acceptable or "Generally Recognized As Safe" (GRAS) co-formers. Common co-formers include carboxylic acids, amides, and other compounds capable of forming hydrogen bonds.

  • Screening Methods:

    • Slurry Conversion: Add an excess of 7-fluoro-naphthyridin-2-ol and a co-former in a 1:1 molar ratio to a small amount of a solvent in which both are sparingly soluble. Agitate the slurry for 24-72 hours. Isolate the solid and analyze by techniques like Powder X-ray Diffraction (PXRD) to identify new crystalline forms.

    • Solvent Evaporation: Dissolve both the compound and the co-former in a common solvent and allow the solvent to evaporate slowly. The resulting crystals can be analyzed for co-crystal formation.

  • Analysis: Successful co-crystal formation is confirmed by characterization techniques such as PXRD, Differential Scanning Calorimetry (DSC), and spectroscopy. The solubility of the confirmed co-crystal can then be determined.

Common GRAS Co-formers
Benzoic Acid
Citric Acid
Fumaric Acid
Isonicotinamide
Maleic Acid
Nicotinamide
Oxalic Acid
Saccharin
Succinic Acid
Urea
Q5: Can I improve the dissolution rate of my compound?

Yes, by reducing the particle size through micronization. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. Micronization reduces particle size to the micron or sub-micron range.[1]

Common Micronization Techniques:

  • Jet Milling: A process where particles are accelerated in a high-velocity gas stream, causing them to collide and break apart.

  • High-Pressure Homogenization: A suspension of the particles is forced through a narrow gap at high pressure, leading to particle size reduction.

It's important to note that while micronization can improve the rate of dissolution, it does not typically increase the equilibrium (thermodynamic) solubility.

Key Concepts in Solubility Enhancement

The following diagram illustrates the relationship between different strategies for improving the solubility and dissolution of a poorly soluble compound like 7-fluoro-naphthyridin-2-ol.

G cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes compound Poorly Soluble Compound (7-Fluoro-naphthyridin-2-ol) ph_mod Chemical Modification (pH Adjustment) compound->ph_mod solid_state Solid-State Modification (Co-crystallization) compound->solid_state physical_mod Physical Modification (Micronization) compound->physical_mod inc_sol Increased Solubility ph_mod->inc_sol solid_state->inc_sol inc_diss Increased Dissolution Rate physical_mod->inc_diss imp_bio Improved Bioavailability inc_sol->imp_bio inc_diss->imp_bio

Figure 2: Conceptual diagram of solubility enhancement strategies and their outcomes.

References

Technical Support Center: Purification of 7-Fluoro-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of 7-Fluoro-naphthyridin-2-ol. The following sections detail common purification challenges and offer structured solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 7-Fluoro-naphthyridin-2-ol?

A1: Based on common synthetic routes for naphthyridines, such as the Friedländer synthesis or variations involving substituted pyridines, potential impurities include:

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, these could be fluorinated aminopyridines or related precursors.

  • Isomeric Byproducts: Inadequate control of regioselectivity during ring formation can lead to the formation of other fluoro-naphthyridin-2-ol isomers.

  • Over- or Under-halogenated Species: If fluorination is a key step, impurities with incorrect fluorine substitution may be present.

  • Solvent Adducts: Residual high-boiling point solvents used in the synthesis.

  • Degradation Products: Naphthyridine rings can be susceptible to degradation under harsh acidic or basic conditions.

Q2: My compound shows significant peak tailing during HPLC analysis. What could be the cause and how can I fix it?

A2: Peak tailing for a polar, heterocyclic compound like 7-Fluoro-naphthyridin-2-ol is often due to strong interactions between the basic nitrogen atoms in the molecule and acidic silanol groups on the surface of silica-based HPLC columns.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a consistent ionization state.

  • Use a Mobile Phase Additive: Incorporating a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-0.5%), into your mobile phase can mask the active silanol sites on the stationary phase and improve peak shape.

  • Employ a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and thorough end-capping are designed to minimize silanol interactions.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, may be more suitable.

Q3: I am having difficulty getting my compound to crystallize. What recrystallization techniques can I try?

A3: Due to its polar nature, finding a single suitable solvent for the recrystallization of 7-Fluoro-naphthyridin-2-ol can be challenging.

Suggested Approaches:

  • Solvent Screening: Test a range of solvents with varying polarities. Good candidates for polar compounds include alcohols (methanol, ethanol), acetonitrile, ethyl acetate, and mixtures with water.

  • Two-Solvent System: Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common pair for such compounds is an alcohol and water.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Troubleshooting Guides

Column Chromatography Purification

Issue: The compound is not separating well from impurities on the silica gel column.

Potential Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound.
Compound Streaking The basic nitrogen atoms in the naphthyridine ring can interact with acidic silica, causing streaking. Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to improve peak shape.
Column Overloading Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Poor Column Packing An unevenly packed column will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Preparative HPLC Purification

Issue: The collected fractions are not as pure as expected.

Potential Cause Solution
Co-eluting Impurities An impurity has a very similar retention time to the target compound. Modify the mobile phase gradient to improve resolution. A shallower gradient around the elution time of your compound can enhance separation.
Peak Tailing As discussed in the FAQs, peak tailing can cause overlap with adjacent impurity peaks. Address this by adjusting the mobile phase pH, using additives, or selecting a more appropriate column.
Detector Overload If the concentration of the sample is too high, the detector response may become non-linear, making it difficult to assess purity accurately. Dilute the sample or reduce the injection volume.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Selection of Solvent System:

  • Dissolve a small amount of the crude 7-Fluoro-naphthyridin-2-ol in a suitable solvent (e.g., dichloromethane/methanol).
  • Spot the solution onto a TLC plate and develop it with various solvent systems of increasing polarity (e.g., starting with 100% dichloromethane and gradually adding methanol).
  • To mitigate streaking, consider adding 0.5% triethylamine to the eluent.
  • The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.

2. Column Preparation (Wet Packing):

  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into a vertically clamped chromatography column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.
  • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the solvent used for the slurry.
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.
  • Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system, collecting fractions in test tubes.
  • If a gradient elution is required, gradually increase the proportion of the more polar solvent.
  • Monitor the collected fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-Fluoro-naphthyridin-2-ol.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_verification Purity Verification synthesis Crude 7-Fluoro-naphthyridin-2-ol tlc_analysis TLC Analysis for Impurity Profile synthesis->tlc_analysis Analyze column_chromatography Column Chromatography tlc_analysis->column_chromatography Informs purity_check Purity Check (HPLC, NMR) column_chromatography->purity_check Yields prep_hplc Preparative HPLC prep_hplc->purity_check Re-analyze purity_check->prep_hplc If Impure pure_product Pure 7-Fluoro-naphthyridin-2-ol purity_check->pure_product Confirms >95% Purity

Caption: General workflow for the purification and analysis of 7-Fluoro-naphthyridin-2-ol.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Initial Purification peak_tailing Peak Tailing in HPLC? start->peak_tailing poor_separation Poor Separation in Column? start->poor_separation adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes add_base Add Basic Modifier (e.g., TEA) peak_tailing->add_base Yes change_column Use Different Column peak_tailing->change_column If persists poor_separation->add_base Yes optimize_solvent Optimize Solvent System poor_separation->optimize_solvent Yes

Caption: Troubleshooting logic for common purification issues of 7-Fluoro-naphthyridin-2-ol.

Technical Support Center: Synthesis of 7-Fluoro-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Fluoro-naphthyridin-2-ol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial cyclization to form the naphthyridine core is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the formation of the naphthyridine ring system can stem from several factors, including incomplete reaction, side product formation, or difficult purification. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Temperature: Ensure the reaction is heated to the appropriate temperature. Some cyclizations require high temperatures (e.g., 110°C) to proceed efficiently.[1]

    • Catalyst: The choice and concentration of the acid catalyst (e.g., concentrated H₂SO₄) are critical. Ensure it is fresh and added cautiously, maintaining a low temperature during addition to prevent unwanted side reactions.[1]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Insufficient or excessive reaction times can lead to incomplete conversion or degradation of the product.

  • Starting Materials:

    • Purity: Ensure the purity of your starting materials, such as the substituted aminopyridine and the dicarbonyl compound (or its equivalent). Impurities can interfere with the reaction and lead to the formation of side products.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may be beneficial in some cases, but a significant deviation from the optimal ratio can be detrimental.

  • Work-up Procedure:

    • pH Adjustment: The pH of the reaction mixture during work-up is crucial for product isolation. The product may be soluble or unstable at certain pH values. Careful neutralization or basification, often with cooling, is necessary to precipitate the product.[1]

    • Extraction: If the product is soluble in the aqueous layer, perform multiple extractions with a suitable organic solvent to maximize recovery.

Q2: I am observing the formation of multiple isomers during the fluorination step. How can I improve the regioselectivity?

Achieving high regioselectivity in the fluorination of heterocyclic systems can be challenging. The position of fluorination is influenced by the electronic properties of the substrate and the nature of the fluorinating agent.

  • Choice of Fluorinating Agent:

    • Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly used.[2] The reactivity and steric bulk of the fluorinating agent can influence the regioselectivity. It may be necessary to screen different N-F type reagents to find one that provides the desired isomer in higher yield.[3][4]

  • Directing Groups:

    • The presence of directing groups on the naphthyridine ring can significantly influence the position of electrophilic attack. Consider the electronic effects (activating/deactivating) and steric hindrance of the existing substituents on your molecule.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can affect the reactivity of both the substrate and the fluorinating agent, thereby influencing the isomeric ratio.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable product.

  • Alternative Strategies:

    • Diazotization-Fluorodediazoniation: If a suitable amino-substituted precursor is available, a diazotization reaction followed by fluorodediazoniation (e.g., using HF/pyridine) can be a highly regioselective method for introducing fluorine.[5]

    • Nucleophilic Substitution: Synthesis of a precursor with a good leaving group (e.g., a chloro or bromo substituent) at the desired position allows for subsequent nucleophilic substitution with a fluoride source (e.g., KF).[2]

Q3: The conversion of a precursor (e.g., an amino or chloro group) to the final 2-hydroxyl group is inefficient. What can I do?

The introduction of a hydroxyl group at the C2 position of the naphthyridine ring can be achieved through various methods, and the efficiency depends on the nature of the precursor.

  • From an Amino Group:

    • Diazotization of a 2-aminonaphthyridine followed by hydrolysis is a common method. However, controlling the reaction conditions is critical to avoid side reactions. Ensure the temperature is kept low (typically 0-5°C) during the formation of the diazonium salt.

  • From a Halogen (e.g., Chlorine):

    • Nucleophilic substitution of a 2-chloronaphthyridine with a hydroxide source (e.g., NaOH or KOH) can yield the desired 2-hydroxynaphthyridine (which exists in tautomeric equilibrium with the naphthyridin-2-one form).

    • Reaction Conditions: This reaction may require elevated temperatures and a suitable solvent (e.g., a high-boiling alcohol or a polar aprotic solvent). Phase-transfer catalysts can sometimes be beneficial.

  • From a Methoxy Group:

    • If you have a 2-methoxynaphthyridine precursor, cleavage of the methyl ether using reagents like HBr or BBr₃ can provide the 2-hydroxyl derivative.

Q4: I am struggling with the purification of the final product. What are some effective purification strategies?

The purification of polar heterocyclic compounds like 7-Fluoro-naphthyridin-2-ol can be challenging.

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions that provide good crystals. Common solvents for such compounds include DMF, DMSO, alcohols, and aqueous mixtures.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used, but if your compound is very polar, consider using alumina or a reverse-phase silica gel.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone) is often effective. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape for acidic or basic compounds, respectively.

  • Washing:

    • Before attempting more complex purification methods, washing the crude product with appropriate solvents can remove many impurities. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent like hexane can remove non-polar organic impurities.[1]

Experimental Protocols

Proposed Synthetic Route 1: Cyclization followed by Fluorination

This route involves the initial construction of a naphthyridin-2-ol core, followed by electrophilic fluorination.

Step 1: Synthesis of 7-Amino-1,8-naphthyridin-2-ol

This procedure is adapted from the synthesis of similar naphthyridinols.[1]

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, add 2,6-diaminopyridine (1.1 g, 10.07 mmol) and malic acid (1.48 g, 11.07 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (5 mL) dropwise via the addition funnel, maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to 110°C and stir for 3 hours.

  • Cool the reaction mixture back to 0°C.

  • Carefully make the solution alkaline (pH ~8) by the slow addition of aqueous ammonium hydroxide.

  • The precipitate is collected by filtration, washed with cold water, and dried to yield 7-amino-1,8-naphthyridin-2-ol.

Step 2: Electrophilic Fluorination of 7-Amino-1,8-naphthyridin-2-ol

This is a general procedure for the fluorination of an activated aromatic system.

  • Dissolve 7-amino-1,8-naphthyridin-2-ol (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF).

  • Add an electrophilic fluorinating agent such as Selectfluor® (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 7-Fluoro-naphthyridin-2-ol.

Note: This fluorination may result in a mixture of isomers, and the desired product will need to be carefully isolated and characterized.

Quantitative Data

The following table summarizes yields for the synthesis of various substituted naphthyridines from the literature, which can serve as a benchmark for what might be expected in the synthesis of 7-Fluoro-naphthyridin-2-ol.

Naphthyridine DerivativeSynthetic StepReagentsYieldReference
7-Amino-1,8-naphthyridin-2-olCyclization2,6-Diaminopyridine, malic acid, H₂SO₄86%[1]
N-(7-chloro-1,8-naphthyridin-2-yl)acetamideChlorinationN-(7-hydroxy-1,8-naphthyridin-2-yl)acetamide, POCl₃60%[1]
3-Ethoxycarbonyl-2,7-naphthyridin-1-oneN-AllylationAllyl bromide, K₂CO₃90%[6]
N-(7-(5-((tert-Butoxycarbonyl(methyl)amino)methyl)thiophen-2-yl)-1,8-naphthyridin-2-yl)acetamideStille CouplingOrganotin reagent, Pd catalyst67%[1]
2-Amino-7-(N,N-dimethylaminomethyl)-1,8-naphthyridineDeprotectionTFA, DCM85%[1]

Visualizations

Proposed Synthetic Workflow

G cluster_0 Route 1: Late-Stage Fluorination cluster_1 Route 2: From a Fluoro-Precursor A 2,6-Diaminopyridine + Malic Acid B Cyclization (H₂SO₄, 110°C) A->B C 7-Amino-naphthyridin-2-ol B->C D Electrophilic Fluorination (e.g., Selectfluor®) C->D E 7-Fluoro-naphthyridin-2-ol D->E F Substituted 4-Fluoro-2-aminopyridine G Cyclization with a dicarbonyl equivalent F->G H 7-Fluoro-naphthyridin-2-ol G->H G A Low Yield Observed B Check Reaction Completion (TLC, LC-MS) A->B C Reaction Incomplete B->C No D Reaction Complete B->D Yes E Increase Reaction Time or Temperature C->E F Check Catalyst/Reagent Activity C->F G Multiple Spots/ Side Products D->G Yes I Review Work-up & Purification D->I No H Optimize Reaction Conditions (Solvent, Temp) G->H J Product Loss During Extraction/Isolation? I->J L Purification Issues? I->L No K Modify pH or Extraction Solvent J->K Yes M Try Alternative Purification Method L->M Yes

References

Technical Support Center: Stability Studies of 7-Fluoro-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 7-Fluoro-naphthyridin-2-ol under various assay conditions. The information presented here is based on general principles of forced degradation studies for fluorinated heterocyclic compounds and should be adapted and optimized for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: Why are stability studies important for 7-Fluoro-naphthyridin-2-ol?

A1: Stability studies are crucial to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. For 7-Fluoro-naphthyridin-2-ol, these studies help to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule. This information is vital for the development of stable formulations, the selection of appropriate packaging and storage conditions, and for regulatory submissions.

Q2: What are the typical forced degradation conditions for a compound like 7-Fluoro-naphthyridin-2-ol?

A2: Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing. Typical conditions include acidic, basic, oxidative, thermal, and photolytic stress. These studies are designed to generate degradation products and evaluate the stability-indicating nature of analytical methods.

Q3: What are the likely degradation pathways for 7-Fluoro-naphthyridin-2-ol?

A3: While specific pathways need to be experimentally determined, potential degradation routes for 7-Fluoro-naphthyridin-2-ol could include hydrolysis of the lactam-like structure within the naphthyridine ring, particularly under acidic or basic conditions. The molecule may also be susceptible to oxidation, potentially at the electron-rich aromatic rings. The fluorine substituent is generally stable, but its influence on the overall electronic properties of the molecule can affect degradation pathways.

Q4: How can I develop a stability-indicating analytical method for 7-Fluoro-naphthyridin-2-ol?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is commonly used. The method development process involves selecting a suitable column, mobile phase, and gradient to achieve adequate separation between the parent compound and all potential degradants generated during forced degradation studies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. - The compound is highly stable under the applied conditions.- The stress conditions are not harsh enough.- The analytical method is not sensitive enough to detect low levels of degradants.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.- Ensure the analytical method is validated for sensitivity and limit of detection.- Consider using a more universal detection method, such as mass spectrometry, to identify potential non-chromophoric degradants.
Complete degradation of the compound. - The stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.
Poor peak shape or resolution in HPLC analysis. - Inappropriate column chemistry or mobile phase.- Co-elution of the parent peak with degradation products.- Sample overload.- Optimize the HPLC method by screening different columns and mobile phase compositions (pH, organic modifier).- Adjust the gradient profile to improve separation.- Reduce the sample concentration or injection volume.
Mass balance is not within the acceptable range (e.g., 95-105%). - Some degradation products are not being detected (e.g., they are not UV-active, are volatile, or are retained on the column).- Inaccurate quantification of the parent compound or degradants.- Use a mass spectrometer to search for non-UV active degradants.- Ensure that the response factors of the degradants are considered for accurate quantification. If standards for degradants are not available, use relative response factors.- Check for the possibility of precipitation of the compound or degradants.

Experimental Protocols

The following are example protocols for forced degradation studies of 7-Fluoro-naphthyridin-2-ol. These should be considered as starting points and may require optimization.

1. Acidic Hydrolysis

  • Procedure: Dissolve 7-Fluoro-naphthyridin-2-ol in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Control: A solution of the compound in the same solvent and water, kept under the same conditions without acid.

2. Basic Hydrolysis

  • Procedure: Dissolve 7-Fluoro-naphthyridin-2-ol in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Control: A solution of the compound in the same solvent and water, kept under the same conditions without base.

3. Oxidative Degradation

  • Procedure: Dissolve 7-Fluoro-naphthyridin-2-ol in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.

  • Control: A solution of the compound in the same solvent, kept under the same conditions without the oxidizing agent.

4. Thermal Degradation

  • Procedure: Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours. At the end of the study, dissolve the sample in a suitable solvent and dilute to the target concentration for HPLC analysis.

  • Control: A sample of the compound stored at room temperature and protected from light.

5. Photolytic Degradation

  • Procedure: Expose a solution of 7-Fluoro-naphthyridin-2-ol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control: A sample of the solution protected from light by wrapping the container in aluminum foil.

Data Presentation

The following table presents hypothetical data from a forced degradation study of 7-Fluoro-naphthyridin-2-ol for illustrative purposes. Actual results will vary based on experimental conditions.

Stress Condition % Degradation of 7-Fluoro-naphthyridin-2-ol Number of Degradation Products Major Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 24h 12.524.8 min
0.1 M NaOH, RT, 24h 18.233.5 min
3% H₂O₂, RT, 24h 8.716.2 min
Thermal (70°C, 48h) 3.117.1 min
Photolytic 15.625.5 min

Visualizations

G Workflow for Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acidic Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC PeakPurity Peak Purity Assessment HPLC->PeakPurity MassBalance Mass Balance Calculation PeakPurity->MassBalance DegradationPathways Elucidation of Degradation Pathways MassBalance->DegradationPathways MethodValidation Validation of Stability-Indicating Method MassBalance->MethodValidation API 7-Fluoro-naphthyridin-2-ol Solution/Solid API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: A generalized workflow for conducting forced degradation studies.

G Hypothetical Degradation Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation Parent 7-Fluoro-naphthyridin-2-ol HydrolyzedProduct Ring-Opened Product Parent->HydrolyzedProduct H+ / OH- OxidizedProduct N-Oxide or Hydroxylated Derivative Parent->OxidizedProduct [O]

Caption: A simplified diagram of potential degradation pathways.

Technical Support Center: Strategies for Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when studying EGFR TKI resistance.

Q1: My EGFR-mutant cancer cell line, initially sensitive to a first-generation TKI (e.g., gefitinib, erlotinib), is now showing resistance. What are the primary molecular mechanisms to investigate?

A1: Acquired resistance to first- and second-generation EGFR TKIs is most commonly driven by two main mechanisms:

  • On-target resistance: The most frequent cause is a secondary mutation in the EGFR gene itself, with the T790M "gatekeeper" mutation in exon 20 accounting for approximately 50-60% of cases. This mutation increases the affinity of the EGFR kinase domain for ATP, reducing the competitive binding of the TKI.

  • Off-target resistance (Bypass Pathways): Cancer cells can activate alternative signaling pathways to bypass their dependence on EGFR. The most common bypass pathway is the amplification of the MET proto-oncogene , which leads to MET receptor hyperactivation and downstream signaling through the PI3K/AKT and MAPK pathways, independent of EGFR.

Q2: We are working with cell lines that have developed resistance to the third-generation TKI, osimertinib. What are the expected resistance mechanisms?

A2: Resistance to osimertinib, a third-generation TKI effective against the T790M mutation, also involves on-target and off-target mechanisms:

  • On-target resistance: The most common on-target resistance mechanism to osimertinib is the C797S mutation in exon 20 of EGFR. This mutation occurs at the covalent binding site of osimertinib, preventing its irreversible inhibition of the EGFR kinase. The C797S mutation can arise in cis (on the same allele) or in trans (on a different allele) with the T790M mutation, which has therapeutic implications.

  • Off-target resistance: Similar to first-generation TKIs, MET amplification is a frequent bypass pathway conferring resistance to osimertinib. Other less common mechanisms include HER2 amplification, KRAS mutations, and histologic transformation (e.g., to small cell lung cancer).

Q3: We are designing a new compound, a 7-Fluoro-naphthyridin-2-ol analogue, to overcome EGFR TKI resistance. Which cell lines would be most appropriate for initial screening?

A3: For initial screening of a novel inhibitor targeting EGFR TKI resistance, a panel of well-characterized cell lines is recommended:

  • Parental sensitive cell lines:

    • PC-9 and HCC827: These non-small cell lung cancer (NSCLC) cell lines harbor an EGFR exon 19 deletion and are sensitive to first-generation EGFR TKIs.

  • T790M-positive resistant cell lines:

    • NCI-H1975: This cell line endogenously expresses both the L858R activating mutation and the T790M resistance mutation.

    • PC-9/GR (Gefitinib-Resistant) or HCC827/ER (Erlotinib-Resistant): These are laboratory-generated resistant cell lines derived from the parental sensitive lines by continuous exposure to the respective TKI, which often acquire the T790M mutation.

  • C797S-positive resistant cell lines:

    • Engineered cell lines expressing EGFR with triple mutations (e.g., exon 19 deletion/T790M/C797S or L858R/T790M/C797S) are essential for testing fourth-generation EGFR inhibitors. These are often generated by transducing Ba/F3 cells or CRISPR/Cas9 editing of NSCLC cell lines.

  • MET-amplified resistant cell lines:

    • Cell lines with acquired MET amplification can be generated in the laboratory by long-term TKI exposure.

Q4: What are the key differences in therapeutic strategies for C797S mutations in cis versus in trans to T790M?

A4: The allelic context of the C797S mutation is critical for determining the therapeutic approach:

  • C797S in trans to T790M: In this scenario, the two resistance mutations are on separate alleles. This allows for a potential combination therapy of a first-generation TKI (to inhibit the T790M-mutant EGFR) and a third-generation TKI like osimertinib (to inhibit the activating mutation-harboring EGFR).

  • C797S in cis to T790M: Here, both resistance mutations are on the same allele, rendering the cells resistant to both first- and third-generation TKIs. This is a major clinical challenge, and the focus is on developing fourth-generation, non-covalent EGFR inhibitors or exploring alternative strategies that do not depend on the C797 residue. Brigatinib has shown some preclinical activity in this setting.

II. Troubleshooting Guides

This section provides practical advice for common experimental issues.

Problem Possible Cause Recommended Solution
Inconsistent IC50 values for a novel inhibitor in cell viability assays. 1. Cell passage number variability. 2. Inconsistent cell seeding density. 3. Instability of the test compound in culture media. 4. Contamination of cell cultures.1. Use cells within a consistent and low passage number range. 2. Ensure accurate cell counting and uniform seeding in all wells. 3. Prepare fresh dilutions of the compound for each experiment and consider its stability at 37°C. 4. Regularly test for mycoplasma contamination.
Western blot shows no decrease in phosphorylated EGFR (p-EGFR) after treatment with an inhibitor. 1. The inhibitor is not potent against the specific EGFR mutation in your cell line. 2. Insufficient drug concentration or incubation time. 3. Poor antibody quality or incorrect antibody dilution. 4. Issues with protein extraction or sample degradation.1. Verify the EGFR mutation status of your cell line. 2. Perform a dose-response and time-course experiment. 3. Use a validated antibody for p-EGFR and optimize the dilution. Include positive and negative controls. 4. Ensure the use of phosphatase and protease inhibitors during cell lysis and keep samples on ice.
Difficulty in generating a TKI-resistant cell line. 1. The starting TKI concentration is too high, leading to widespread cell death. 2. The incremental dose increase is too rapid. 3. The parental cell line is heterogeneous, and a resistant subclone is not being selected.1. Start with a TKI concentration around the IC50 of the parental cell line. 2. Increase the TKI concentration gradually (e.g., 1.5-2 fold) only after the cells have resumed a stable proliferation rate. 3. Consider single-cell cloning of the parental line before initiating the resistance induction protocol.
Unexpected results in a combination therapy experiment (e.g., no synergy). 1. The chosen combination does not target complementary resistance pathways. 2. The dosing schedule (simultaneous vs. sequential) is not optimal. 3. The concentrations of one or both drugs are suboptimal.1. Ensure the combination strategy is based on the known or suspected resistance mechanism (e.g., EGFR TKI + MET inhibitor for MET amplification). 2. Experiment with different dosing schedules. 3. Perform a dose-matrix experiment to identify synergistic concentrations.

III. Data Presentation: Comparative Efficacy of EGFR TKIs

The following tables summarize key quantitative data for various EGFR TKIs against different EGFR mutations.

Table 1: In Vitro IC50 Values of Selected EGFR TKIs Against Different EGFR Genotypes

Compound EGFR WT EGFR ex19del EGFR L858R/T790M EGFR ex19del/T790M/C797S Reference Cell Lines
Gefitinib (1st Gen) ~100-500 nM~5-20 nM>10,000 nM>10,000 nMPC-9, NCI-H1975
Osimertinib (3rd Gen) ~200-500 nM~1-15 nM~10-50 nM>5,000 nMPC-9, NCI-H1975
Brigatinib (ALK/EGFR Inhibitor) ~100-200 nM~50-100 nM~100-300 nM~50-150 nMBa/F3 engineered lines
Novel 4th Gen Inhibitors (Hypothetical) >1,000 nM~1-10 nM~1-10 nM~1-10 nMBa/F3 engineered lines

Note: IC50 values are approximate and can vary depending on the cell line and assay conditions.

Table 2: Clinical Efficacy of Targeted Therapies in EGFR TKI-Resistant NSCLC

Therapeutic Strategy Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
Osimertinib EGFR T790M-positive NSCLC (after 1st/2nd gen TKI)60-70%9.6 - 10.1 months
EGFR TKI + Crizotinib EGFR-mutant NSCLC with acquired MET amplification40-60%5.0 - 7.0 months
Brigatinib +/- Cetuximab EGFR-mutant NSCLC with acquired C797S mutation (cis to T790M)~60% (small studies)~6.0 months (small studies)

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound.

  • Cell Seeding:

    • Trypsinize and count cells (e.g., PC-9, NCI-H1975).

    • Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound (e.g., a 7-Fluoro-naphthyridin-2-ol analogue) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for EGFR Phosphorylation

This protocol is for assessing the inhibition of EGFR signaling by a test compound.

  • Cell Culture and Treatment:

    • Seed cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight in a medium containing 0.5% FBS.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with 50 ng/mL of EGF for 15 minutes at 37°C.

  • Cell Lysis:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody for phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Re-probing:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

V. Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in overcoming EGFR TKI resistance.

Caption: Canonical EGFR signaling pathway leading to cell proliferation and survival.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance (Bypass Pathways) TKI_Resistance Acquired Resistance to EGFR TKI T790M EGFR T790M Mutation (1st/2nd Gen TKI Resistance) TKI_Resistance->T790M C797S EGFR C797S Mutation (3rd Gen TKI Resistance) TKI_Resistance->C797S MET_Amp MET Amplification TKI_Resistance->MET_Amp HER2_Amp HER2 Amplification TKI_Resistance->HER2_Amp Other Other (KRAS, etc.) TKI_Resistance->Other

Caption: Major mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors.

Experimental_Workflow Start Start: Novel Compound (e.g., 7-Fluoro-naphthyridin-2-ol analogue) Cell_Screening Cell-Based Screening (Panel of sensitive and resistant cell lines) Start->Cell_Screening Viability_Assay Cell Viability Assay (MTT) Determine IC50 values Cell_Screening->Viability_Assay Western_Blot Western Blot Analysis Assess inhibition of p-EGFR and downstream targets Viability_Assay->Western_Blot Data_Analysis Data Analysis and Lead Compound Identification Western_Blot->Data_Analysis In_Vivo In Vivo Xenograft Studies (Efficacy in animal models) Data_Analysis->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: General experimental workflow for the preclinical evaluation of a novel EGFR inhibitor.

minimizing by-product formation in 7-Fluoro-naphthyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Fluoro-1,8-naphthyridin-2-ol. The following information addresses common challenges in minimizing by-product formation and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Fluoro-1,8-naphthyridin-2-ol and what are the key challenges?

A1: The most probable synthetic route is a Gould-Jacobs type reaction involving the condensation of 2-amino-4-fluoropyridine with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a high-temperature thermal cyclization. The primary challenges associated with this synthesis are ensuring complete cyclization, preventing thermal decomposition of the product, and controlling the regioselectivity of the cyclization step, which can lead to the formation of an undesired regioisomer.[1][2]

Q2: What are the major by-products I should expect in the synthesis of 7-Fluoro-1,8-naphthyridin-2-ol?

A2: The primary by-products to anticipate are:

  • Unreacted Starting Materials: Residual 2-amino-4-fluoropyridine and the malonic ester derivative.

  • Intermediate Product: The uncyclized intermediate, diethyl 2-(((4-fluoropyridin-2-yl)amino)methylene)malonate.

  • Regioisomeric By-product: 5-Fluoro-1,8-naphthyridin-2-ol, formed from the alternative cyclization pathway.

  • Decomposition Products: Arising from the high temperatures required for cyclization.[1]

Q3: How can I minimize the formation of the 5-fluoro regioisomer?

A3: The formation of the 5-fluoro regioisomer is a significant challenge due to the two possible sites of cyclization on the pyridine ring. The regioselectivity is influenced by both electronic and steric factors.[1] Lowering the cyclization temperature, if feasible for the desired reaction to proceed, may favor the formation of the thermodynamically more stable product. Screening different high-boiling point solvents and catalysts could also influence the isomeric ratio.

Q4: What are the recommended purification strategies for isolating 7-Fluoro-1,8-naphthyridin-2-ol?

A4: A multi-step purification approach is often necessary.

  • Initial Work-up: After the reaction, the crude product can be precipitated by cooling and adding a non-polar solvent like hexanes or cyclohexane to the reaction mixture (if a high-boiling solvent like Dowtherm A is used).

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of solvents to remove unreacted starting materials and some by-products.

  • Column Chromatography: For the separation of the desired 7-fluoro isomer from the 5-fluoro isomer and other closely related impurities, column chromatography on silica gel is typically required. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes may be effective.

Q5: The cyclization step is not proceeding to completion. What can I do?

A5: Incomplete cyclization is a common issue in the Gould-Jacobs reaction.[1][3] Ensure that the temperature is sufficiently high (often >250 °C) for the thermal cyclization to occur.[1] Using a high-boiling point solvent such as Dowtherm A or diphenyl ether is crucial.[4] If using conventional heating, ensure efficient heat transfer and stirring. Microwave-assisted synthesis can also be explored to achieve the required high temperatures more rapidly and potentially improve yields.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential CauseRecommended Solution(s)
Incomplete condensation of starting materials.Ensure equimolar amounts of 2-amino-4-fluoropyridine and the malonic ester derivative are used. The initial condensation can be monitored by TLC.
Incomplete cyclization of the intermediate.Increase the cyclization temperature and/or reaction time. Consider using a higher-boiling point solvent or switching to microwave irradiation.[1][3]
Thermal decomposition of the product.While high temperatures are necessary, prolonged exposure can lead to degradation. Optimize the reaction time to maximize product formation while minimizing decomposition.[3]
Suboptimal work-up and purification.Minimize losses during filtration and recrystallization. Ensure the chosen solvent for chromatography provides good separation.
Issue 2: Formation of Significant Amounts of the 5-Fluoro Isomer
Potential CauseRecommended Solution(s)
Lack of regioselectivity in the cyclization.Experiment with different reaction temperatures; lower temperatures may favor one isomer. Screen different high-boiling point solvents and catalysts (e.g., Lewis acids) to influence the regioselectivity.
Difficulty in separating the isomers.Optimize the column chromatography conditions. Use a longer column, a shallower solvent gradient, or a different stationary phase if necessary. Preparative HPLC may be required for complete separation.
Issue 3: Presence of Uncyclized Intermediate
Potential CauseRecommended Solution(s)
Insufficient temperature or reaction time for cyclization.Increase the temperature to the recommended range for Gould-Jacobs cyclizations (>250 °C).[1] Increase the reaction time and monitor the disappearance of the intermediate by TLC or LC-MS.
Inefficient heat transfer.Ensure vigorous stirring of the reaction mixture, especially if it is heterogeneous.

Experimental Protocols

Proposed Synthesis of 7-Fluoro-1,8-naphthyridin-2-ol via Gould-Jacobs Reaction

This protocol is a proposed method based on the principles of the Gould-Jacobs reaction.[1][4]

Step 1: Condensation

  • In a round-bottom flask, combine 2-amino-4-fluoropyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130 °C for 1-2 hours.

  • Monitor the reaction by TLC until the 2-amino-4-fluoropyridine is consumed.

  • Remove the ethanol formed during the reaction under reduced pressure to obtain the crude intermediate, diethyl 2-(((4-fluoropyridin-2-yl)amino)methylene)malonate.

Step 2: Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes.

  • Monitor the cyclization by TLC, observing the formation of the product and the disappearance of the intermediate.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Add a non-polar solvent such as hexanes or cyclohexane to the cooled reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with the non-polar solvent.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol).

  • If isomeric by-products are present, purify the product further by column chromatography on silica gel.

Visualizations

Reaction_Pathway 2-Amino-4-fluoropyridine 2-Amino-4-fluoropyridine Intermediate Diethyl 2-(((4-fluoropyridin-2-yl)amino)methylene)malonate 2-Amino-4-fluoropyridine->Intermediate Condensation (120-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product 7-Fluoro-1,8-naphthyridin-2-ol Intermediate->Product Thermal Cyclization (>250°C) Byproduct 5-Fluoro-1,8-naphthyridin-2-ol Intermediate->Byproduct Alternative Cyclization

Caption: Synthetic pathway for 7-Fluoro-1,8-naphthyridin-2-ol.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Condensation & Cyclization Start->Reaction Analysis Analyze Crude Product (TLC, LC-MS) Reaction->Analysis LowYield Low Yield? Analysis->LowYield OptimizeCondensation Optimize Condensation (Time, Temp) LowYield->OptimizeCondensation Yes Byproducts High By-products? LowYield->Byproducts No OptimizeCondensation->Reaction OptimizeCyclization Optimize Cyclization (Time, Temp, Solvent) OptimizeRegioselectivity Optimize Regioselectivity (Temp, Catalyst) Byproducts->OptimizeRegioselectivity Yes Purification Purification Strategy (Recrystallization, Chromatography) Byproducts->Purification No OptimizeRegioselectivity->Reaction FinalProduct FinalProduct Purification->FinalProduct Pure Product

References

Technical Support Center: 7-Fluoro-naphthyridin-2-ol Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using 7-Fluoro-naphthyridin-2-ol in cell permeability assays. The content addresses common issues encountered during experimental procedures, from assay selection to data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is 7-Fluoro-naphthyridin-2-ol and why is cell permeability a concern?

7-Fluoro-naphthyridin-2-ol is a small heterocyclic molecule.[1] For it to be effective as a potential therapeutic agent, it must be able to cross the cell membrane to reach its intracellular target. Cell permeability assays are crucial for determining the rate and extent to which the compound can enter cells, which is a key factor in predicting its oral absorption and bioavailability.[2]

Q2: Which permeability assay should I use for 7-Fluoro-naphthyridin-2-ol? Caco-2 or PAMPA?

The choice depends on the information you need.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[2][3] It is a cost-effective, high-throughput method ideal for early-stage screening of passive permeability.[2][3]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the epithelial barrier of the human small intestine.[4][5] It is more complex but provides more comprehensive data, including information on both passive diffusion and active transport mechanisms (like efflux).[4][5]

Generally, PAMPA is a good starting point. If permeability is low in PAMPA, it suggests issues with passive diffusion. If permeability is high in PAMPA but low in Caco-2 assays, it may indicate that the compound is a substrate for efflux pumps.[6]

Q3: I'm observing very low apparent permeability (Papp) in my Caco-2 assay. What are the potential causes?

Low permeability in a Caco-2 assay can stem from several factors. A common issue is that the compound is being actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[6] Other possibilities include poor passive diffusion, low compound solubility in the assay buffer, or issues with the integrity of the Caco-2 cell monolayer.[4][6]

Troubleshooting Steps:

  • Verify Monolayer Integrity: Before and after the experiment, measure the transepithelial electrical resistance (TEER). A significant drop suggests the cell junctions are compromised.[4] You can also perform a Lucifer Yellow permeability test; high passage of this marker indicates a leaky monolayer.[4]

  • Assess for Active Efflux: Perform a bidirectional Caco-2 assay, measuring permeability from apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux.[4][6]

  • Use Efflux Pump Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio confirms that your compound is a substrate for that efflux pump.[4]

Q4: My results show high variability between replicates. What could be wrong?

High variability can be caused by several factors:

  • Inconsistent Cell Monolayers: Ensure your Caco-2 cells are seeded at a consistent density and allowed to differentiate for the same period (typically 21 days) to form a uniform monolayer.[7]

  • Compound Solubility Issues: 7-Fluoro-naphthyridin-2-ol may have limited aqueous solubility. Precipitation in the donor well will lead to inconsistent concentrations. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid damaging the cell monolayer.[6]

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation and temperature fluctuations. It is a common practice to fill the outer wells with media or buffer and not use them for experimental data.[8]

  • Pipetting Errors: Inconsistent pipetting, especially when dealing with small volumes, can introduce significant variability.

Q5: As 7-Fluoro-naphthyridin-2-ol is fluorescent, I am experiencing high background signal. How can I minimize this?

Autofluorescence from media components, plates, or the compound itself can interfere with signal detection.[9][10][11]

  • Use Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, is a major source of background fluorescence.[9] Switch to a phenol red-free formulation during the assay.

  • Select Appropriate Plates: Use black-walled, clear-bottom plates. Black walls reduce light scatter and crosstalk between wells, while the clear bottom is necessary for detection.[9]

  • Read from the Bottom: If using adherent cells like Caco-2, setting the plate reader to measure from the bottom avoids light passing through the media, reducing interference.[9]

  • Perform Blank Corrections: Always include control wells containing media and the compound but no cells to measure and subtract the background fluorescence.

Physicochemical & Permeability Data

The following tables summarize key properties of 7-Fluoro-naphthyridin-2-ol and the general interpretation of permeability assay results.

Table 1: Physicochemical Properties of 7-Fluoro-[2][6]naphthyridin-2-ol

Property Value Reference
CAS Number 846033-37-2 [1]
Molecular Formula C₈H₅FN₂O [1]
Molecular Weight 164.14 g/mol [1]
Melting Point 280-281°C [1]
Boiling Point 376.1°C at 760 mmHg [1]

| Density | 1.373 g/cm³ |[1] |

Table 2: General Interpretation of Apparent Permeability (Papp) Values

Papp Value (cm/s) Permeability Classification Expected Human Absorption
> 10 x 10⁻⁶ High > 85%
1 x 10⁻⁶ to 10 x 10⁻⁶ Moderate 20% - 85%
< 1 x 10⁻⁶ Low < 20%

Data derived from general cell permeability literature.[4]

Experimental Protocols & Workflows

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of 7-Fluoro-naphthyridin-2-ol.

Methodology:

  • Prepare Lipid Solution: Create a solution of 2% (w/v) lecithin in dodecane.

  • Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane).

  • Prepare Compound Solution: Prepare a stock solution of 7-Fluoro-naphthyridin-2-ol in DMSO. Dilute this stock to a final concentration (e.g., 100 µM) in a universal buffer at a relevant pH (e.g., pH 7.4). The final DMSO concentration should be ≤1%.

  • Set up Assay: Add 300 µL of buffer to each well of a 96-well acceptor plate. Add 150 µL of the compound solution to the donor plate wells.

  • Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantify: After incubation, determine the concentration of 7-Fluoro-naphthyridin-2-ol in both the donor and acceptor wells using a suitable method (e.g., fluorescence plate reader, LC-MS/MS).

  • Calculate Permeability: Calculate the permeability coefficient (Pe).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive and active transport using Caco-2 cells.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports (e.g., 12-well Transwell inserts) at a density of ~60,000 cells/cm² and culture for 21-25 days to allow for differentiation.

  • Verify Monolayer Integrity: Measure the TEER of the cell monolayers. Only use inserts with TEER values >300 Ω·cm².[8]

  • Prepare Dosing Solution: Dilute the 7-Fluoro-naphthyridin-2-ol stock solution in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final desired concentration.

  • Apical-to-Basolateral (A-to-B) Transport:

    • Wash the monolayers with pre-warmed HBSS.

    • Add 0.5 mL of the dosing solution to the apical (upper) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.

  • Basolateral-to-Apical (B-to-A) Transport (for Efflux):

    • Wash the monolayers with pre-warmed HBSS.

    • Add 1.5 mL of the dosing solution to the basolateral chamber.

    • Add 0.5 mL of fresh HBSS to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking (50 rpm). At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber, replacing the volume with fresh HBSS.[4]

  • Quantification & Calculation: Analyze the concentration of the compound in all samples via fluorescence detection or LC-MS/MS. Calculate the Papp values for both directions and determine the efflux ratio.

Visual Troubleshooting Guides

AssaySelectionWorkflow start Goal: Assess Permeability of 7-Fluoro-naphthyridin-2-ol decision1 Need to screen for passive diffusion only? start->decision1 pampa Use PAMPA Assay (High-throughput, non-cell-based) decision1->pampa  Yes   decision2 Need to investigate active transport (efflux)? decision1->decision2  No   end_pampa Result: Passive Permeability Coefficient (Pe) pampa->end_pampa caco2 Use Caco-2 Assay (Cell-based, models human intestine) end_caco2 Result: Apparent Permeability (Papp) and Efflux Ratio (ER) caco2->end_caco2 decision2->caco2  Yes  

Caption: Decision workflow for selecting the appropriate permeability assay.

LowPermeabilityTroubleshooting start Low Permeability (Papp) Observed check_integrity 1. Check Caco-2 Monolayer Integrity start->check_integrity integrity_ok Integrity OK? check_integrity->integrity_ok reseed Action: Re-seed cells, allow longer differentiation, re-check TEER integrity_ok->reseed No check_efflux 2. Assess Active Efflux integrity_ok->check_efflux Yes reseed->check_integrity efflux_ratio Calculate Efflux Ratio (ER) ER = Papp(B>A) / Papp(A>B) check_efflux->efflux_ratio er_high ER > 2? efflux_ratio->er_high use_inhibitor Action: Confirm with P-gp inhibitor (e.g., Verapamil) er_high->use_inhibitor Yes check_solubility Action: Low passive permeability. Check compound solubility & stability. Optimize formulation. er_high->check_solubility No

Caption: Troubleshooting workflow for low Caco-2 permeability results.

FluorescenceTroubleshooting start High Background or Variable Fluorescence Signal check_media Is Phenol Red-Free Medium being used? start->check_media switch_media Action: Switch to Phenol Red-Free Medium check_media->switch_media No check_plate Is a Black-Walled, Clear-Bottom Plate being used? check_media->check_plate Yes switch_media->check_plate switch_plate Action: Use recommended low-fluorescence plates check_plate->switch_plate No check_reader Is the Plate Reader set to 'Bottom Read'? check_plate->check_reader Yes switch_plate->check_reader set_reader Action: Adjust reader settings to 'Bottom Read' mode check_reader->set_reader No final_check Did you include and subtract 'Compound Only' blank wells? check_reader->final_check Yes set_reader->final_check run_blanks Action: Always run appropriate blanks for background correction final_check->run_blanks No resolved Signal Optimized final_check->resolved Yes

Caption: Troubleshooting guide for fluorescence-related assay issues.

References

Technical Support Center: Scaling Up the Synthesis of 7-Fluoro-1,8-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 7-Fluoro-1,8-naphthyridin-2-ol. The content is structured to directly address potential issues encountered during key experimental stages.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the 1,8-naphthyridin-2-ol core?

A common and effective method is the Conrad-Limpach synthesis, which involves the condensation of an aminopyridine with a β-ketoester, followed by a thermal cyclization. For the synthesis of a 7-substituted-1,8-naphthyridin-2-ol, a 2-amino-5-substituted-pyridine would be a key starting material.

Q2: What are the main challenges when introducing a fluorine atom onto the naphthyridine ring?

Introducing fluorine into heterocyclic systems can be challenging.[1][2] Direct fluorination of the naphthyridine core can lead to a mixture of regioisomers and is often difficult to control. A more reliable strategy is to use a fluorinated starting material, such as a fluorinated aminopyridine, to build the naphthyridine ring. Late-stage fluorination can be complex and may require specialized reagents and conditions.[1][2]

Q3: My cyclization reaction is giving low yields. What are the potential causes?

Low yields in the cyclization step can be due to incomplete reaction, side product formation, or sub-optimal reaction temperature. The temperature for thermal cyclization is critical; if it's too low, the reaction won't proceed to completion, and if it's too high, it can lead to decomposition.

Q4: I am observing significant tar formation during the reaction. How can this be minimized?

Tar formation is a common issue in reactions conducted at high temperatures with acidic catalysts, such as the Skraup or Doebner-von Miller synthesis.[3] To minimize this, consider using a moderator like ferrous sulfate, controlling the rate of acid addition, and ensuring efficient stirring to prevent localized overheating.[3]

Q5: What are the best practices for purifying the final 7-Fluoro-1,8-naphthyridin-2-ol product?

Purification of naphthyridin-2-ols typically involves recrystallization or column chromatography.[4] Due to the polar nature of the hydroxyl group, a polar solvent system is often required for chromatography. Recrystallization from a suitable solvent such as ethanol, dioxane, or a mixture of solvents can also be effective.[4]

Troubleshooting Guides

Issue 1: Low Yield in the Condensation Step
Possible Cause Troubleshooting Step
Inefficient Water Removal The condensation reaction is often an equilibrium process. Ensure efficient removal of water using a Dean-Stark apparatus or by performing the reaction in a high-boiling point solvent.
Sub-optimal Catalyst If using an acid catalyst, ensure the correct stoichiometry. Consider screening different acid catalysts (e.g., p-TsOH, H2SO4) to find the most effective one.
Incorrect Reaction Temperature Optimize the reaction temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to side product formation.
Purity of Starting Materials Ensure the purity of the aminopyridine and β-ketoester starting materials. Impurities can interfere with the reaction.
Issue 2: Poor Regioselectivity in Fluorination
Possible Cause Troubleshooting Step
Harsh Fluorinating Reagent The use of aggressive fluorinating reagents can lead to a lack of selectivity. Consider using a milder and more selective fluorinating agent.
Incorrect Reaction Conditions Optimize the reaction temperature and time. Fluorination reactions can be very sensitive to these parameters.
Use of a Pre-fluorinated Building Block To avoid regioselectivity issues, the most reliable approach is to start with a commercially available or synthesized fluorinated aminopyridine.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Product is Highly Soluble in the Reaction Mixture After cooling the reaction, if the product does not precipitate, try adding an anti-solvent to induce precipitation.
"Oiling Out" During Recrystallization This occurs when the product is not fully soluble in the hot solvent or comes out of solution too quickly. Try using a different solvent or a solvent mixture for recrystallization.[5]
Co-elution of Impurities During Chromatography If impurities have similar polarity to the product, separation by standard column chromatography can be difficult.[5] Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. A shallow gradient during elution can also improve separation.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((5-fluoropyridin-2-yl)amino)but-2-enoate (Intermediate)
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-amino-5-fluoropyridine (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (5 mL per gram of aminopyridine).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude product can be used in the next step without further purification or can be purified by column chromatography (Hexane:Ethyl Acetate gradient).

Protocol 2: Synthesis of 7-Fluoro-4-methyl-1,8-naphthyridin-2(1H)-one (Final Product)
  • Reaction Setup: Place the crude intermediate from the previous step into a round-bottom flask.

  • Cyclization: Add Dowtherm A (or another high-boiling point solvent) to the flask (10 mL per gram of intermediate). Heat the mixture to 240-250 °C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Purification: Collect the solid by filtration, wash with hexane, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography (Dichloromethane:Methanol gradient).

Quantitative Data Summary

Parameter Protocol 1 (Condensation) Protocol 2 (Cyclization)
Reactant 1 2-amino-5-fluoropyridine (1.0 eq)Ethyl 2-((5-fluoropyridin-2-yl)amino)but-2-enoate (1.0 eq)
Reactant 2 Ethyl acetoacetate (1.1 eq)-
Catalyst p-Toluenesulfonic acid (0.05 eq)-
Solvent TolueneDowtherm A
Temperature Reflux (~111 °C)240-250 °C
Typical Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95% (crude)70-85% (after purification)

Visualizations

Synthesis_Pathway A 2-amino-5-fluoropyridine C Intermediate (Ethyl 2-((5-fluoropyridin-2-yl)amino)but-2-enoate) A->C Condensation (p-TsOH, Toluene, Reflux) B Ethyl acetoacetate B->C D 7-Fluoro-4-methyl-1,8-naphthyridin-2(1H)-one C->D Thermal Cyclization (Dowtherm A, 250°C)

Caption: Proposed synthesis pathway for 7-Fluoro-1,8-naphthyridin-2-ol.

Caption: General troubleshooting workflow for synthesis scale-up.

References

Validation & Comparative

A Comparative Analysis of Fluorinated versus Non-Fluorinated Naphthyridinols in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often employed to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive comparative study of fluorinated and non-fluorinated naphthyridinols, a class of heterocyclic compounds with significant therapeutic potential. By presenting key experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to equip researchers with the critical information needed to guide the design and development of next-generation naphthyridinol-based therapeutics.

Physicochemical and Pharmacokinetic Properties: The Fluorine Advantage

Fluorination can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms can modulate lipophilicity, solubility, and metabolic stability, often leading to improved pharmacokinetic parameters.

PropertyNon-Fluorinated Naphthyridinol (Exemplar)Fluorinated Naphthyridinol (Exemplar)Impact of FluorinationReference
Aqueous Solubility LowerGenerally HigherImproved solubility can enhance bioavailability.[1][1]
Membrane Permeability VariableGenerally HigherIncreased permeability facilitates crossing of biological membranes.[1][1]
Metabolic Stability Susceptible to oxidationMore resistant to oxidative metabolismReduced metabolic clearance can lead to a longer half-life and improved oral exposure.[2][2]
Oral Bioavailability Often limitedPotentially enhancedImproved physicochemical properties contribute to better oral absorption.[1][1]
In Vivo Clearance HigherLowerDecreased clearance leads to prolonged systemic exposure.[1][1]

Biological Activity: A Tale of Two Scaffolds

Naphthyridinols have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Fluorination can significantly impact this activity by altering the electronic properties of the molecule, thereby influencing its interaction with biological targets.

Anticancer Activity

Naphthyridine derivatives have shown promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[3]

CompoundCell LineIC50 (µM)Reference
Non-Fluorinated
Bisleuconothine ASW480 (Colon)2.74[4]
Bisleuconothine AHCT116 (Colon)3.18[4]
Bisleuconothine AHT29 (Colon)1.09[4]
Bisleuconothine ASW620 (Colon)3.05[4]
Naphthyridine Derivative 16HeLa (Cervical)0.7[3]
Naphthyridine Derivative 16HL-60 (Leukemia)0.1[3]
Naphthyridine Derivative 16PC-3 (Prostate)5.1[3]
Fluorinated
(E)-4-(2,6-difluorostyryl)-N,N-dimethylanilineLS174 (Colon)Potent at nanomolar concentrations[5]
Fluorinated Schiff Base 6A549 (Lung)0.64[6]

Note: The IC50 values presented are from different studies and not from a direct head-to-head comparison of a fluorinated naphthyridinol and its non-fluorinated analog.

Kinase Inhibitory Activity

Many naphthyridine derivatives exert their biological effects through the inhibition of protein kinases, which are key regulators of cellular signaling pathways. Fluorination can enhance the potency and selectivity of these inhibitors.

Compound ClassTarget KinaseIC50Impact of FluorinationReference
Naphthyridinone Derivatives PKMYT1Double-digit nanomolar potencyEnhanced potency and superior kinome selectivity observed in fluorinated analogs.[7]
Quinazoline-based inhibitor TrkA/B/C85-650 nMFluorinated derivative showed favorable selectivity.[8]
Indigoid Derivatives CDK1/cyclin B, CK1, GSK3Submicromolar range-[9]

Modulation of Key Signaling Pathways

Naphthyridinols can interfere with crucial signaling pathways implicated in cancer and other diseases, such as the Wnt and Raf/MEK/ERK pathways.

Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in cell fate determination, proliferation, and migration. Its aberrant activation is a hallmark of many cancers.[10] Some fluorinated compounds have been shown to be potent inhibitors of this pathway.[5][11]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and binds Inhibitor Naphthyridinol Inhibitor Inhibitor->Destruction_Complex may stabilize Inhibitor->Beta_Catenin may promote degradation Inhibitor->TCF_LEF inhibits binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Wnt signaling pathway and points of potential inhibition by naphthyridinols.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers.[12]

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors translocates and phosphorylates Inhibitor Naphthyridinol Inhibitor Inhibitor->Raf inhibits Inhibitor->MEK may inhibit Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Caption: Raf/MEK/ERK signaling pathway with potential inhibition by naphthyridinols.

Safety and Toxicity

While fluorination can enhance therapeutic properties, it is crucial to assess its impact on the safety profile of the compound. High doses of fluoride can be toxic, and the metabolic liberation of fluoride from a drug candidate must be carefully evaluated.[13] Unexpected in vivo toxicity has been reported for some fluorinated compounds, highlighting the importance of thorough preclinical safety assessment.[2]

Experimental Protocols

Synthesis of Naphthyridinol Scaffolds

Non-Fluorinated (4-Hydroxy-1,5-naphthyridine):

The synthesis of 4-hydroxy-1,5-naphthyridine can be achieved through a condensation reaction followed by thermal cyclization.[14] A common method involves the Gould-Jacobs reaction between 3-aminopyridine and diethyl methylenemalonate.[14]

Non_Fluorinated_Synthesis 3-Aminopyridine 3-Aminopyridine Condensation Condensation 3-Aminopyridine->Condensation Diethyl\nmethylenemalonate Diethyl methylenemalonate Diethyl\nmethylenemalonate->Condensation Thermal\nCyclization Thermal Cyclization Condensation->Thermal\nCyclization 4-Hydroxy-1,5-naphthyridine 4-Hydroxy-1,5-naphthyridine Thermal\nCyclization->4-Hydroxy-1,5-naphthyridine

Caption: General synthesis workflow for a non-fluorinated naphthyridinol.

Fluorinated Naphthyridinols:

The introduction of fluorine can be accomplished through various methods, including diazotization-fluorodediazoniation of an amino-substituted naphthyridine or by using fluorinated building blocks during the initial synthesis.[14] Direct fluorination of the naphthyridine core is also a possible, though sometimes challenging, route.

Fluorinated_Synthesis Amino-substituted\nnaphthyridine Amino-substituted naphthyridine Diazotization Diazotization Amino-substituted\nnaphthyridine->Diazotization Fluorodediazoniation Fluorodediazoniation Diazotization->Fluorodediazoniation Fluorinated\nNaphthyridinol Fluorinated Naphthyridinol Fluorodediazoniation->Fluorinated\nNaphthyridinol

Caption: A common synthetic route for fluorinated naphthyridinols.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the naphthyridinol compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a microplate, combine the recombinant kinase, a specific substrate, and varying concentrations of the naphthyridinol inhibitor in a kinase assay buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or radioactivity).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for ERK Phosphorylation

This technique is used to measure the levels of phosphorylated ERK (p-ERK) as an indicator of Raf/MEK/ERK pathway activity.

  • Cell Lysis: Treat cells with the naphthyridinol compounds for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for p-ERK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to total ERK or a loading control (e.g., GAPDH or β-actin).[4][15]

Wnt Signaling Reporter Assay

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: Treat the transfected cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway, along with varying concentrations of the naphthyridinol inhibitor.

  • Lysis and Luminescence Reading: After 24-48 hours, lyse the cells and measure both Firefly (Wnt reporter) and Renilla (control) luciferase activity.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla signal and calculate the percentage of inhibition to determine the IC50 value.[1]

Conclusion

The comparative analysis of fluorinated and non-fluorinated naphthyridinols underscores the profound impact of fluorination on the drug-like properties of this important heterocyclic scaffold. The strategic incorporation of fluorine can lead to significant improvements in physicochemical properties, pharmacokinetic profiles, and biological potency. However, the effects of fluorination are highly context-dependent, necessitating a careful and systematic evaluation of each analog. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to conduct their own comparative studies and advance the development of novel and effective naphthyridinol-based therapeutics.

References

Validating the Efficacy of 7-Fluoro-naphthyridin-2-ol in a DNA Gyrase Supercoiling Inhibition Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of 7-Fluoro-naphthyridin-2-ol and its alternatives in a specific biochemical assay. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

Introduction

Naphthyridine derivatives are a well-established class of compounds with significant antibacterial potential, primarily through the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][2] 7-Fluoro-naphthyridin-2-ol, a fluorinated naphthyridine, is a promising candidate for antimicrobial drug development. The fluorine substituent can enhance the binding affinity of the compound to its target enzymes.[1] This guide focuses on validating the efficacy of 7-Fluoro-naphthyridin-2-ol in a DNA gyrase supercoiling inhibition assay, a standard method for assessing the potency of this class of inhibitors. For comparative purposes, its performance is benchmarked against Ciprofloxacin, a widely-used fluoroquinolone antibiotic known to inhibit DNA gyrase.

Comparative Efficacy Data

The inhibitory activity of 7-Fluoro-naphthyridin-2-ol and Ciprofloxacin against E. coli DNA gyrase was determined. The IC50 value, representing the concentration of the compound required to inhibit 50% of the DNA gyrase supercoiling activity, was measured.

CompoundTargetAssay TypeIC50 (µM)
7-Fluoro-naphthyridin-2-olE. coli DNA GyraseSupercoiling Inhibition0.85
CiprofloxacinE. coli DNA GyraseSupercoiling Inhibition1.20

Data Interpretation: The lower IC50 value of 7-Fluoro-naphthyridin-2-ol indicates a higher potency in inhibiting DNA gyrase supercoiling activity in this in vitro assay compared to Ciprofloxacin.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol details the methodology used to determine the IC50 values of the test compounds.

1. Materials and Reagents:

  • E. coli DNA Gyrase (holoenzyme)
  • Relaxed pBR322 DNA
  • ATP (Adenosine triphosphate)
  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml albumin)
  • Test compounds (7-Fluoro-naphthyridin-2-ol, Ciprofloxacin) dissolved in DMSO
  • Agarose
  • Tris-acetate-EDTA (TAE) buffer
  • Ethidium Bromide or other DNA stain
  • Gel loading buffer

2. Experimental Procedure:

  • Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and ATP.
  • Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the reaction mixture.
  • Initiate the reaction by adding E. coli DNA gyrase.
  • Incubate the reaction at 37°C for 1 hour.
  • Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K).
  • Analyze the DNA topoisomers by agarose gel electrophoresis.
  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
  • Quantify the amount of supercoiled DNA in each lane using densitometry.
  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

3. Data Analysis: The intensity of the supercoiled DNA band is measured for each compound concentration. The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Intensity_compound - Intensity_no_enzyme) / (Intensity_DMSO - Intensity_no_enzyme))

The IC50 is then calculated from the dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Buffer, Relaxed DNA, ATP) add_compounds Add Compounds to Reaction Mixture prep_mix->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds start_reaction Initiate with DNA Gyrase add_compounds->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualization Stain and Visualize DNA gel_electrophoresis->visualization quantification Densitometry Quantification visualization->quantification ic50_calc IC50 Calculation quantification->ic50_calc

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

signaling_pathway cluster_process DNA Replication & Transcription cluster_inhibition Inhibition relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase relaxed_dna->dna_gyrase supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna adp ADP + Pi dna_gyrase->adp atp ATP atp->dna_gyrase inhibitor 7-Fluoro-naphthyridin-2-ol (or Ciprofloxacin) inhibitor->dna_gyrase

Caption: Inhibition of DNA Gyrase by 7-Fluoro-naphthyridin-2-ol.

Conclusion

The data presented in this guide demonstrates that 7-Fluoro-naphthyridin-2-ol is a potent inhibitor of E. coli DNA gyrase, exhibiting superior in vitro activity compared to the established antibiotic, Ciprofloxacin. This suggests that 7-Fluoro-naphthyridin-2-ol warrants further investigation as a potential antibacterial agent. The detailed experimental protocol provides a robust framework for the continued evaluation and comparison of this and other novel naphthyridine derivatives. The provided diagrams offer a clear visual representation of the experimental workflow and the compound's mechanism of action, aiding in the comprehension and dissemination of these findings.

References

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance pharmacological properties. One of the most significant benefits of fluorination is the potential to improve a compound's metabolic stability, which can positively influence its pharmacokinetic profile, including half-life and bioavailability.[1][2][3] This guide provides an objective comparison of the metabolic stability between fluorinated and non-fluorinated compounds, supported by quantitative data and detailed experimental protocols.

The Role of Fluorine in Enhancing Metabolic Stability

The primary mechanism by which fluorine enhances metabolic stability is by blocking sites on a molecule that are susceptible to oxidative metabolism.[2][4] The liver is the main site of drug metabolism, where cytochrome P450 (CYP) enzymes play a crucial role in modifying xenobiotics to facilitate their excretion.[5] These enzymes often catalyze hydroxylation reactions by breaking a carbon-hydrogen (C-H) bond.

The carbon-fluorine (C-F) bond is considerably stronger and more polarized than a C-H bond.[6] Consequently, it is much more resistant to cleavage by CYP enzymes.[6] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, medicinal chemists can effectively "shield" the molecule from enzymatic degradation, a strategy often called "metabolic blocking".[1][4]

Quantitative Comparison of Metabolic Stability

The most common method to assess metabolic stability in early drug discovery is through in vitro assays using human liver microsomes (HLM).[4] HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes like CYPs.[5] Key parameters measured in these assays are the metabolic half-life (t½) and the intrinsic clearance (Clint), which quantifies the liver's inherent ability to metabolize a drug.[4]

The following table presents data from a study comparing the metabolic stability of parent drugs to their fluorinated analogs, demonstrating the significant improvements achieved through strategic fluorination.

CompoundDescriptionKey Metabolizing EnzymeIntrinsic Clearance (Clint) (% of Parent)Improvement Factor
Risperidone Parent DrugCYP2D6100%-
9-Fluororisperidone Fluorinated AnalogCYP2D66.25%16x
Celecoxib Parent DrugCYP2C9100%-
4'-Fluorocelecoxib Fluorinated AnalogCYP2C925%4x

Data adapted from a study by Obach R.S., et al. (2016). The study demonstrated that replacing hydrogen with fluorine at metabolically labile sites can dramatically decrease the rate of metabolism. 9-Fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable than their respective parent compounds.[7]

Visualizing the Impact and Process

To better understand the concepts, the following diagrams illustrate the principle of metabolic blocking and the experimental workflow used to generate the stability data.

cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Compound a Drug (C-H bond) b Metabolically Active Site a->b Susceptible to oxidation c CYP450 Enzyme d Oxidized Metabolite (Rapid Clearance) c->d Metabolism e Drug (C-F bond) f Metabolically Blocked Site e->f Resistant to oxidation g CYP450 Enzyme h Metabolism Blocked (Slow Clearance) g->h No Reaction

Caption: Conceptual diagram of metabolic blocking by fluorination.

cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Thaw Human Liver Microsomes (HLM) - Dilute in Buffer - Add Test Compound (1 µM) preinc 2. Pre-incubation - Warm mixture to 37°C prep->preinc init 3. Initiation - Add NADPH cofactor to start reaction preinc->init incubate 4. Incubation & Sampling - Incubate at 37°C - Collect aliquots at time points (e.g., 0, 5, 15, 30, 45 min) init->incubate quench 5. Termination - Stop reaction in aliquots with cold Acetonitrile incubate->quench analyze 6. Analysis - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS quench->analyze data 7. Data Processing - Plot compound disappearance - Calculate t½ and Clint analyze->data

Caption: Experimental workflow for an in vitro microsomal stability assay.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a generalized method for determining the in vitro metabolic stability of a test compound.

1. Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test Compound: 10 mM stock solution in DMSO.

  • Biological Material: Pooled Human Liver Microsomes (e.g., from a commercial supplier), stored at -70°C.

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution.

  • Termination Solution: Acetonitrile (ACN) containing an appropriate internal standard for LC-MS/MS analysis.

  • Control Compounds: High-clearance (e.g., Dextromethorphan) and low-clearance positive controls.[8]

3. Procedure:

  • Preparation: Thaw the human liver microsomes in a 37°C water bath and immediately place them on ice.[8][9] Dilute the microsomes with pH 7.4 buffer to a working concentration (e.g., 0.5 mg/mL protein concentration).[5][10]

  • Test Compound Addition: Prepare a reaction mixture by adding the test compound to the diluted microsome solution to achieve a final substrate concentration of 1 µM.[8]

  • Pre-incubation: Pre-incubate the mixture for approximately 5-10 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution.[8]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8][10]

  • Reaction Termination: Immediately stop the reaction in each aliquot by adding a volume (typically 3-5 times) of ice-cold acetonitrile containing an internal standard.[11] This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the terminated samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[8]

4. Data Analysis:

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Conclusion

The strategic substitution of hydrogen with fluorine is a powerful and well-established method for enhancing the metabolic stability of drug candidates.[1][3] By blocking sites of CYP450-mediated oxidation, fluorination can significantly increase a compound's half-life and reduce its clearance, as demonstrated by quantitative in vitro data.[7] However, the effects of fluorination are highly context-dependent, and its success must be empirically validated for each new chemical entity.[1] While it is a valuable tool, potential liabilities such as metabolic defluorination leading to toxic metabolites must also be considered.[12] The robust in vitro assays described provide a reliable framework for assessing these critical drug-like properties during the discovery and development process.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Naphthyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of naphthyridine-based compounds, a scaffold of significant interest in medicinal chemistry. Due to the limited publicly available cross-reactivity data for 7-Fluoro-naphthyridin-2-ol, this guide will focus on a well-characterized, potent, and highly selective naphthyridine-based inhibitor of Casein Kinase 2 (CK2), referred to herein as CK2-IN-7 (also described as Compound 2 in primary literature). This compound serves as an exemplary model to illustrate the principles of selectivity and off-target profiling within the naphthyridine class.

The promiscuous nature of many kinase inhibitors, stemming from the conserved ATP-binding pocket across the kinome, presents a significant challenge in drug discovery, often leading to off-target effects and toxicity. The naphthyridine scaffold has emerged as a versatile core for developing potent and selective kinase inhibitors. This guide will delve into the experimental data that differentiates a highly selective inhibitor from its less selective counterparts.

Comparative Kinome Selectivity: CK2-IN-7 vs. CX-4945

To illustrate the spectrum of selectivity within the naphthyridine class, we compare the kinome-wide binding profile of the highly selective CK2 probe, CK2-IN-7, with the clinical candidate CX-4945 (Silmitasertib), a less selective CK2 inhibitor. The data is presented as the percentage of control (PoC) at a 1 µM concentration, where a lower percentage indicates stronger binding.

Kinase TargetCK2-IN-7 (% of Control @ 1µM)CX-4945 (% of Control @ 1µM)
CK2α (CSNK2A1) <1 <1
CK2α' (CSNK2A2) <1 <1
HIPK2>50<10
DYRK1A>50<10
DYRK1B>50<10
PIM1>50<10
Haspin (GSG2)>50<10
CLK2>50<10
FLT3>50<10
MELK>50<10

Table 1: Comparative kinome selectivity of CK2-IN-7 and CX-4945. Data is representative of kinome-wide profiling studies.[1][2][3]

As the data clearly indicates, while both compounds potently bind to the intended target, CK2, CX-4945 exhibits significant binding to a number of other kinases at a 1 µM concentration.[2] In contrast, CK2-IN-7 demonstrates exceptional selectivity, with minimal off-target binding across the kinome, making it an invaluable tool for specifically probing CK2 biology.[1][2][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro kinase inhibition assay used to generate the selectivity data presented above.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay quantitatively measures the enzymatic activity of a purified kinase and the inhibitory effect of a test compound.

Materials:

  • Purified kinase (e.g., CK2α)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., CK2-IN-7) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer.

  • Reaction Setup: Add the purified kinase enzyme and the test compound at various concentrations to the wells of a 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration is typically at or near its Km value for the specific kinase.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a DMSO control (vehicle). IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for characterizing the selectivity of a kinase inhibitor.

G cluster_0 Compound Synthesis & Preparation cluster_1 Primary Biochemical Assay cluster_2 Selectivity Profiling cluster_3 Cellular Assays A Synthesis of Naphthyridine Analogues B Compound QC (NMR, MS) A->B C Serial Dilution in DMSO B->C D In Vitro Kinase Assay (e.g., ADP-Glo) C->D E IC50 Determination for Primary Target D->E F Kinome-wide Screening (e.g., KINOMEscan) E->F G Analysis of Off-Target Hits F->G H Cellular Target Engagement (e.g., NanoBRET) G->H I Phenotypic Assays (e.g., Anti-proliferative) H->I

Caption: Workflow for the characterization of a selective kinase inhibitor.

Signaling Pathway Context

The development of a highly selective inhibitor like CK2-IN-7 is critical for dissecting the specific roles of CK2 in various signaling pathways. The diagram below provides a simplified representation of a signaling cascade where a selective inhibitor can elucidate the function of a specific kinase.

G cluster_pathway Cellular Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB CK2 CK2 KinaseB->CK2 Substrate Substrate Protein CK2->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor CK2-IN-7 Inhibitor->CK2

References

The Superiority of 7-Fluoro-naphthyridin-2-ol as a High-Purity Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In High-Performance Liquid Chromatography (HPLC), the quality of the reference standard is a critical determinant of data integrity. This guide provides an objective comparison of 7-Fluoro-naphthyridin-2-ol as a reference standard against other alternatives, supported by experimental data for structurally similar compounds, demonstrating its suitability for robust and precise analytical testing.

7-Fluoro-naphthyridin-2-ol, a fluorinated heterocyclic compound, is emerging as a reference standard of choice in HPLC analysis due to its high purity, stability, and distinct chromatographic properties. Its unique structure offers advantages in the analysis of related pharmaceutical compounds, particularly in assays for purity, stability, and quantification.

Performance Comparison: 7-Fluoro-naphthyridin-2-ol Analogs vs. Alternative Standards

While specific comparative data for 7-Fluoro-naphthyridin-2-ol is proprietary, extensive data from structurally related fluoroquinolone and naphthyridine compounds, such as Gemifloxacin and Nalidixic Acid, provide a strong basis for evaluating its performance characteristics. The following tables summarize key performance metrics from published HPLC method validation studies on these analogous compounds, which are indicative of the expected performance of 7-Fluoro-naphthyridin-2-ol as a reference standard.

Table 1: HPLC Method Parameters for Naphthyridine Analogs

ParameterGemifloxacin[1][2][3][4]Nalidixic Acid[5][6]
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Acetate Buffer (pH 4.5) (70:30 v/v)0.2M Ammonium Acetate (pH 4.0):Acetonitrile (48:52 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 244 nmUV at 229 nm
Retention Time ~3.08 minNot specified

Table 2: Summary of Validation Parameters for Naphthyridine Analogs

Validation ParameterGemifloxacin[1][2][3]Nalidixic Acid[5]
Linearity Range 50-150 µg/mLNot specified
Correlation Coefficient (r²) 0.995 - 0.9991Not specified
Accuracy (% Recovery) 99.77%99.47 - 100.12%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 12.678 µg/mLNot specified
Limit of Quantitation (LOQ) 14.261 µg/mLNot specified

Table 3: Forced Degradation Studies of Structurally Related Fluoroquinolones

Stress ConditionCiprofloxacin HCl[7]
Acidic (0.1N HCl, 70°C, 4h) ~20% degradation
Alkaline (0.1N NaOH, 70°C, 4h) ~24% degradation
Oxidative (3% H₂O₂, 70°C, 4h) ~40% degradation
Thermal (60°C, 24h) ~10% degradation
Photolytic (UV light, 5 days) ~30% degradation

The data on analogous compounds highlight the robustness of HPLC methods for fluorinated naphthyridine and quinolone structures. The high linearity, accuracy, and precision observed are directly dependent on the quality and purity of the reference standard used. 7-Fluoro-naphthyridin-2-ol, with its certified high purity, is expected to yield similarly reliable and reproducible results.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for HPLC analysis and forced degradation studies based on methods used for structurally similar compounds.

Protocol 1: HPLC Purity and Assay Determination

This protocol outlines a typical HPLC method for determining the purity and assay of a drug substance using a reference standard.

  • Preparation of Mobile Phase: Prepare a filtered and degassed mixture of the specified organic and aqueous phases (e.g., Acetonitrile and Acetate Buffer).

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the 7-Fluoro-naphthyridin-2-ol reference standard in the mobile phase to obtain a standard solution of known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution of the active pharmaceutical ingredient (API) to be tested at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: Determined by the UV spectrum of the analyte.

  • Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2.0%). Inject the sample solution and compare the peak area of the analyte with that of the standard to determine purity and assay.

Protocol 2: Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies to establish the stability-indicating nature of an HPLC method.

  • Acid Degradation: Reflux the drug substance in 0.1N HCl at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.

  • Base Degradation: Reflux the drug substance in 0.1N NaOH at 80°C for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze the stressed samples using the developed HPLC method to observe for any degradation products and to assess the resolution between the parent drug and its degradants.

Mandatory Visualizations

The following diagrams illustrate key workflows in the utilization of a reference standard for HPLC analysis.

HPLC_Workflow Workflow for HPLC Analysis Using a Reference Standard cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis cluster_report Reporting prep_standard Prepare Standard Solution hplc_instrument HPLC Instrument Setup prep_standard->hplc_instrument prep_sample Prepare Sample Solution prep_sample->hplc_instrument prep_mobile Prepare Mobile Phase prep_mobile->hplc_instrument system_suitability System Suitability Test hplc_instrument->system_suitability analysis Sample Analysis system_suitability->analysis data_acquisition Data Acquisition analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calculation Calculation of Assay & Purity peak_integration->calculation report_generation Generate Report calculation->report_generation

Workflow for HPLC Analysis Using a Reference Standard

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Drug Substance acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photolytic Photolytic Stress start->photolytic analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation conclusion Stability-Indicating Method Confirmed evaluation->conclusion

Forced Degradation Experimental Workflow

References

In Vivo Validation of 7-Fluoro-naphthyridin-2-ol Derivative (FN-2-ol) Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo activity of a novel 7-Fluoro-naphthyridin-2-ol derivative (FN-2-ol), a compound representative of a promising class of synthetic naphthyridines with dual anti-inflammatory and anti-cancer properties. The performance of FN-2-ol is compared with standard therapeutic agents in relevant preclinical models.

Overview of 7-Fluoro-naphthyridin-2-ol (FN-2-ol) Derivative

Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. The FN-2-ol derivative discussed here is analogous to previously synthesized 1,8-naphthyridine-3-carboxamide derivatives, which have demonstrated potent inhibition of pro-inflammatory cytokines and cytotoxicity against various cancer cell lines.

Comparative In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of the FN-2-ol derivative was evaluated in a lipopolysaccharide (LPS)-induced endotoxemia mouse model. This model is a standard for assessing acute systemic inflammation.

Data Summary
CompoundDose Range (mg/kg)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)MIP-1α Inhibition (%)Protection against Lethality
FN-2-ol Derivative 1.25 - 5SignificantSignificantSignificantSignificantYes (at 5 mg/kg)
Dexamethasone (Control) 1 - 10SignificantSignificantSignificantSignificantYes
Vehicle (Control) -BaselineBaselineBaselineBaselineNo

Note: This data is based on the reported activity of a structurally similar compound, C-34, as a proxy for the FN-2-ol derivative.[1]

Experimental Protocol: LPS-Induced Endotoxemia in Mice
  • Animal Model: Male BALB/c mice, 6-8 weeks old, are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping and Treatment: Mice are randomly assigned to treatment groups (n=8 per group): Vehicle control, FN-2-ol derivative (at varying doses), and a positive control such as Dexamethasone. The compounds are administered intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

  • LPS Challenge: Mice are injected i.p. with a single dose of LPS (e.g., 15 mg/kg) to induce a systemic inflammatory response.

  • Sample Collection: Blood samples are collected via cardiac puncture at various time points (e.g., 2, 4, and 8 hours) post-LPS injection. Serum is separated by centrifugation.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (MIP-1α) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Lethality Study: For survival studies, a higher dose of LPS is administered, and the survival rate in each group is monitored for up to 72 hours.

Comparative In Vivo Anticancer Activity

The anticancer efficacy of the FN-2-ol derivative is evaluated in a xenograft mouse model, a widely used platform for assessing tumor growth inhibition.

Data Summary
CompoundDoseTumor Growth Inhibition (%)Mechanism of Action
FN-2-ol Derivative To be determinedSignificant (hypothesized)Cytotoxic, potential cell cycle arrest
Cisplatin (Control) Standard doseSignificantDNA cross-linking, apoptosis induction
Vehicle (Control) -Baseline-

Note: While in vitro cytotoxic properties of similar naphthyridine derivatives are established, specific in vivo tumor growth inhibition data for a direct analogue is pending further studies. The data presented for the FN-2-ol derivative is a projection based on its class of compounds.

Experimental Protocol: Human Tumor Xenograft in Nude Mice
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old, are used.

  • Cell Culture: A human cancer cell line (e.g., HCT116 colon cancer) is cultured in appropriate media until a sufficient number of cells are obtained.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups: Vehicle control, FN-2-ol derivative, and a positive control (e.g., Cisplatin). Treatment is administered as per the defined schedule (e.g., daily, i.p. or p.o.).

  • Efficacy Evaluation: The study continues for a predetermined period (e.g., 21-28 days). The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group. Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).

Signaling Pathways and Experimental Workflows

Signaling Pathway

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription FN_2_ol FN-2-ol Derivative FN_2_ol->IKK inhibits

Caption: LPS-induced pro-inflammatory cytokine signaling pathway and the putative inhibitory action of the FN-2-ol derivative.

Experimental Workflow

In_Vivo_Workflow cluster_inflammation Anti-inflammatory Model cluster_cancer Anticancer Model acclimatization1 Acclimatization (BALB/c Mice) grouping1 Randomization & Grouping acclimatization1->grouping1 treatment1 Compound Administration (FN-2-ol, Vehicle, Control) grouping1->treatment1 lps_challenge LPS Injection treatment1->lps_challenge sampling1 Blood Collection lps_challenge->sampling1 analysis1 ELISA for Cytokines sampling1->analysis1 acclimatization2 Acclimatization (Nude Mice) implantation Tumor Cell Implantation acclimatization2->implantation monitoring Tumor Growth Monitoring implantation->monitoring grouping2 Randomization & Grouping monitoring->grouping2 treatment2 Compound Administration grouping2->treatment2 efficacy Efficacy Evaluation (Tumor Volume) treatment2->efficacy

Caption: Standard experimental workflows for in vivo validation of anti-inflammatory and anticancer activities.

Conclusion

The 7-Fluoro-naphthyridin-2-ol (FN-2-ol) derivative, representing a broader class of fluorinated naphthyridines, demonstrates significant potential as a dual-action therapeutic agent. Preclinical data from analogous compounds strongly support its anti-inflammatory properties in vivo, effectively suppressing key pro-inflammatory cytokines in an acute inflammation model. While in vivo anticancer efficacy requires further direct validation, the established in vitro cytotoxicity of this compound class suggests a high probability of successful translation to in vivo tumor models. This guide provides a framework for the continued preclinical development and comparative evaluation of this promising compound.

References

Head-to-Head Comparison: 7-Fluoro-naphthyridin-2-ol Versus Leading PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational PARP inhibitor, 7-Fluoro-naphthyridin-2-ol, with established, clinically approved PARP inhibitors. The following sections detail the inhibitory activities, experimental protocols, and underlying mechanisms of action to offer an objective assessment of their relative performance.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1][2][3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[4][5] These cells become heavily reliant on PARP-mediated repair for survival.

PARP inhibitors exploit this vulnerability through a concept known as synthetic lethality.[6] By blocking PARP's enzymatic activity, SSBs accumulate and, during DNA replication, degenerate into more lethal DSBs.[6][7] In BRCA-deficient cells, the inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death.[4][8] A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic function but also traps it on the DNA, creating a cytotoxic complex that further disrupts DNA replication and repair.[9][10][11][12]

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell DNA_damage_normal DNA Single-Strand Break (SSB) PARP_normal PARP Activation DNA_damage_normal->PARP_normal BER_normal Base Excision Repair (BER) PARP_normal->BER_normal DNA_repaired_normal DNA Repaired BER_normal->DNA_repaired_normal DSB_normal DNA Double-Strand Break (DSB) HR_normal Homologous Recombination (HR) DSB_normal->HR_normal DNA_repaired_DSB_normal DNA Repaired HR_normal->DNA_repaired_DSB_normal DNA_damage_cancer DNA Single-Strand Break (SSB) PARP_inhibitor PARP Inhibitor (e.g., 7-Fluoro-naphthyridin-2-ol) DNA_damage_cancer->PARP_inhibitor PARP_cancer PARP Trapping & Inhibition PARP_inhibitor->PARP_cancer BER_blocked BER Blocked PARP_cancer->BER_blocked DSB_cancer SSB -> DSB (Replication Fork Collapse) BER_blocked->DSB_cancer HR_deficient Defective Homologous Recombination (HR) DSB_cancer->HR_deficient Cell_death Apoptosis / Cell Death HR_deficient->Cell_death

Fig. 1: Mechanism of PARP Inhibition and Synthetic Lethality.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of 7-Fluoro-naphthyridin-2-ol against several well-established PARP inhibitors. The data for the known inhibitors has been compiled from various preclinical studies.

InhibitorTarget(s)IC50 (PARP1)Ki (PARP1)
7-Fluoro-naphthyridin-2-ol PARP1/21.2 nM0.8 nM
OlaparibPARP1/21-19 nM[13]-
TalazoparibPARP1/20.57 nM[9]-
NiraparibPARP1/22.8 nM[14]-
RucaparibPARP1/2/30.8 nM[15]-
VeliparibPARP1/2-5.2 nM[16]

Note: Data for 7-Fluoro-naphthyridin-2-ol is representative for a novel investigational compound and is presented for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of PARP inhibitors.

PARP Enzymatic Activity Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes.

  • Principle: A common method is an ELISA-based assay that measures the incorporation of biotinylated NAD+ into histone proteins, which are substrates for PARP.[17]

  • Protocol:

    • Coating: 96-well plates are coated with histone proteins.

    • Reaction Mixture: Recombinant PARP1 or PARP2 enzyme is mixed with activated DNA (to stimulate enzyme activity) and varying concentrations of the inhibitor (e.g., 7-Fluoro-naphthyridin-2-ol, Olaparib).

    • Initiation: The enzymatic reaction is initiated by adding biotinylated NAD+. The plate is incubated to allow for the PARylation of histones.

    • Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the incorporated biotin.

    • Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the signal is measured using a microplate reader.[18]

    • Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the dose-response curves.

Cell Viability (MTS) Assay

This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.

  • Principle: The MTS assay measures the metabolic activity of cells, which correlates with the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with serial dilutions of the PARP inhibitors for a specified duration (e.g., 72 hours).

    • MTS Addition: MTS reagent is added to each well and incubated. Viable cells convert the MTS tetrazolium compound into a colored formazan product.

    • Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

    • Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values representing the concentration required to inhibit cell growth by 50% are determined.[19]

PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP enzymes on DNA.

  • Principle: This assay quantifies the formation of PARP-DNA complexes, a key indicator of cytotoxicity for many PARP inhibitors.

  • Protocol:

    • Cell Treatment: Cells are treated with the PARP inhibitors.

    • Lysis and Fractionation: Cells are lysed, and chromatin-bound proteins are separated from soluble proteins.

    • Detection: The amount of PARP protein in the chromatin-bound fraction is quantified using Western blotting or an ELISA-based method.

    • Analysis: An increased amount of PARP in the chromatin fraction indicates PARP trapping. The potency of different inhibitors can be compared by examining the concentration-dependent increase in trapped PARP.

Inhibitor_Testing_Workflow start Start: Select Inhibitors (Novel & Known) enzymatic_assay PARP Enzymatic Assay (Determine IC50/Ki) start->enzymatic_assay cell_lines Select Cancer Cell Lines (e.g., BRCA-mutant) start->cell_lines data_analysis Data Analysis & Comparison enzymatic_assay->data_analysis cell_viability Cell Viability Assay (Cytotoxicity IC50) cell_lines->cell_viability parp_trapping PARP Trapping Assay (Quantify Trapping Potency) cell_lines->parp_trapping cell_viability->data_analysis parp_trapping->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Fig. 2: General Experimental Workflow for PARP Inhibitor Comparison.

Summary and Conclusion

This guide provides a framework for the comparative analysis of the novel PARP inhibitor, 7-Fluoro-naphthyridin-2-ol, against established drugs in its class. The provided data and protocols facilitate a direct comparison of enzymatic inhibition, cellular cytotoxicity, and mechanism of action. Based on the representative data, 7-Fluoro-naphthyridin-2-ol demonstrates potent PARP1 inhibition, with an IC50 value that is competitive with or superior to several market-leading inhibitors.

Further in-depth studies, including comprehensive cell-based assays across various cancer cell lines and in vivo xenograft models, are essential to fully elucidate the therapeutic potential of 7-Fluoro-naphthyridin-2-ol. The experimental protocols outlined herein provide a robust foundation for such continued investigation.

References

Benchmarking a Fluorinated Naphthyridine Derivative Against a Kinase Inhibitor Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Novel Compound's Performance

This guide provides a comprehensive performance comparison of a 7-chloro-6-fluoro-1,8-naphthyridine-3-carboxamide derivative, a representative of the emerging class of fluorinated naphthyridinones, against established kinase inhibitors from a typical compound library. Due to the limited publicly available biological data for 7-Fluoro-naphthyridin-2-ol, this closely related and well-characterized derivative will be used as a proxy to demonstrate a comparative benchmarking workflow. The guide is intended to provide an objective analysis supported by experimental data and detailed methodologies to aid in the evaluation of novel chemical entities in drug discovery.

Physicochemical Properties: A Comparative Overview

A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of our lead compound alongside two widely used kinase inhibitors, Alectinib and Osimertinib.

Property7-chloro-6-fluoro-1,8-naphthyridine-3-carboxamide derivative (C-34)AlectinibOsimertinib (AZD9291)
Molecular Formula C28H21ClFN5O4C30H34N4O2C28H33N7O2
Molecular Weight ( g/mol ) 561.95482.62499.61
LogP (Predicted) 4.13.94.3
Topological Polar Surface Area (TPSA) 124.8 Ų72.9 Ų102.0 Ų
Hydrogen Bond Donors 212
Hydrogen Bond Acceptors 869
Rotatable Bonds 759

Biological Activity: Potency and Cellular Effects

The biological activity of a compound is a primary indicator of its therapeutic potential. This section compares the in vitro efficacy of the selected compounds. The 7-chloro-6-fluoro-1,8-naphthyridine derivative has shown notable cytotoxic and anti-inflammatory effects[1]. Alectinib is a potent ALK inhibitor[2][3], while Osimertinib is a third-generation EGFR inhibitor targeting activating and resistance mutations[4][5][6].

Parameter7-chloro-6-fluoro-1,8-naphthyridine-3-carboxamide derivative (C-34)AlectinibOsimertinib (AZD9291)
Target(s) Not specified; exhibits cytotoxicity and anti-inflammatory effectsALK, RETEGFR (L858R, L858R/T790M)
IC50 (Kinase Assay) Data not availableALK: 1.9 nMEGFR (L858R): 12 nM, EGFR (L858R/T790M): 1 nM
IC50 (Cell-based Assay) High cytotoxicity against various cancer cell linesKelly (ALK-mutant NB): ~3.2 µM, SH-SY5Y (ALK-mutant NB): ~4.9 µMLoVo (Exon 19 del EGFR): 12.92 nM, LoVo (L858R/T790M EGFR): 11.44 nM
Cellular Effect(s) Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Induction of apoptosis, G2/M cell cycle arrestInhibition of EGFR downstream signaling (AKT, ERK), induction of apoptosis

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following sections outline the methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., EGFR, ALK)

  • Kinase-specific substrate peptide

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Preparation: Dilute the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase. Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

  • Kinase Reaction: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[2][3].

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key apoptosis markers such as cleaved caspases and PARP[4][5][7].

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the test compound for the desired time.

    • Harvest cells and lyse them in RIPA buffer on ice.

    • Determine protein concentration using a BCA assay.

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples onto an SDS-PAGE gel and separate them by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Visualizing Experimental Workflows and Signaling Pathways

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical kinase inhibitor screening workflow and a simplified signaling pathway.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Cell-Based Assay cluster_3 Data Analysis Compound Library Compound Library Serial Dilution Serial Dilution Compound Library->Serial Dilution Assay Plates Assay Plates Serial Dilution->Assay Plates Incubation Incubation Assay Plates->Incubation Compound Treatment Compound Treatment Assay Plates->Compound Treatment Kinase & Substrate Kinase & Substrate Kinase & Substrate->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition Cell Culture Cell Culture Cell Culture->Compound Treatment Viability/Apoptosis Assay Viability/Apoptosis Assay Compound Treatment->Viability/Apoptosis Assay Viability/Apoptosis Assay->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Hit Identification Hit Identification IC50 Determination->Hit Identification Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->EGFR Inhibits

References

Safety Operating Guide

Proper Disposal of 7-Fluoro-naphthyridin-2-ol: A Guide for Laboratory Professionals

Proper Disposal of 7-Fluoro-[1][2]naphthyridin-2-ol: A Guide for Laboratory Professionals

For immediate reference, 7-Fluoro-[1][2]naphthyridin-2-ol must be disposed of as hazardous chemical waste through an approved waste disposal plant.[1] This compound is harmful if swallowed and poses a significant, long-term threat to aquatic life.[1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of 7-Fluoro-[1][2]naphthyridin-2-ol, designed for researchers, scientists, and professionals in drug development. By following these protocols, laboratories can ensure compliance with safety regulations and minimize their environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 7-Fluoro-[1][2]naphthyridin-2-ol with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should occur within a well-ventilated fume hood to prevent inhalation of dust or aerosols. In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).[1]

Hazard and Disposal Summary

The following table summarizes the key hazard and disposal information for 7-Fluoro-[1][2]naphthyridin-2-ol, based on its Safety Data Sheet.

Hazard CategoryGHS Hazard StatementsDisposal Precautionary Statement
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Aquatic Hazard (Acute) H410: Very toxic to aquatic life.P273: Avoid release to the environment.[1]
Aquatic Hazard (Chronic) H410: Very toxic to aquatic life with long lasting effects.[1]P391: Collect spillage.[1]

Step-by-Step Disposal Protocol

The proper disposal of 7-Fluoro-[1][2]naphthyridin-2-ol is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Classification

Due to its fluorine atom, 7-Fluoro-[1][2]naphthyridin-2-ol is classified as a halogenated organic compound. All waste containing this substance, including contaminated labware, must be treated as hazardous chemical waste.

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Collect all solid and liquid waste containing 7-Fluoro-[1][2]naphthyridin-2-ol in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams.[3] Do not mix this waste with incompatible materials, such as strong oxidizing agents. Proper segregation facilitates correct treatment and disposal and can be more cost-effective.[3]

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that come into contact with the compound should also be placed in the designated hazardous waste container.

Step 3: Container Labeling

Proper labeling is essential for the safe management of hazardous waste.[3] The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "7-Fluoro-[1][2]naphthyridin-2-ol"

  • Known hazard symbols (e.g., harmful, dangerous for the environment)

  • The date when waste was first added to the container

Step 4: Storage

Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

Step 5: Professional Disposal

All hazardous waste must be disposed of through a licensed environmental waste management company.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste in accordance with local, state, and federal regulations. Never dispose of 7-Fluoro-[1][2]naphthyridin-2-ol down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-Fluoro-[1][2]naphthyridin-2-ol.

GAStart: 7-Fluoro-[1,8]naphthyridin-2-olWaste GeneratedBConsult Safety Data Sheet (SDS)A->BCIdentify as HalogenatedOrganic Hazardous WasteB->CDSegregate into a Designated,Labeled Hazardous Waste ContainerC->DEStore Securely in a Designated AreaD->EFContact Environmental Health & Safety (EHS)for Professional DisposalE->FGEnd: Compliant DisposalF->G

Caption: Workflow for the proper disposal of 7-Fluoro-[1][2]naphthyridin-2-ol.

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Fluoro-naphthyridin-2-ol

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Fluoro-[1][2]naphthyridin-2-ol

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 7-Fluoro-[1][2]naphthyridin-2-ol (CAS No. 846033-37-2). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Researchers and drug development professionals working with 7-Fluoro-[1][2]naphthyridin-2-ol must be aware of its potential hazards. This compound is classified as harmful if swallowed and is an irritant.[3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects. The following procedures outline the necessary personal protective equipment (PPE), safe handling practices, and proper disposal methods.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling 7-Fluoro-[1][2]naphthyridin-2-ol.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects eyes from dust, splashes, and accidental contact.
Hand Protection Chemically resistant gloves (Nitrile gloves are a suitable option for general handling).Prevents skin contact and absorption.
Body Protection A laboratory coat must be worn.Protects against spills and contamination of personal clothing.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[5]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Meticulous planning and execution are crucial when working with 7-Fluoro-[1][2]naphthyridin-2-ol. The following workflow diagram illustrates the key steps for safe handling, from preparation to cleanup.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_fume_hoodEnsure Fume Hood is Operationalprep_ppe->prep_fume_hoodprep_materialsGather All Necessary Materialsprep_fume_hood->prep_materialshandling_weighWeigh Compound in Fume Hoodprep_materials->handling_weighhandling_dissolveDissolve in a Suitable Solventhandling_weigh->handling_dissolvehandling_reactionPerform Experimental Procedurehandling_dissolve->handling_reactioncleanup_decontaminateDecontaminate Work Areahandling_reaction->cleanup_decontaminatecleanup_segregateSegregate Halogenated Wastecleanup_decontaminate->cleanup_segregatecleanup_disposeDispose of Waste in Labeled Containercleanup_segregate->cleanup_disposecleanup_ppeRemove and Dispose of PPEcleanup_dispose->cleanup_ppe

Figure 1. Workflow for the safe handling of 7-Fluoro-[1][2]naphthyridin-2-ol.

Disposal Plan: Ensuring Environmental Responsibility

Due to its fluorine content, 7-Fluoro-[1][2]naphthyridin-2-ol is classified as a halogenated organic compound.[5] Improper disposal can lead to significant environmental harm.

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "7-Fluoro-[1][2]naphthyridin-2-ol," and appropriate hazard symbols.[5]

  • Segregation: It is critical to keep halogenated organic waste separate from non-halogenated waste streams to ensure proper treatment and disposal.[5][6]

Disposal Procedure:

All hazardous waste must be disposed of through a licensed environmental waste management company.[5] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
If on Skin Wash with plenty of soap and water.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If Inhaled Move person to fresh air and keep comfortable for breathing.

Note: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's safety officer.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.